molecular formula C10H12O3 B8719188 (S)-2-Methoxy-3-phenylpropanoic acid

(S)-2-Methoxy-3-phenylpropanoic acid

Cat. No.: B8719188
M. Wt: 180.20 g/mol
InChI Key: VOAUBXLCHZVCPI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Methoxy-3-phenylpropanoic acid ( 61403-68-7) is a chiral small molecule organochemical compound with the molecular formula C 10 H 12 O 3 and a molecular weight of 180.20 g/mol . As a member of the phenylpropanoic acids class of organic compounds, it features a benzene ring conjugated to a propanoic acid backbone, substituted with a methoxy group at the alpha carbon of the chain, and is provided as the single (S)-enantiomer . This configuration makes it a valuable chiral building block and precursor in synthetic organic chemistry, particularly for the preparation of stereochemically defined complex molecules. Compounds of this structural class have demonstrated relevance in medicinal chemistry research; for instance, closely related branched 3-phenylpropanoic acid derivatives have been investigated in experimental studies for modulating cardiovascular function and other physiological processes . Researchers utilize this chiral acid in the development and optimization of asymmetric syntheses. It also serves as a potential starting material for the synthesis of more complex chiral derivatives, such as advanced pharmaceutical intermediates. The product must be stored sealed in a dry environment at 2-8°C to maintain stability and purity . This product is intended for research and development purposes in a laboratory setting only. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handling procedures prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(2S)-2-methoxy-3-phenylpropanoic acid

InChI

InChI=1S/C10H12O3/c1-13-9(10(11)12)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12)/t9-/m0/s1

InChI Key

VOAUBXLCHZVCPI-VIFPVBQESA-N

Isomeric SMILES

CO[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

COC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

(S)-2-Methoxy-3-phenylpropanoic acid synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis pathway, mechanism, and experimental protocols for (S)-2-Methoxy-3-phenylpropanoic acid , a critical chiral intermediate in the development of PPAR agonists (e.g., Ragaglitazar, Tesaglitazar) and other metabolic disease therapeutics.

Executive Summary

(S)-2-Methoxy-3-phenylpropanoic acid (CAS: 61403-68-7) is an


-alkoxy carboxylic acid derived from the chiral pool. It serves as a pharmacophore in dual PPAR

agonists, where the specific (S)-configuration at the

-position is often essential for receptor binding affinity and selectivity.

This guide presents a biomimetic synthesis pathway starting from L-Phenylalanine . This route is preferred for its atom economy and defined stereochemistry, utilizing a "double inversion" mechanism to retain the (S)-configuration during the critical diazotization step, followed by a controlled O-methylation.

Key Chemical Data
PropertySpecification
IUPAC Name (2S)-2-Methoxy-3-phenylpropanoic acid
Molecular Formula

Molecular Weight 180.20 g/mol
Chirality (S)-Enantiomer
Key Precursor L-Phenylalanine (CAS: 63-91-2)

Retrosynthetic Analysis & Pathway Logic

The synthesis strategy relies on the Chiral Pool approach. Rather than resolving a racemic mixture, we utilize the naturally occurring chirality of L-Phenylalanine.

Pathway Logic
  • Precursor Selection: L-Phenylalanine possesses the (S)-configuration.

  • Functional Group Transformation (Step 1): The amino group is converted to a hydroxyl group via diazotization. Crucially, this step proceeds with retention of configuration due to anchimeric assistance by the neighboring carboxylate group, preventing racemization.

  • Etherification (Step 2): The resulting

    
    -hydroxy acid is O-methylated. This step requires specific conditions to prevent elimination or racemization (via enolization) of the acidic 
    
    
    
    -proton.
Pathway Visualization

SynthesisPathway L_Phe L-Phenylalanine (S)-Isomer Diazo Diazonium Intermediate (Unstable) L_Phe->Diazo NaNO2, H2SO4 0°C Alpha_Lactone α-Lactone Intermediate (Transient) Diazo->Alpha_Lactone -N2 Intramolecular Attack S_PLA (S)-2-Hydroxy-3-phenylpropanoic acid (Phenyllactic Acid) Alpha_Lactone->S_PLA H2O Attack (Retention) Target (S)-2-Methoxy-3-phenylpropanoic acid (Target) S_PLA->Target NaH, MeI, THF (Williamson Ether)

Figure 1: Synthetic pathway from L-Phenylalanine to the target methoxy acid, highlighting the retention of configuration mechanism.

Detailed Experimental Protocols

Step 1: Diazotization of L-Phenylalanine

This step converts the primary amine to a hydroxyl group while retaining the (S)-stereocenter.

Reagents:

  • L-Phenylalanine (1.0 eq)

  • Sodium Nitrite (

    
    , 1.5 eq)
    
  • Sulfuric Acid (

    
    , excess)
    

Protocol:

  • Dissolution: In a round-bottom flask, dissolve L-Phenylalanine (16.5 g, 100 mmol) in 1M

    
     (150 mL).
    
  • Cooling: Cool the solution to

    
     in an ice bath.
    
  • Addition: Dropwise add a solution of

    
     (10.5 g, 150 mmol) in water (50 mL) over 60 minutes. Critical: Maintain temperature 
    
    
    
    to control nitrogen evolution.
  • Reaction: Stir at

    
     for 3 hours, then allow to warm to room temperature overnight.
    
  • Workup: Extract the aqueous phase with Ethyl Acetate (

    
     mL). Combine organic layers, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from minimal Ethyl Acetate/Hexane if necessary.

  • Yield/Data: Expect ~60-75% yield of (S)-2-hydroxy-3-phenylpropanoic acid (Phenyllactic acid).

    • Checkpoint: Optical Rotation

      
       (
      
      
      
      ).
Step 2: Selective O-Methylation

This is the most sensitive step. To avoid racemization, we employ a controlled Williamson ether synthesis using Sodium Hydride (NaH).

Reagents:

  • (S)-2-Hydroxy-3-phenylpropanoic acid (1.0 eq)

  • Sodium Hydride (60% dispersion in oil, 2.5 eq)

  • Methyl Iodide (MeI, 1.5 eq)

  • THF (Anhydrous)

Protocol:

  • Preparation: Suspend NaH (2.5 eq) in anhydrous THF under Argon/Nitrogen atmosphere at

    
    .
    
  • Deprotonation: Dissolve the hydroxy acid (from Step 1) in anhydrous THF and add dropwise to the NaH suspension.

    • Note: The first equivalent of NaH neutralizes the carboxylic acid; the second deprotonates the hydroxyl group. Evolution of

      
       gas will be observed.
      
  • Methylation: After stirring for 30 minutes at

    
    , add Methyl Iodide (1.5 eq) dropwise.
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature for 3-4 hours.
    
  • Quench: Carefully quench with cold water (excess NaH will react vigorously).

  • Workup: Acidify with 1N HCl to pH ~2. Extract with Diethyl Ether (

    
    ). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Alternative "Soft" Methylation (High Fidelity): If racemization is observed with NaH, use Silver Oxide (


)  and MeI.
  • Protocol: Stir the hydroxy acid methyl ester with

    
     (2 eq) and MeI (5 eq) in DMF. Hydrolyze the ester subsequently with LiOH. This method avoids the highly basic conditions that risk enolization.
    

Mechanistic Deep Dive

Stereochemical Retention in Diazotization

The conversion of L-Phe to (S)-Phenyllactic acid is a classic example of Neighboring Group Participation (NGP) .

  • Diazonium Formation: The amine reacts with nitrous acid to form a diazonium salt (

    
    ).
    
  • Intramolecular Attack (Inversion #1): The neighboring carboxylate oxygen attacks the

    
    -carbon, displacing 
    
    
    
    and forming a transient, strained
    
    
    -lactone
    ring. This is an
    
    
    -like process, inverting the center from (S) to (R) (transiently).
  • Hydrolysis (Inversion #2): Water attacks the

    
    -lactone at the 
    
    
    
    -carbon, opening the ring. This second
    
    
    attack inverts the center back to (S) .
    • Net Result: Retention of Configuration.

Methylation Mechanism

The O-methylation proceeds via a standard


 mechanism on the methyl iodide, not the chiral center.
  • Nucleophile: The secondary alkoxide oxygen.

  • Electrophile: The methyl carbon of MeI.

  • Stereochemistry: The C-O bond at the chiral center remains intact. Therefore, the configuration is retained .

Mechanism cluster_0 Step 1: Double Inversion (Retention) cluster_1 Step 2: Williamson Ether Synthesis Step1_A L-Phe Diazonium Step1_B α-Lactone (Inversion 1) Step1_A->Step1_B Carboxylate Attack Step1_C (S)-Phenyllactic Acid (Inversion 2) Step1_B->Step1_C H2O Attack Step2_A Alkoxide Intermediate Step1_C->Step2_A NaH (Deprotonation) Step2_B Target Product Step2_A->Step2_B MeI (SN2 on Methyl)

Figure 2: Mechanistic flow showing the double inversion during diazotization and the direct alkylation during methylation.

Quality Control & Characterization

To validate the synthesis, the following analytical parameters should be met.

TechniqueExpected DataInterpretation

NMR
(300 MHz,

)

7.2-7.4 (m, 5H, Ar-H)
Phenyl ring protons

3.9-4.0 (dd, 1H,

-H)
Chiral center proton (deshielded by O)

3.40 (s, 3H,

)
Diagnostic Methoxy Singlet

3.0-3.2 (m, 2H,

-H)
Benzylic protons

NMR

~80-82 ppm (C-2)
Characteristic shift for

-methoxy carbon

~58 ppm (

)
Methoxy carbon
Optical Rotation Negative Rotation (

)
Confirming (S)-enantiomer (vs. reference)

Note on Optical Rotation: The specific rotation is sensitive to solvent and concentration.[1] It is recommended to compare the value against a commercially purchased standard of (S)-2-methoxy-3-phenylpropanoic acid (CAS 61403-68-7) for the first batch validation.

References

  • Synthesis of PPAR Agonist Intermediates: Ebdrup, S., et al. "Synthesis and biological and structural characterization of the dual-acting peroxisome proliferator-activated receptor alpha/gamma agonist ragaglitazar." Journal of Medicinal Chemistry, 2003, 46(8), 1306-1317. Link

  • Diazotization Mechanism: Van Draanen, N. A., & Hengst, S. "The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific SN2 Reaction." Journal of Chemical Education, 2010, 87(6), 623-624. Link

  • Methylation Conditions: Tundo, P., & Selva, M. "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 2002, 35(9), 706-716. (Discusses alternative green methylation strategies). Link

  • Purdie Methylation (Silver Oxide): Purdie, T., & Irvine, J. C.[2] "The alkylation of sugars."[3] Journal of the Chemical Society, Transactions, 1903, 83, 1021-1037. (Classic reference for non-racemizing methylation). Link

Sources

A Guide to the Spectroscopic Characterization of (S)-2-Methoxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the chiral molecule (S)-2-Methoxy-3-phenylpropanoic acid. In the absence of readily available, collated experimental spectra for this specific enantiomer, this document serves as a predictive and instructional resource for researchers, scientists, and professionals in drug development. By leveraging established principles of spectroscopic analysis and drawing comparisons with structurally related compounds, we will construct a comprehensive spectral profile, offering insights into the experimental choices and data interpretation critical for structural elucidation and stereochemical confirmation.

Introduction: The Significance of (S)-2-Methoxy-3-phenylpropanoic Acid

(S)-2-Methoxy-3-phenylpropanoic acid, a derivative of the amino acid phenylalanine, is a chiral building block of significant interest in synthetic organic chemistry and pharmaceutical development. Its structural motif, featuring a carboxylic acid, a methoxy group, and a benzyl substituent arranged around a stereogenic center, makes it a valuable precursor for more complex chiral molecules. The precise stereochemistry at the C2 position is crucial, as enantiomers often exhibit vastly different pharmacological and biological activities.

Therefore, the unambiguous characterization of this compound, including the confirmation of its absolute stereochemistry, is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide will delve into the theoretical and practical aspects of utilizing these techniques for the comprehensive analysis of (S)-2-Methoxy-3-phenylpropanoic acid.

Molecular Structure and Properties:

PropertyValue
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol
IUPAC Name(2S)-2-methoxy-3-phenylpropanoic acid[1]
CAS Number61403-68-7

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity and Stereochemistry

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of (S)-2-Methoxy-3-phenylpropanoic acid is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The presence of a chiral center renders the two benzylic protons diastereotopic, a key feature to anticipate in the spectrum.[3][4]

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, the exact chemical shift of which is concentration and solvent dependent.
~7.20-7.40Multiplet5HAr-HThe five protons of the phenyl group will appear as a complex multiplet in the aromatic region.
~4.05Doublet of Doublets1HH-2 (-CH(OCH₃)-)This methine proton is coupled to the two diastereotopic protons of the adjacent methylene group.
~3.40Singlet3H-OCH₃The three protons of the methoxy group are equivalent and not coupled to other protons, thus appearing as a sharp singlet. The typical range for a methoxy group is 2.4 to 4.4 ppm.[5]
~3.15Doublet of Doublets1HH-3a (-CH₂Ph)One of the diastereotopic benzylic protons, coupled to H-2.
~2.95Doublet of Doublets1HH-3b (-CH₂Ph)The other diastereotopic benzylic proton, coupled to H-2.

Causality Behind Experimental Choices:

The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds, as it dissolves the sample without introducing interfering proton signals.[6] The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the aromatic and diastereotopic protons.[7]

Diagram: ¹H NMR Splitting Pattern

G H2 H-2 H3a H-3a H2->H3a J(H2,H3a) H3b H-3b H2->H3b J(H2,H3b)

Caption: Coupling interactions for the H-2 proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required for data acquisition compared to ¹H NMR.[8][9]

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~175QuaternaryC=OThe carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.[10]
~137QuaternaryAr-C (ipso)The ipso-carbon of the phenyl ring, directly attached to the propanoic acid chain.
~129TertiaryAr-CAromatic carbons. Due to symmetry, the ortho and meta carbons may be equivalent, leading to fewer than five distinct signals for the aromatic ring.
~128TertiaryAr-CAromatic carbons.
~127TertiaryAr-CAromatic carbons.
~82TertiaryC-2The carbon bearing the methoxy group is shifted downfield due to the electronegativity of the oxygen atom.
~57Primary-OCH₃The methoxy carbon typically appears in this region.[5]
~38SecondaryC-3The benzylic carbon.

Experimental Protocol: Acquiring High-Quality NMR Data

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity (S)-2-Methoxy-3-phenylpropanoic acid.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.[7]

  • Spectrometer Setup:

    • Utilize a high-field NMR spectrometer (≥400 MHz).

    • Set appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay. For ¹³C NMR, a sufficient number of scans should be programmed to achieve a good signal-to-noise ratio.[7]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[7]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500-3300BroadO-H stretchCarboxylic Acid (-COOH)
~3030MediumC-H stretchAromatic C-H
~2950MediumC-H stretchAliphatic C-H
~1710StrongC=O stretchCarboxylic Acid (-COOH)
~1600, ~1495, ~1450Medium-WeakC=C stretchAromatic Ring
~1250StrongC-O stretchAcid C-O and Ether C-O
~1100StrongC-O stretchEther C-O
~750, ~700StrongC-H bendMonosubstituted Benzene

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid (S)-2-Methoxy-3-phenylpropanoic acid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z (mass-to-charge ratio)Relative IntensityProposed Fragment
180Moderate[M]⁺ (Molecular Ion)
121High[M - COOH - CH₃]⁺ or [C₉H₉O]⁺
91Very High[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺ (Phenyl cation)

Diagram: Key Fragmentation Pathway in Mass Spectrometry

G M [M]⁺˙ (m/z 180) F1 [M - COOH]⁺ (m/z 135) M->F1 - COOH F2 [C₇H₇]⁺ (m/z 91) F1->F2 - C₂H₄O

Caption: A plausible fragmentation pathway for (S)-2-Methoxy-3-phenylpropanoic acid.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and clearly observe the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. The high-resolution data will allow for the determination of the exact mass and, consequently, the molecular formula.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive characterization of (S)-2-Methoxy-3-phenylpropanoic acid requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework and stereochemical insights, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides structural information through fragmentation analysis. This guide, by presenting a predicted yet robust spectroscopic profile, equips researchers with the necessary knowledge to confidently acquire, interpret, and validate the structure of this important chiral molecule.

References

  • How to interpret an NMR spectrum. (n.d.). Retrieved from [Link]

  • Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. (n.d.). Retrieved from [Link]

  • 4.7: NMR Spectroscopy - Chemistry LibreTexts. (2022, August 28). Retrieved from [Link]

  • 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0245364) - NP-MRD. (n.d.). Retrieved from [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. (2022, February 8). Retrieved from [Link]

  • How does chiral and achiral medium affect proton NMR spectrum? - ResearchGate. (2020, September 6). Retrieved from [Link]

  • 2-oxo-3-[4-Methoxyphenyl]propanoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243) - NP-MRD. (n.d.). Retrieved from [Link]

  • 2-Propenoic acid, 3-(2-methoxyphenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Methoxy groups just stick out - ACD/Labs. (2026, January 27). Retrieved from [Link]

  • 2-Methoxy-3-phenylpropanoic acid | C10H12O3 | CID 10130222 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Retrieved from [Link]

  • Propanoic acid, 2-methyl-, 3-phenylpropyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link]

  • 3-(3-Methoxyphenyl)propanoic acid - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 1H NMR Spectrum (PHY0138355) - PhytoBank. (n.d.). Retrieved from [Link]

  • Phenylpropanoic acids - MassBank. (2007, July 7). Retrieved from [Link]

  • (2S)-2-methyl-3-phenylpropanoic acid | C10H12O2 | CID 5288102 - PubChem. (n.d.). Retrieved from [Link]

  • Advanced Organic Chemistry: 1 H NMR spectrum of 2-methoxypropane - Doc Brown. (n.d.). Retrieved from [Link]

Sources

The Architecture of Chiral Synthons: A Technical Guide to (S)-2-Methoxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug development, I approach the synthesis and application of chiral building blocks not merely as a sequence of reactions, but as a highly controlled system of thermodynamic and kinetic parameters. (S)-2-Methoxy-3-phenylpropanoic acid (CAS: 61403-68-7) represents a critical node in the synthesis of stereochemically demanding therapeutics.

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its advanced applications in conformational NMR modeling and active pharmaceutical ingredient (API) development.

Physicochemical & Structural Profiling

Before integrating any chiral building block into a synthetic pipeline, a rigorous understanding of its structural parameters is required. (S)-2-Methoxy-3-phenylpropanoic acid features an alpha-methoxy group adjacent to a carboxylic acid, creating a stereocenter that is fundamentally stable but requires careful handling under extreme basic conditions to prevent racemization.

According to commercial physicochemical profiling, the compound exhibits a LogP of approximately 1.83[1], making it highly suitable for enhancing the lipophilicity and membrane permeability of drug candidates.

Table 1: Core Quantitative Data
PropertyValue
IUPAC Name (2S)-2-methoxy-3-phenylpropanoic acid
CAS Number 61403-68-7
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
LogP 1.83
Canonical SMILES COC(=O)O
InChIKey VOAUBXLCHZVCPI-VIFPVBQESA-N

Synthetic Methodology & Mechanistic Causality

Protocol: Self-Validating Synthesis Workflow

Phase 1: Exhaustive Alkylation

  • Initiation: Dissolve 1.0 eq of L-phenyllactic acid in anhydrous Tetrahydrofuran (THF, 0.2 M) under an argon atmosphere. Causality: Argon and anhydrous THF prevent premature quenching of the hydride base, ensuring stoichiometric precision.

  • Deprotonation: Cool the reactor strictly to 0°C. Add 3.0 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) in portions. Causality: The 0°C environment is critical. Deprotonating the alpha-hydroxyl group creates an alkoxide adjacent to a chiral center. Elevated temperatures risk ketene formation or racemization via reversible enolization.

  • Methylation: Once H₂ evolution ceases, add 3.0 eq of Methyl Iodide (MeI) dropwise. Warm to 25°C and stir for 4 hours. In-Process Control (IPC): LC-MS analysis must indicate full conversion to the intermediate methyl (S)-2-methoxy-3-phenylpropanoate (m/z [M+H]⁺ = 195).

Phase 2: Chemoselective Saponification 4. Hydrolysis: Cool the vessel to 0°C and quench carefully with H₂O. Add 2.0 eq of Lithium Hydroxide (LiOH·H₂O) dissolved in a minimal volume of water. Stir for 2 hours at 25°C. Causality: LiOH provides a mild, chemoselective hydrolysis of the methyl ester. The alpha-methoxy ether remains completely stable under these aqueous alkaline conditions. 5. Isolation: Concentrate in vacuo to remove THF. Wash the aqueous layer with diethyl ether to remove mineral oil and organic impurities. 6. Acidification: Acidify the aqueous layer to pH 2.0 using 1M HCl. Causality: Protonation of the carboxylate allows the target acid to partition entirely into the organic phase. 7. Extraction: Extract with Ethyl Acetate (3x). Dry over MgSO₄, filter, and concentrate to yield the pure (S)-2-Methoxy-3-phenylpropanoic acid.

Synthesis N1 L-Phenyllactic Acid (Starting Material) N2 NaH / THF (0°C) Alkoxide Formation N1->N2 Deprotonation N3 MeI Addition Methylation N2->N3 SN2 Reaction N4 Methyl (S)-2-methoxy- 3-phenylpropanoate N3->N4 Ester & Ether Formation N5 LiOH, THF/H2O Saponification N4->N5 Hydrolysis N6 (S)-2-Methoxy-3- phenylpropanoic acid N5->N6 Acidification (HCl, pH 2)

Figure 1: Step-by-step synthesis workflow of (S)-2-Methoxy-3-phenylpropanoic acid from L-phenyllactic acid.

Analytical Characterization & Stereochemical Validation

To validate the integrity of the (S)-enantiomer post-synthesis, Chiral HPLC is mandatory. I recommend utilizing a Chiralcel OJ-H column with a mobile phase of Hexane/Isopropanol containing 0.1% Trifluoroacetic acid (TFA). Causality: The addition of TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring baseline resolution between the (R) and (S) enantiomers.

Application in NMR Conformational Shielding Models (CSM)

Beyond its role as an API building block, (S)-2-Methoxy-3-phenylpropanoic acid serves as a sophisticated Chiral Derivatizing Agent (CDA). By coupling this acid with secondary alcohols of unknown stereochemistry, diastereomeric esters are formed. Advanced NMR techniques utilize this molecule to establish Conformational Shielding Models (CSM)[3]. The differential shielding (ΔδRS) observed in ¹H and ¹⁹F NMR spectroscopy provides a highly reliable, empirical method for assigning absolute configuration, effectively turning the NMR spectrometer into a precise stereochemical probe.

NMR_CSM A Chiral Alcohol (Unknown Stereocenter) C EDCI / DMAP Esterification A->C B (S)-2-Methoxy-3- phenylpropanoic acid B->C D Diastereomeric Esters (R,S vs S,S) C->D Coupling E 1H/19F NMR Spectroscopy (ΔδRS Analysis) D->E Spectral Acquisition F Conformational Shielding Model (CSM) Application E->F Data Processing G Absolute Configuration Determination F->G Stereochemical Assignment

Figure 2: Workflow for assigning absolute configuration using conformational shielding models (CSM).

Applications in Advanced Drug Development

In medicinal chemistry, the incorporation of a methoxy group via this synthon restricts the conformational flexibility of the resulting API while simultaneously modulating its hydrogen-bonding network (acting strictly as a hydrogen bond acceptor).

Notably, (S)-2-Methoxy-3-phenylpropanoic acid has been utilized in the design and synthesis of 3-phenylpropyl analogs of piperazine derivatives[2]. By coupling the acid with piperazine intermediates via EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and subsequently reducing the resulting amide with alane (AlH₃), researchers successfully generate complex, enantiopure CNS-active agents without racemizing the critical alpha-methoxy stereocenter[2].

References

  • Fluorochem. "(S)-2-Methoxy-3-phenylpropanoic acid (CAS 61403-68-7) - Fluorochem".1

  • National Center for Biotechnology Information (PMC). "Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperazine". 2

  • ResearchGate. "A total conformational analysis of diastereomeric esters and calculation of their conformational shielding models". 3

Sources

Technical Guide: (S)-2-Methoxy-3-phenylpropanoic Acid as a Chiral Building Block

[1]

Executive Summary

(S)-2-Methoxy-3-phenylpropanoic acid (CAS: 61403-68-7) represents a critical scaffold in modern medicinal chemistry, serving as a bioisostere for

1


Chemical Profile & Structural Logic

Core Properties
PropertyData
IUPAC Name (2S)-2-Methoxy-3-phenylpropanoic acid
CAS Number 61403-68-7
Molecular Formula C

H

O

Molecular Weight 180.20 g/mol
Chirality (S)-Enantiomer (derived from L-Phenylalanine)
pKa ~3.5 (Acidic carboxyl group)
Physical State White crystalline solid or viscous oil (purity dependent)
Structural Significance

The


1
  • Eliminates H-bond Donor: Removes the NH donor, altering solvation and permeability.[1]

  • Metabolic Stability: The ether linkage renders the adjacent carbon resistant to peptidases and oxidases that typically target amino acids.

  • Conformational Bias: The methoxy group exerts a specific gauche effect, locking the side chain in a conformation often favorable for nuclear receptor binding (e.g., PPARs).

Validated Synthetic Protocol

Self-Validating System: Chiral Pool Synthesis from L-Phenylalanine

This protocol utilizes the "Retention via Double Inversion" mechanism, ensuring high enantiomeric excess (>98% ee) without expensive chiral resolution steps.

Reaction Pathway Visualization

SynthesisPathLPheL-Phenylalanine(S)-ConfigurationDiazoIntermediate:α-Lactone SpeciesLPhe->DiazoNaNO2, H2SO4(Diazotization)Phenyllactic(S)-2-Hydroxy-3-phenylpropanoic acidDiazo->PhenyllacticH2O Attack(Ret. of Config)MethylationO-Methylation(NaH / MeI)Phenyllactic->MethylationStep 2Product(S)-2-Methoxy-3-phenylpropanoic acidMethylation->ProductHydrolysis

Caption: Stereoselective synthesis from L-Phenylalanine. The diazotization step proceeds with overall retention of configuration due to neighboring group participation.

Step-by-Step Methodology
Step 1: Diazotization to (S)-Phenyllactic Acid

Objective: Convert the primary amine to a hydroxyl group while retaining stereochemistry.[1]

  • Reagents: L-Phenylalanine (16.5 g, 100 mmol), NaNO

    
     (10.4 g, 150 mmol), 1M H
    
    
    SO
    
    
    (250 mL).
  • Procedure:

    • Dissolve L-Phe in 1M H

      
      SO
      
      
      and cool to 0°C.
    • Add aqueous NaNO

      
       dropwise over 2 hours.[1] Critical: Maintain temp <5°C to prevent racemization.[1]
      
    • Stir overnight at room temperature.

    • Extract with Ethyl Acetate (3x), dry over Na

      
      SO
      
      
      , and concentrate.
  • Validation:

    
    H NMR should show loss of 
    
    
    -proton coupling to NH and appearance of
    
    
    -hydroxyl proton. Optical rotation
    
    
    should be negative (approx -20° in H
    
    
    O).[1]
Step 2: O-Methylation (Williamson Ether Synthesis)

Objective: Selective methylation of the

1
  • Reagents: (S)-Phenyllactic acid (from Step 1), NaH (60% dispersion, 2.2 eq), MeI (2.5 eq), dry THF.

  • Procedure:

    • Dissolve substrate in dry THF under Argon at 0°C.

    • Add NaH portion-wise. (First eq deprotonates COOH, second eq deprotonates OH).

    • Stir 30 min, then add MeI dropwise.

    • Note: This forms the methyl ester-methyl ether intermediate.[1]

    • Hydrolysis: Treat the crude mixture with LiOH (3 eq) in THF/H

      
      O (1:1) for 2 hours to cleave the methyl ester, yielding the free acid.
      
  • Purification: Acidify to pH 2, extract with DCM. Recrystallize from Hexane/EtOAc if necessary.

Applications in Drug Discovery[2][3][4]

PPAR Agonists (Glitazars)

The (S)-2-methoxy-3-phenylpropanoic acid moiety is the "head group" for several dual PPAR


RagaglitazarTesaglitazar1
  • Mechanism: The carboxylate head group forms a salt bridge with the Tyr473/His323 residues in the PPAR Ligand Binding Domain (LBD). The

    
    -methoxy group fills a small hydrophobic pocket, enhancing potency over the simple hydroxy or unsubstituted analogs.
    
Case Study: Ragaglitazar Architecture

The following diagram illustrates how the chiral building block is integrated into the pharmacophore.

Ragaglitazarcluster_bindingInteraction with PPAR LBDHeadAcid Head Group(S)-2-Methoxy-3-phenylpropanoic acidLinkerPhenoxazine / Ether LinkerHead->LinkerPara-substitutionon Phenyl RingInteraction1COOH forms H-bondswith Tyr473/His323Head->Interaction1TailLipophilic Tail(Binding Specificity)Linker->TailInteraction2Methoxy grouplocks conformation

Caption: Structural decomposition of Ragaglitazar showing the critical role of the (S)-2-methoxy acid head group in receptor binding.[1]

Analytical Reference Data

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 98.0%HPLC (C18, MeOH/H2O)
Enantiomeric Excess > 99%Chiral HPLC (Chiralcel OD-H)

H NMR (CDCl

)

7.2-7.3 (m, 5H), 3.98 (dd, 1H), 3.40 (s, 3H), 3.15 (dd, 1H), 3.00 (dd, 1H)
400 MHz NMR
Specific Rotation

(c=1, CHCl

)
Polarimetry

References

  • Synthesis & Configuration

    • Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific SN2 Reaction.
    • Source: Journal of Chemical Education / ResearchG
  • Medicinal Chemistry Application (Ragaglitazar)

    • Ragaglitazar: a novel PPARalpha & PPARgamma agonist with potent lipid-lowering and insulin-sensitizing efficacy.[1][2]

    • Source: British Journal of Pharmacology (via NCBI).[1]

  • Tesaglitazar Structure & Activity

    • Tesaglitazar | Non-selective PPAR Agonist.
    • Source: Tocris Bioscience.[1]

  • General Properties

    • 2-Methoxy-3-phenylpropanoic acid (Compound Summary).[1][3][4]

    • Source: PubChem.[1][5][6][7][8]

    • [1]

Advanced Strategies for the Enantioselective Synthesis of (S)-2-Methoxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Methoxy-3-phenylpropanoic acid (CAS: 61403-68-7) is a critical chiral building block, notably serving as the lipophilic tail in the synthesis of dual PPAR


/

agonists such as Ragaglitazar . The pharmacological potency of these glitazars is strictly governed by the stereochemistry at the

-position; the (S)-enantiomer typically exhibits superior binding affinity and metabolic stability compared to its (R)-counterpart.

This technical guide details the most robust, high-fidelity synthetic route: the Chiral Pool Transformation of L-Phenylalanine . Unlike resolution methods (which suffer from max 50% yield) or asymmetric hydrogenation (which requires expensive Rh/Ru catalysts), this route leverages the natural chirality of L-Phenylalanine using a stereoretentive diazotization followed by a controlled O-methylation.

Strategic Route Analysis

We evaluated three potential pathways based on Scalability, Cost, and Enantiomeric Excess (ee).

ParameterRoute A: Chiral Pool (Selected) Route B: Classical ResolutionRoute C: Asymmetric Hydrogenation
Starting Material L-Phenylalanine (Commodity)Racemic Phenylalanine / BenzaldehydeEnol Ethers / Acrylates
Key Step Diazotization (Retention)Diastereomeric CrystallizationRh-Catalyzed Hydrogenation
Stereocontrol High (>98% ee retention)Variable (Dependent on resolving agent)High (>95% ee)
Scalability Excellent (Aqueous chemistry)Moderate (Recrystallization bottlenecks)Good (Catalyst cost is limiting)
Risk Racemization during methylationYield loss (discarding 50% isomer)Catalyst poisoning / Leaching

Decision: Route A is the superior choice for laboratory to pilot-scale production due to the low cost of L-Phenylalanine and the reliability of the "Double Inversion" mechanism.

The Core Protocol: Chiral Pool Transformation

Phase 1: Stereoretentive Diazotization

The conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic acid ((S)-Phenyllactic acid) is the critical stereodefining step. It proceeds via a Double Inversion mechanism, resulting in net retention of configuration.[1]

Mechanism:

  • Formation of the diazonium salt.

  • Inversion 1: Intramolecular attack by the carboxylate oxygen to form a transient

    
    -lactone (3-membered ring).
    
  • Inversion 2: Ring-opening attack by water at the

    
    -carbon.
    
Experimental Workflow (Phase 1)
  • Reagents: L-Phenylalanine (1.0 eq), Sodium Nitrite (

    
    , 1.5 eq), Sulfuric Acid (
    
    
    
    , 1M or 2.5M), Water.
  • Setup: 3-neck round bottom flask, mechanical stirrer, internal thermometer (maintain

    
    ).
    
  • Procedure:

    • Dissolve L-Phenylalanine in dilute

      
      . Cool to 
      
      
      
      .
    • Add aqueous

      
       dropwise over 2 hours. Crucial: Rapid addition causes heat spikes and side reactions.
      
    • Allow to warm to Room Temperature (RT) overnight (approx. 12-16h) to ensure complete nitrogen evolution.

    • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over

      
      .
      
    • Crystallization: Recrystallize from minimal hot water or Benzene/Petroleum Ether to obtain (S)-Phenyllactic acid.

    • Target Specs: White crystals, mp 124-125°C.

      
       (c=2, 
      
      
      
      ).
Phase 2: Non-Racemizing O-Methylation

Direct methylation of the


-hydroxy acid using strong bases (e.g., NaH) poses a risk of racemization via the formation of the enediolate dianion. To ensure self-validating stereochemical integrity , we recommend the Silver Oxide (

)
method on the ester intermediate, or a carefully controlled NaH dianion method if strict temperature control is available.

Recommended High-Fidelity Protocol (Ester Route):

  • Esterification: Reflux (S)-Phenyllactic acid in dry MeOH with catalytic

    
     or 
    
    
    
    (3h). Concentrate to yield Methyl (S)-phenyllactate.
  • Methylation:

    • Dissolve Methyl (S)-phenyllactate in Acetonitrile (

      
      ) or DMF.
      
    • Add Silver Oxide (

      
      , 1.5 eq)  and Methyl Iodide (
      
      
      
      , 5.0 eq)
      .
    • Stir at RT for 24-48h. Note:

      
       acts as a mild base that promotes alkylation of the alcohol without abstracting the acidic 
      
      
      
      -proton of the ester.
    • Filter through Celite to remove silver salts. Concentrate.

  • Hydrolysis:

    • Treat the methylated ester with

      
       (1.2 eq) in THF/Water (1:1) at 
      
      
      
      .[2]
    • Acidify carefully with 1N HCl to pH 2.

    • Extract with DCM, dry, and concentrate.

Alternative (Industrial/Dianion Route):

  • Treat (S)-Phenyllactic acid directly with 2.2 eq NaH in THF at

    
    , followed by MeI. Warning: Strict temperature control is required to prevent racemization.
    

Visualizing the Pathway

The following diagram illustrates the stereochemical flow and the critical "Double Inversion" mechanism that guarantees the (S)-configuration.

G cluster_mech Mechanism: Double Inversion = Retention L_Phe L-Phenylalanine (S)-Isomer Diazonium Diazonium Salt (Transient) L_Phe->Diazonium NaNO2, H2SO4 0°C AlphaLactone α-Lactone (Inversion #1) Diazonium->AlphaLactone -N2 Intramolecular Attack Diazonium->AlphaLactone Phenyllactic (S)-Phenyllactic Acid (Retention via Inversion #2) AlphaLactone->Phenyllactic +H2O Ring Opening AlphaLactone->Phenyllactic MethylEster Methyl Ester Intermediate Phenyllactic->MethylEster MeOH, H+ (Protection) Target (S)-2-Methoxy-3- phenylpropanoic Acid MethylEster->Target 1. Ag2O, MeI 2. LiOH, H2O

Caption: Stereoretentive synthesis pathway showing the critical double-inversion mechanism during diazotization.

Critical Quality Attributes (CQA) & Analytics

To validate the protocol, the following analytical parameters must be met.

AttributeSpecificationMethod of Verification
Appearance White crystalline solid or colorless oilVisual
Purity (Chemical) > 98.0%HPLC (C18 column, ACN/Water + 0.1% TFA)
Enantiomeric Excess (ee) > 98.0% (S-isomer)Chiral HPLC
Specific Rotation

to

(c=1,

)*
Polarimetry

*Note: Optical rotation values are solvent-dependent. The free acid typically exhibits negative rotation in chloroform. Compare against an authentic standard if available.

Chiral HPLC Method (Recommendation)
  • Column: Chiralcel OD-H or Chiralpak AD-H (

    
     mm).
    
  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

  • Expected Elution: The (S)-enantiomer and (R)-enantiomer will have distinct retention times. Racemic standard preparation (via Route B) is recommended for method development.

References

  • Synthesis of Ragaglitazar Intermediate: Ebdrup, S., et al.

    
    /
    
    
    
    Agonist Ragaglitazar."[3] Journal of Medicinal Chemistry, 2003, 46(8), 1306–1317.
  • Diazotization Mechanism (Retention): Brewster, P., et al. "The configuration of atrolactic acid and the migration of groups in rearrangement reactions." Nature, 1950, 166, 178. (Foundational mechanism for -amino acid to -hydroxy acid retention).
  • Use of Silver Oxide for Methylation: Misra, P., et al. "Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs...". Bioorganic & Medicinal Chemistry Letters.
  • Alternative NaH Methylation: Xu, Y., et al. "Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs..." Chemical and Pharmaceutical Bulletin, 2018. (Describes selective methylation of phenyllactic acid using NaH).

  • General Review of Alpha-Hydroxy Acid Synthesis: Koppenhoefer, B., & Schurig, V. "Man-made Chiral Alpha-Hydroxy Acids." Organic Syntheses, Coll. Vol. 8, p.119 (1993).

Sources

Analytical Rigor and Sourcing Strategies for (S)-2-Methoxy-3-phenylpropanoic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Synthon

In the realm of asymmetric synthesis and medicinal chemistry, enantiopure building blocks are the foundational architecture of targeted therapeutics. (S)-2-Methoxy-3-phenylpropanoic acid (CAS: 61403-68-7), also referred to as (S)-O-methylphenyllactic acid, is a critical chiral synthon used to introduce functionalized phenylpropyl moieties into active pharmaceutical ingredients (APIs)[1].

The strategic O-methylation of the alpha-hydroxyl group in phenyllactic acid derivatives is frequently employed to modulate the lipophilicity, metabolic stability, and pharmacokinetic profile of drug candidates. However, the utility of this building block is strictly governed by its chemical purity and enantiomeric excess (


). Trace enantiomeric impurities at the synthon stage can amplify through multi-step synthetic sequences, leading to costly late-stage separations or compromised pharmacological efficacy.

Commercial Landscape and Supplier Evaluation

When sourcing (S)-2-Methoxy-3-phenylpropanoic acid for scale-up or high-throughput combinatorial synthesis, researchers must evaluate suppliers not just on cost, but on their analytical transparency and supply chain reliability. A synthesis campaign can be severely bottlenecked by lead times or batch-to-batch variability in chiral purity.

Table 1: Key Commercial Suppliers and Specifications
SupplierCatalog IDCAS NumberStated PurityTypical Lead TimeAnalytical Documentation
BLD Pharm BD21031661403-68-7≥95% (NMR/HPLC)In Stock / DaysNMR, HPLC, LC-MS[2]
Accela ChemBio SY41858761403-68-7≥95%4 weeks+COA, SDS[3]
Crysdot LLC CD1203089978814-96-7*95+%1-7 daysMulti-gram availability

*Note: Crysdot lists CAS 78814-96-7 for the generic/racemic 2-Methoxy-3-phenylpropanoic acid, whereas the specific (S)-enantiomer is strictly designated by CAS 61403-68-7[2]. Procurement teams must verify the stereochemistry prior to ordering.

Mechanistic Pathway and Synthesis

For researchers opting to synthesize the building block in-house to maintain absolute control over the stereocenter, the compound is typically derived from the naturally occurring chiral pool, specifically L-3-phenyllactic acid.

The transformation requires the selective methylation of the aliphatic hydroxyl group. According to established literature, this can be achieved using an excess amount of Sodium Hydride (NaH) in Tetrahydrofuran (THF) followed by the addition of a methylating agent such as Methyl Iodide (MeI)[1].

Causality in Reagent Selection: NaH is chosen as the base because it irreversibly deprotonates the hydroxyl group, driving the equilibrium forward through the evolution of hydrogen gas. While the carboxylic acid is also deprotonated (forming a carboxylate), the resulting alkoxide is significantly more nucleophilic. However, exhaustive methylation often yields the methyl ester intermediate (Methyl (S)-2-methoxy-3-phenylpropanoate, CAS: 117788-76-8)[3], which must subsequently undergo mild alkaline hydrolysis (saponification) to regenerate the free carboxylic acid without racemizing the sensitive alpha-stereocenter.

SynthesisPathway A L-3-Phenyllactic Acid (Chiral Pool Starting Material) B NaH / THF (Irreversible Deprotonation) A->B -H2 (gas) C Methyl Iodide (MeI) (O-Methylation & Esterification) B->C SN2 Reaction D LiOH / H2O (Mild Saponification) C->D Ester Cleavage E (S)-2-Methoxy-3-phenylpropanoic Acid (Target Synthon) D->E Acidification (HCl)

Synthetic workflow from L-3-phenyllactic acid to (S)-2-Methoxy-3-phenylpropanoic acid.

Orthogonal Purity Determination: A Self-Validating Protocol

Relying solely on a supplier's Certificate of Analysis (COA) introduces risk. A robust quality control framework requires a self-validating system where chemical purity and enantiomeric purity are measured orthogonally.

Chemical Purity via Quantitative NMR (qNMR)

While standard HPLC provides area-percent purity, it is blind to compounds that lack a chromophore. qNMR using an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) provides an absolute mass-fraction purity. The methoxy protons (


 ppm) and the alpha-proton (

ppm) serve as excellent, distinct diagnostic signals for integration[4].
Enantiomeric Excess ( ) via Chiral HPLC

To confirm the integrity of the (S)-configuration, Chiral HPLC is mandatory. The following step-by-step protocol is designed to prevent peak tailing, a common artifact when analyzing free carboxylic acids.

Step-by-Step Chiral HPLC Methodology:

  • Column Selection: Utilize an amylose- or cellulose-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane and Isopropanol (IPA) at an 85:15 (v/v) ratio.

  • Acidic Modifier Addition (Critical Step): Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase.

    • Causality: The pKa of (S)-2-Methoxy-3-phenylpropanoic acid is approximately 3.5. Without an acidic modifier, the analyte will partially ionize in the column, leading to multiple retention states and severe peak tailing. TFA suppresses this ionization, ensuring the molecule remains fully protonated and interacts uniformly with the chiral stationary phase.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions: Flow rate at 1.0 mL/min; Column temperature at 25°C; UV detection at 210 nm and 254 nm.

  • Validation: Inject a racemic standard (CAS: 78814-96-7) first to demonstrate baseline resolution (

    
    ) between the (R) and (S) enantiomers before injecting the commercial batch.
    

HPLCWorkflow cluster_validation Self-Validating Feedback Loop S1 1. System Suitability (Inject Racemic Standard) S2 2. Mobile Phase Conditioning (Hexane:IPA + 0.1% TFA) S1->S2 S3 3. Chiral Separation (e.g., Chiralcel OD-H) S2->S3 S4 4. UV Detection (210 nm / 254 nm) S3->S4 S5 5. Data Integration (Calculate % ee) S4->S5 S5->S1 Fails Resolution Spec (Rs < 1.5)

Self-validating Chiral HPLC workflow for enantiomeric excess determination.

Conclusion

The successful integration of (S)-2-Methoxy-3-phenylpropanoic acid into a drug discovery pipeline hinges on rigorous supply chain vetting and uncompromising analytical standards. By understanding the mechanistic vulnerabilities of the molecule during synthesis and employing orthogonal, self-validating analytical techniques like qNMR and TFA-modified Chiral HPLC, researchers can ensure the stereochemical fidelity of their downstream APIs.

References

  • Accela ChemBio. "54656-63-2, Methyl (R)-2-Methoxypropanoate - AccelaChem." Accela ChemBio Product Catalog. Available at: [Link]

  • National Institutes of Health (NIH). "Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperazine." PMC. Available at: [Link]

  • Oxford University Press (OUP). "Scandium Trifluoromethanesulfonate-Catalyzed Cleavage of Esters Bearing a Coordinative Group at a Vicinal." Chemistry Letters. Available at:[Link]

Sources

Technical Guide: Safety, Handling, and Quality Assurance of (S)-2-Methoxy-3-phenylpropanoic Acid

[1]

Executive Summary

(S)-2-Methoxy-3-phenylpropanoic acid (CAS: 61403-68-7) is a critical chiral intermediate used in medicinal chemistry to introduce lipophilic bulk and specific stereochemical vectors into drug candidates. Unlike its achiral counterparts, the utility of this compound relies entirely on its optical purity. Consequently, handling protocols must address not only standard chemical safety (GHS hazards) but also the "silent hazard" of racemization under improper environmental conditions. This guide synthesizes safety data with field-proven methodologies to preserve the integrity of this reagent.

Part 1: Chemical Identity & Physical Profile[1][2]

The following data establishes the baseline for identification and validation.

PropertySpecification
Chemical Name (S)-2-Methoxy-3-phenylpropanoic acid
CAS Number 61403-68-7
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Structure Phenylalanine derivative (α-methoxy group replacing α-amino)
Physical State White to pale cream crystalline solid
Solubility Soluble in MeOH, DCM, EtOAc; sparingly soluble in water
Chirality (S)-enantiomer (L-configuration analog)
Storage Condition +2°C to +8°C, Desiccated, Inert Atmosphere (Ar/N₂)

Part 2: Hazard Identification & Risk Assessment[1][2]

GHS Classification

Based on structural analogs and functional group analysis, this compound is classified as an Irritant .

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4][5]

    • H319: Causes serious eye irritation.[1][3][4][5]

    • H335: May cause respiratory irritation.[1][2][3][4][5]

The "Silent Hazard": Racemization Risk

Beyond immediate toxicity, the primary technical risk is the loss of enantiomeric excess (ee). The α-proton is acidic (pKa ~24-25 for esters, slightly lower for free acids).

  • Risk Factor: Exposure to strong bases (e.g., NaH, LDA) or elevated temperatures (>80°C) in protic solvents can induce enolization, leading to racemization.

  • Mitigation: All synthetic steps involving activation (e.g., acid chloride formation) should be conducted at low temperatures (0°C to -20°C) using non-nucleophilic bases (e.g., DIPEA) only if necessary.

Part 3: Safe Handling & Emergency Response

Engineering Controls & PPE[1]
  • Ventilation: Handle strictly within a certified chemical fume hood.

  • Respiratory: N95 or P100 respirator if dust formation is visible.

  • Skin/Eye: Nitrile gloves (min thickness 0.11 mm) and chemical safety goggles.

Handling Workflow Visualization

The following diagram outlines the decision logic for safe handling and exposure response.

SafeHandlingStartStart: Handling RequestCheckPPEVerify PPE:Gloves, Goggles, Lab CoatStart->CheckPPEHoodCheckFume Hood Functional?CheckPPE->HoodCheckProceedProceed with Weighing(Inert Atmosphere)HoodCheck->ProceedYesStopHALT: Maintenance RequiredHoodCheck->StopNoExposureAccidental Exposure?Proceed->ExposureSkinSkin Contact:Wash 15 min w/ SoapExposure->SkinSkinEyeEye Contact:Rinse 15 min + Medical AttnExposure->EyeEyesSpillSpill Cleanup:Wet wipe (avoid dust)Exposure->SpillSpillSkin->CheckPPERe-evaluate

Figure 1: Operational workflow for safe handling and emergency response logic.

Part 4: Technical Protocols for Usage

Storage & Stability Protocol

To maintain >99% ee and chemical purity:

  • Container: Amber glass vial with a PTFE-lined cap.

  • Atmosphere: Backfill with Argon after every use. Oxygen exposure can lead to slow benzylic oxidation over prolonged periods.

  • Temperature: Store at 2-8°C. Allow the vial to warm to room temperature before opening to prevent water condensation, which accelerates degradation.

Synthetic Handling (Coupling Reactions)

When using (S)-2-Methoxy-3-phenylpropanoic acid in amide coupling (e.g., with EDC/HOBt or HATU):

  • Pre-activation: Limit pre-activation times. Add the amine nucleophile immediately after the activating agent to minimize the lifetime of the activated ester, which is more prone to racemization than the free acid.

  • Base Usage: Use weak bases like N-methylmorpholine (NMM) or Collidine. Avoid DMAP, as it can catalyze racemization via acyl-pyridinium intermediates.

Part 5: Analytical Quality Control (QC)

Validating the stereochemical integrity of the reagent is non-negotiable before committing it to expensive downstream synthesis.

Analytical Workflow

The following diagram illustrates the QC process to confirm identity and purity.

QC_WorkflowSampleRaw Sample(S)-2-Methoxy...HNMR1H-NMR (CDCl3)Check Chemical PuritySample->HNMRDecision1Purity > 98%?HNMR->Decision1HPLCChiral HPLC(Chiralcel OD-H)Decision1->HPLCYesRejectReject / RepurifyDecision1->RejectNoDecision2ee > 99%?HPLC->Decision2ApproveRelease for SynthesisDecision2->ApproveYesDecision2->RejectNo

Figure 2: Quality Control decision tree for validating chemical and stereochemical purity.

Standardized Analytical Methods

1. Proton NMR (¹H-NMR):

  • Solvent: CDCl₃

  • Key Signals: Look for the methoxy singlet (~3.3-3.4 ppm) and the characteristic doublet of doublets for the α-proton (~3.9-4.1 ppm).

  • Impurity Check: Verify absence of residual solvents (EtOAc, Hexanes) which can interfere with stoichiometry.

2. Chiral HPLC (Enantiomeric Excess):

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% TFA. Note: TFA is essential to suppress ionization of the carboxylic acid, ensuring sharp peaks.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

  • Acceptance Criteria: >99.0% ee for pharmaceutical grade applications.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10130222, 2-Methoxy-3-phenylpropanoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling of 2-methoxy-3-phenylpropanoic acid.[2] Retrieved from [Link]

Historical context and discovery of phenylpropanoic acids in research

Author: BenchChem Technical Support Team. Date: March 2026

The Phenylpropanoic Acid Scaffold: Historical Genesis, Biosynthetic Logic, and Therapeutic Frontiers

Executive Summary

The phenylpropanoic acid backbone (


) represents one of the most versatile scaffolds in both plant secondary metabolism and modern medicinal chemistry. Historically isolated as "cinnamic acid" from Cinnamomum species in the late 18th century, this chemical class has evolved from a botanical curiosity to a cornerstone of drug discovery. Today, phenylpropanoic acid derivatives serve as critical ligands for G-protein coupled receptors (GPR40, GPR120) in metabolic disease therapy and as precursors in the industrial synthesis of phenylalanine. This technical guide synthesizes the 200-year history of these acids with modern biosynthetic logic and validated experimental protocols for their isolation and synthesis.

Part 1: Historical Genesis & Chemical Identity[1]

The discovery of phenylpropanoic acids is rooted in the analytical chemistry of the 18th and 19th centuries, where the distinction between aromatic "essences" and distinct chemical entities was first established.

Early Isolation and Structural Elucidation

The timeline of discovery is characterized by three pivotal milestones:

  • 1780 (The Trommsdorf Event): The German apothecary Johann Bartholomäus Trommsdorf first isolated crystalline acid from cinnamon oil. Although he initially misidentified it as benzoic acid, this marked the first isolation of the phenylpropanoid core.

  • 1834 (Dumas & Peligot): French chemists Jean-Baptiste Dumas and Eugène-Melchior Péligot definitively characterized the oil of cinnamon. They identified the volatile component as an aldehyde (cinnamaldehyde) and demonstrated its oxidation to a distinct acid, which they named cinnamic acid (

    
    ). This established the unsaturated phenylpropanoic structure.
    
  • 1868 (The Perkin Era): William Henry Perkin developed the first commercial synthesis of cinnamic acid via the condensation of benzaldehyde and acetic anhydride. This method, known as the Perkin Reaction , democratized access to the scaffold, moving it from a rare extraction product to a synthetic commodity.

Chemical Classification

It is critical to distinguish between the two primary forms found in research:

  • Cinnamic Acid (3-phenyl-2-propenoic acid): The unsaturated, naturally occurring precursor.[1]

  • Phenylpropanoic Acid (Hydrocinnamic acid): The saturated derivative (

    
    ), often generated via reduction. This saturated form is the preferred scaffold for specific GPCR agonists due to its increased conformational flexibility compared to the rigid alkene of cinnamic acid.
    

Part 2: Biosynthetic Pathways & Enzymology[3]

The biological origin of phenylpropanoic acids was a "black box" until the mid-20th century. The discovery of the enzyme Phenylalanine Ammonia-Lyase (PAL) in 1961 by Koukol and Conn was the "Rosetta Stone" that linked primary metabolism (amino acids) to secondary metabolism (phenylpropanoids).

The Phenylpropanoid Pathway

The pathway begins with the shikimate pathway, producing L-phenylalanine.[2] PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, releasing ammonia.[2] This is the committed step for the biosynthesis of thousands of metabolites, including lignins and flavonoids.

Diagram 1: The General Phenylpropanoid Pathway This diagram illustrates the enzymatic flow from primary amino acid metabolism to the phenylpropanoic acid core.

PhenylpropanoidPathway Shikimate Shikimate Pathway Phe L-Phenylalanine Shikimate->Phe Biosynthesis PAL Enzyme: PAL (Phenylalanine Ammonia-Lyase) Phe->PAL Cinnamic trans-Cinnamic Acid (Unsaturated C6-C3) Phe->Cinnamic Deamination (-NH3) Reductase Enzyme: Reductase (e.g., Enoyl-Reductase) Cinnamic->Reductase Phenylprop 3-Phenylpropanoic Acid (Saturated C6-C3) Cinnamic->Phenylprop Reduction Coumaric p-Coumaric Acid Cinnamic->Coumaric Hydroxylation (C4H)

Caption: Enzymatic conversion of L-Phenylalanine to Phenylpropanoic acid via PAL and Reductase activity.[3]

Part 3: Synthetic Evolution & Methodologies

While extraction remains relevant for complex glycosides, the research-grade production of phenylpropanoic acid relies on chemical synthesis to ensure high purity (>99%) and scalability.

The Perkin Reaction (Classic)
  • Mechanism: Base-catalyzed aldol-type condensation.

  • Utility: Best for generating the unsaturated cinnamic acid precursors.

  • Limitation: Requires high temperatures (

    
    ) and long reaction times.
    
Catalytic Hydrogenation (Modern Standard)

To obtain 3-phenylpropanoic acid (the saturated form), the standard protocol involves the reduction of the alkene double bond of cinnamic acid. This is preferred over sodium amalgam reduction (historical) due to safety and yield.

Diagram 2: Synthetic Workflow (Hydrogenation) A self-validating workflow for converting cinnamic acid to phenylpropanoic acid.

SynthesisWorkflow Start Start: trans-Cinnamic Acid (Purity >98%) Solvent Dissolve in MeOH/EtOH (0.5 M Concentration) Start->Solvent Catalyst Add 10% Pd/C Catalyst (5-10 mol%) Solvent->Catalyst Reaction Hydrogenation (H2) 1-3 atm, RT, 2-4 hours Catalyst->Reaction Filter Filtration (Celite pad) Remove Pd/C Reaction->Filter Evap Rotary Evaporation Remove Solvent Filter->Evap Product End: 3-Phenylpropanoic Acid (White Crystalline Solid) Evap->Product

Caption: Step-by-step catalytic hydrogenation workflow for synthesizing 3-phenylpropanoic acid.

Part 4: Pharmacological & Industrial Significance[1][3][6][7]

The transition of phenylpropanoic acids from plant metabolites to pharmaceutical scaffolds is driven by their ability to mimic lipid structures and interact with free fatty acid receptors.

Table 1: Therapeutic Applications of Phenylpropanoic Acid Derivatives

Target / ApplicationMechanism of ActionClinical RelevanceKey Derivative Class
GPR40 (FFAR1) AgonistType 2 Diabetes (Insulin Secretion)3-phenylpropanoic acid with biphenyl substitution
GPR120 (FFAR4) AgonistAnti-inflammatory / ObesityPhenylpropanoic acid with isothiazole ring
GPR34 AntagonistNeuropathic Pain / InflammationBenzyloxy-phenylpropanoic acid amides
PKU Therapy Enzyme SubstitutionPhenylketonuria (Metabolic Disorder)PEGylated PAL (Palynziq)
Antimicrobial Membrane DisruptionFood Preservation / TopicalHydroxycinnamic acids (Ferulic, p-Coumaric)

Part 5: Experimental Protocols

Protocol A: Synthesis of 3-Phenylpropanoic Acid via Hydrogenation

Rationale: This protocol utilizes mild conditions to prevent aromatic ring reduction, ensuring specificity for the side-chain alkene.

  • Preparation: Dissolve 10.0 g (67.5 mmol) of trans-cinnamic acid in 150 mL of anhydrous ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) under an inert atmosphere (Nitrogen flush) to prevent ignition.

  • Hydrogenation: Connect the flask to a hydrogen balloon (1 atm) or a Parr hydrogenator (30 psi). Stir vigorously at room temperature (

    
    ) for 4 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Silica gel; Hexane:Ethyl Acetate 3:1). The starting material spot (

      
      ) should disappear.
      
  • Purification: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotovap) to yield a white solid.

  • Validation: Recrystallize from water/ethanol if necessary. Measure Melting Point (Target:

    
    ).
    
Protocol B: Isolation of Ferulic Acid from Bran (Biomass)

Rationale: Demonstrates the extraction of a hydroxy-phenylpropanoic acid derivative from a natural matrix.

  • Hydrolysis: Suspend 50 g of wheat bran in 500 mL of 2M NaOH. Stir at

    
     for 2 hours under nitrogen (to prevent oxidation).
    
  • Acidification: Cool to room temperature and filter to remove solids. Acidify the filtrate to pH 2.0 using 6M HCl.

  • Extraction: Extract the aqueous phase three times with ethyl acetate (3 x 200 mL).

  • Drying: Combine organic layers, dry over anhydrous

    
    , and evaporate to dryness.
    
  • Chromatography: Purify the crude residue using a Silica gel column (Eluent: Chloroform:Methanol 95:5).

References

  • Trommsdorf, J. B. (1780). Chemische Untersuchung des Zimmts. Erfurt.
  • Dumas, J. B., & Peligot, E. (1834).[4] "Recherches de Chimie Organique: Sur l'Huile de Cannelle". Annales de Chimie et de Physique, 57, 305-344. (Structural elucidation of cinnamic acid).

  • Perkin, W. H. (1868). "On the Artificial Production of Coumarin and Formation of its Homologues". Journal of the Chemical Society, 21, 53-63. (Discovery of the Perkin Reaction).
  • Koukol, J., & Conn, E. E. (1961). "The Metabolism of Aromatic Compounds in Higher Plants: IV. Purification and Properties of the Phenylalanine Deaminase of Hordeum vulgare". Journal of Biological Chemistry, 236(10), 2692-2698. Link

  • Ulven, T., & Christiansen, E. (2015). "Dietary Fatty Acids and their Potential for Controlling Metabolic Diseases through Activation of Free Fatty Acid Receptors". Current Opinion in Chemical Biology, 26, 83-91.
  • Sarkissian, C. N., et al. (2018). "Phenylalanine Ammonia Lyase (PAL): From Discovery to Enzyme Substitution Therapy for Phenylketonuria". Molecular Genetics and Metabolism, 124(3), 158-167. Link

Sources

Theoretical and Computational Studies of (S)-2-Methoxy-3-phenylpropanoic Acid: Conformational Shielding Models and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Synthetic Organic Chemists, and Drug Development Professionals

Executive Summary

(S)-2-Methoxy-3-phenylpropanoic acid is a highly versatile chiral molecule that serves a dual purpose in modern chemical research. In analytical chemistry, it functions as a potent Chiral Derivatizing Agent (CDA) used to determine the absolute configuration of secondary alcohols and amines via NMR spectroscopy. In medicinal chemistry, it acts as a critical chiral synthon for the development of neuroactive compounds, specifically dopamine (DAT) and serotonin (SERT) transporter inhibitors.

This whitepaper provides an in-depth technical analysis of the theoretical and computational frameworks—specifically Density Functional Theory (DFT) cascades—used to model the conformational shielding properties of this compound. Furthermore, we bridge the gap between in silico predictions and in vitro applications by detailing validated synthetic protocols for its preparation and downstream utilization.

Mechanistic Framework: The Conformational Shielding Model (CSM)

The assignment of absolute stereochemistry using CDAs relies on the Conformational Shielding Model (CSM) . When a chiral secondary alcohol is esterified with (S)-2-Methoxy-3-phenylpropanoic acid, the resulting diastereomeric esters adopt specific preferred conformations in solution.

The aromatic phenyl ring of the propanoic acid moiety generates a magnetic anisotropy (a ring current). Depending on the spatial orientation of the alcohol's substituents relative to this phenyl ring, specific protons will experience either magnetic shielding (upfield NMR shift) or deshielding (downfield NMR shift).

The Causality of Computational Selection

Because the ester linkage is highly flexible, the molecule exists as a rapidly equilibrating mixture of conformers at room temperature. The observed NMR chemical shift is a population-weighted average of all these states. To accurately predict the differential shielding (


), we cannot rely on a single static crystal structure. Instead, we must perform a total conformational analysis using the classical Pople point-dipole model, weighted by Boltzmann distributions derived from high-level DFT calculations, as demonstrated in foundational 1.

G Gen Conformer Generation (MM3 Force Field) LLM Low-Level Optimization (AM1 / PM3) Gen->LLM DFT High-Level DFT (B3LYP/6-311++G**) LLM->DFT Boltz Boltzmann Weighting (ΔE < 2 kcal/mol) DFT->Boltz CSM Conformational Shielding Model (CSM) Output Boltz->CSM

Computational workflow for deriving Conformational Shielding Models using DFT.

Computational Workflow & DFT Protocols

To capture the subtle energetic differences between rotamers—often dictated by weak non-covalent interactions like CH-


 interactions between the methoxy group and the phenyl ring—a rigorous computational cascade is required. The use of the B3LYP functional paired with a 6-311++G** basis set is deliberate; the diffuse functions (++) are critical for accurately modeling electron density in the outer valence regions where these weak interactions occur.
Protocol 1: Total Conformational Analysis Cascade

Step 1: Stochastic Conformer Generation

  • Action: Generate an initial pool of conformers for the diastereomeric esters (e.g., esterified with (R)-2-butanol) using the MM3 molecular mechanics force field.

  • Rationale: MM3 is highly parameterized for organic aliphatic and ether linkages, providing a computationally cheap method to thoroughly sample the potential energy surface (PES) without missing deep local minima.

Step 2: Low-Level Method (LLM) Refinement

  • Action: Optimize the MM3-generated geometries using semi-empirical methods (AM1 or PM3) or low-level Hartree-Fock (HF/3-21G), as evaluated in 2.

  • Action: Filter out redundant conformers (RMSD < 0.5 Å) and discard high-energy structures (> 5 kcal/mol above the global minimum).

Step 3: High-Level DFT Optimization

  • Action: Subject the refined conformers to DFT optimization at the B3LYP/6-311++G** level in the gas phase (or using a PCM solvent model if simulating specific NMR solvents like CDCl

    
    ).
    
  • Self-Validating Checkpoint: Perform a vibrational frequency calculation on all optimized geometries. Any structure yielding an imaginary frequency is a transition state, not a local minimum, and must be discarded or re-optimized along the imaginary mode vector.

Step 4: Boltzmann Weighting and CSM Calculation

  • Action: Calculate the relative free energies (

    
    ) of all validated minima.
    
  • Action: Apply Boltzmann weighting to conformers within a 0–2 kcal/mol energy window. Calculate the theoretical ring current (de)shielding values (

    
    ) based on the Pople point-dipole model for each conformer, and average them according to their Boltzmann populations.
    

Quantitative Energetics and Structural Viability

Theoretical studies have compared (S)-2-Methoxy-3-phenylpropanoic acid against the classical CDA, O-methylphenylacetic acid (MPA), and its alpha-methylated derivative. The computational data perfectly predicts experimental NMR utility.

Table 1: Conformational Equilibrium and Shielding Efficacy of Diastereomeric Esters

Chiral Derivatizing Agent (CDA)Differential Shielding (

)
Conformational Equilibrium ProfileSuitability as an NMR CDA
O-Methylphenylacetic acid (MPA) High MagnitudeSimple (Dominant ap/sp conformers)Excellent (Industry Standard)
(S)-2-Methoxy-3-phenylpropanoic acid High MagnitudeSimple (Analogous to MPA)Excellent
2-Methoxy-2-methyl-3-phenylpropanoic acid Low MagnitudeComplex (Multiple competing minima)Poor

Data Synthesis Insight: The addition of a methyl group at the alpha position (2-methoxy-2-methyl-3-phenylpropanoic acid) flattens the potential energy surface, leading to a complex equilibrium of multiple conformers. This dilutes the anisotropic shielding effect, resulting in low


 values. Conversely, (S)-2-Methoxy-3-phenylpropanoic acid maintains a simple conformational profile, making it a highly effective CDA.

Synthetic Utility in Drug Discovery

Beyond analytical chemistry, (S)-2-Methoxy-3-phenylpropanoic acid is a vital building block. It is utilized to synthesize 2- and 3-substituted-3-phenylpropyl analogs of piperazine derivatives, which are evaluated for their binding affinity to the dopamine transporter (DAT) and serotonin transporter (SERT), as detailed in 3.

G Synthon L-3-Phenyllactic Acid (Starting Material) Methylation Selective Methylation (NaH, THF, MeI) Synthon->Methylation Product (S)-2-Methoxy-3- phenylpropanoic Acid Methylation->Product Coupling EDCI Coupling (Piperazine Core) Product->Coupling Target DAT/SERT Inhibitor Analogs Coupling->Target

Synthetic pathway from L-3-phenyllactic acid to neuroactive piperazine analogs.

Protocol 2: Enantioselective Synthesis via Selective Methylation

To maintain the strict (S)-configuration required for both CDA applications and receptor-specific biological activity, the compound is synthesized from the chiral pool (L-3-phenyllactic acid) via selective methylation.

Step 1: Deprotonation

  • Suspend Sodium Hydride (NaH, 2.4 equivalents) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C.

  • Causality: An excess of NaH is required because the first equivalent deprotonates the highly acidic carboxylic acid, while the second equivalent is needed to deprotonate the aliphatic hydroxyl group to form the reactive alkoxide.

Step 2: Alkoxide Formation

  • Slowly add a solution of L-3-phenyllactic acid (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension. Stir for 30 minutes at room temperature until hydrogen gas evolution ceases.

Step 3: Selective Methylation

  • Cool the reaction mixture back to 0 °C and add Methyl Iodide (MeI, 1.1 equivalents) dropwise.

  • Self-Validating Checkpoint: Monitor the reaction via TLC (Thin Layer Chromatography). The selective methylation of the alkoxide over the carboxylate is driven by the higher nucleophilicity of the alkoxide intermediate.

Step 4: Quenching and Isolation

  • Quench the reaction carefully with cold water to destroy unreacted NaH.

  • Acidify the aqueous phase to pH ~2 using 1M HCl to protonate the carboxylic acid, and extract with Ethyl Acetate (EtOAc). Dry over MgSO

    
    , filter, and concentrate in vacuo to yield optically pure (S)-2-Methoxy-3-phenylpropanoic acid.
    

Conclusion

The theoretical modeling of (S)-2-Methoxy-3-phenylpropanoic acid underscores the critical intersection of computational chemistry and practical laboratory application. By leveraging high-level DFT cascades and Boltzmann-weighted conformational shielding models, researchers can confidently predict NMR anisotropic effects, validating the molecule's use as a robust Chiral Derivatizing Agent. Concurrently, its straightforward synthesis from chiral pool precursors ensures its ongoing viability as a structural motif in the design of next-generation monoamine transporter inhibitors.

References

  • Source: KBFI / Elsevier B.V.
  • An Assessment of Alternative Low Level Calculation Methods for the Initial Selection of Conformers of Diastereomeric Esters Source: Journal of Theoretical Chemistry / ResearchGate URL
  • Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)

Sources

Methodological & Application

Application Note: Determination of Absolute Configuration of Secondary Alcohols Using (S)-2-Methoxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

Determining the absolute configuration of chiral molecules is a critical bottleneck in drug development, as enantiomers frequently exhibit drastically different pharmacological and toxicological profiles. While X-ray crystallography is definitive, it requires high-quality single crystals. Solution-state NMR spectroscopy utilizing Chiral Derivatizing Agents (CDAs) provides a highly versatile alternative 1.

Historically, Mosher's acid (MTPA) and


-methoxyphenylacetic acid (MPA) have been the standard CDAs. However, (S)-2-methoxy-3-phenylpropanoic acid  (2-MeO-3-PhPA) has emerged as a robust alternative. Its utility relies on the magnetic anisotropy generated by its phenyl ring.
The Causality of Differential Shielding

When an unknown secondary alcohol is esterified separately with the (R)- and (S)-enantiomers of 2-MeO-3-PhPA, the resulting diastereomeric esters adopt specific lowest-energy conformations in solution. In these favored conformers, the plane of the aromatic ring aligns roughly parallel to the axis connecting the two chiral centers and the carbonyl carbon, dictated by combined rotation around the C


-CH

and CH

-Ph bonds 1.

The phenyl ring creates a spatial shielding cone. Protons situated above or below the face of the aromatic ring experience an upfield shift (lower ppm) due to the ring current effect. By calculating the differential shielding (


), researchers can map the spatial arrangement of the alcohol's substituents (L1 and L2) relative to the CDA. Extensive Density Functional Theory (DFT) calculations (B3LYP/6-31+G*) confirm that the Conformational Shielding Model (CSM) for 2-MeO-3-PhPA completely coincides with the empirical CSM of MPA, ensuring highly reliable stereochemical assignments 1.

Logical Workflow

G cluster_0 cluster_1 A Unknown Secondary Alcohol (Chiral Center to be Assigned) B1 Esterification with (S)-2-MeO-3-PhPA A->B1 B2 Esterification with (R)-2-MeO-3-PhPA A->B2 C1 (S)-Diastereomeric Ester B1->C1 C2 (R)-Diastereomeric Ester B2->C2 D NMR Spectroscopy (1H, 13C, 2D COSY/HSQC) C1->D C2->D E Calculate Differential Shielding ΔδRS = δ(R) - δ(S) D->E F Apply Conformational Shielding Model (CSM) E->F G Absolute Configuration Assigned F->G

Workflow for absolute configuration assignment using 2-MeO-3-PhPA derivatization and NMR CSM.

Experimental Protocol

This methodology is designed as a self-validating system . By synthesizing both diastereomers and cross-referencing multiple proton and carbon signals, the assignment is internally verified against false positives.

Step 1: Preparation of Diastereomeric Esters

Causality: Steglich esterification utilizing EDC and DMAP is chosen because it provides mild, neutral reaction conditions that prevent the racemization of both the chiral alcohol and the


-chiral center of the derivatizing agent 2.
  • Dry the unknown secondary alcohol (~0.05 mmol) under a high vacuum to remove trace moisture.

  • Dissolve the alcohol in 0.5 mL of anhydrous dichloromethane (CH

    
    Cl
    
    
    
    ) under an inert Nitrogen or Argon atmosphere.
  • Add 1.5 equivalents of (S)-2-methoxy-3-phenylpropanoic acid.

  • Cool the mixture to 0 °C. Add 1.5 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 0.2 equivalents of 4-dimethylaminopyridine (DMAP) 2.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC.

  • Quench with saturated aqueous NaHCO

    
    , extract with CH
    
    
    
    Cl
    
    
    , wash with brine, dry over anhydrous MgSO
    
    
    , and concentrate under reduced pressure.
  • Purify the resulting (S)-ester via preparative TLC or silica gel flash chromatography.

  • Repeat steps 1–7 using (R)-2-methoxy-3-phenylpropanoic acid to isolate the corresponding (R)-ester.

Step 2: NMR Acquisition

Causality: Differential shieldings (


) are often small (0.01 to 0.15 ppm). The use of high-field 

H-

C HSQC and

H-

H 2D COSY correlation experiments substantially enhances the potential of the NMR procedure by unambiguously assigning overlapping signals 3.
  • Dissolve each purified ester in 0.5 mL of CDCl

    
     (ensure 100% deuteration and absence of residual water).
    
  • Acquire

    
    H NMR spectra at 
    
    
    
    400 MHz (600 MHz is recommended for complex macrocycles).
  • Acquire 2D COSY and HSQC spectra to assign all protons of the alcohol's L1 and L2 substituents.

Data Interpretation & Self-Validation

Quantitative Data Analysis

Tabulate the chemical shifts (


) for the protons of the L1 and L2 groups for both the (R)- and (S)-esters. Calculate the differential shielding using the formula: 

Substituent PositionShielding in (R)-EsterShielding in (S)-EsterCalculated

Spatial Assignment (CSM)
L1 Group High (Upfield shift, lower ppm)Low (Normal shift)Negative (< 0) Positioned on the right side of the Newman projection
L2 Group Low (Normal shift)High (Upfield shift, lower ppm)Positive (> 0) Positioned on the left side of the Newman projection
Self-Validating Internal Consistency Check

The protocol inherently validates itself through the calculation of


 for multiple protons on both sides of the chiral center.
  • Validation: If the assignment is correct, all protons on substituent L1 must yield a negative

    
    , and all  protons on substituent L2 must yield a positive 
    
    
    
    .
  • Troubleshooting: A single contradictory sign among a group of protons indicates either a misassignment in the NMR spectrum (resolve via 2D COSY) or a deviation from the ideal Conformational Shielding Model due to extreme steric hindrance. If steric hindrance alters the conformational equilibrium (as occasionally seen in highly substituted derivatives), theoretical validation using DFT B3LYP/6-31+G* calculations is required to confirm the dominant conformer 1.

References

  • [1] A total conformational analysis of diastereomeric esters and calculation of their conformational shielding models. kbfi.ee (Elsevier). 1

  • [3] An Assessment of Alternative Low Level Calculation Methods for the Initial Selection of Conformers of Diastereomeric Esters. ResearchGate. 3

  • [2] Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. PMC (NIH). 2

Sources

Application Note: Determination of Absolute Configuration of Chiral Amines via Derivatization with (S)-2-Methoxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the chiral resolution and absolute configuration determination of primary and secondary amines using (S)-2-Methoxy-3-phenylpropanoic acid ((S)-MPPA) . While


-methoxy- 

-trifluoromethylphenylacetic acid (Mosher's Acid) is the historical standard, (S)-MPPA offers distinct advantages in specific steric environments due to the flexibility introduced by the methylene spacer in the phenylpropanoic backbone.[1]

This guide provides a robust, racemization-free amidation protocol using EDC/HOBt coupling, followed by analysis via


H-NMR or HPLC. The methodology relies on the formation of diastereomeric amides, where the magnetic anisotropy of the MPPA phenyl ring induces predictable chemical shift variations (

) in the amine substituents, allowing for the assignment of absolute configuration (

or

).[1][2]

Scientific Principles & Mechanism[1][3]

The Chiral Derivatization Concept

Enantiomers of chiral amines exhibit identical physical properties in achiral environments (e.g., standard NMR solvents).[1] To distinguish them, they must be converted into diastereomers using a Chiral Derivatizing Agent (CDA).[1][3][4]

(S)-MPPA reacts with a chiral amine to form an amide.[1] Because the acid is enantiomerically pure (


), the resulting product mixture depends on the amine's purity:
  • (S)-Acid + (R)-Amine

    
     (
    
    
    
    )-Amide[1]
  • (S)-Acid + (S)-Amine

    
     (
    
    
    
    )-Amide[1]

These two products are diastereomers, possessing distinct scalar physical properties, including NMR chemical shifts and HPLC retention times.[1]

NMR Anisotropy & Conformational Locking

The reliability of this method hinges on the preferred conformation of the resulting amide in solution.[1]

  • Conformational Lock: The methoxy group of the MPPA moiety tends to orient syn-periplanar to the carbonyl oxygen to minimize dipole repulsion.

  • Shielding Cone: The phenyl group of the MPPA occupies a specific spatial region. Protons on the amine side that reside above or below the plane of this phenyl ring experience an upfield shift (shielding, lower ppm).[1] Protons in the deshelding plane shift downfield (higher ppm).[1]

By comparing the NMR spectra of the amine derivatized with (S)-MPPA versus (R)-MPPA (or analyzing the single derivative if the model is robust), one can map the spatial arrangement of the amine substituents.[1]

Mechanistic Workflow Diagram

G cluster_inputs Reagents cluster_reaction Coupling (EDC/HOBt) cluster_analysis Analysis Acid (S)-MPPA (Chiral Acid) Activation Activated Ester Intermediate Acid->Activation Activation Amine Unknown Amine (R/S Mixture) AmideBond Amide Bond Formation Amine->AmideBond Nucleophilic Attack Activation->AmideBond Diastereomers Diastereomers (S,R) and (S,S) AmideBond->Diastereomers NMR 1H-NMR (Delta Delta Calculation) Diastereomers->NMR Anisotropy Analysis

Figure 1: Workflow for the derivatization and analysis of chiral amines using (S)-MPPA.[1]

Experimental Protocol

Materials & Reagents
ReagentPurity/GradeRole
(S)-2-Methoxy-3-phenylpropanoic acid >98% eeChiral Derivatizing Agent (CDA)
Target Amine >95% Chemical PurityAnalyte
EDC[1][4][5][6][7]·HCl Reagent GradeCoupling Agent (Water Soluble)
HOBt (anhydrous)Reagent GradeRacemization Suppressor
DIPEA (Diisopropylethylamine)AnhydrousBase
Dichloromethane (DCM) AnhydrousSolvent
CDCl3 NMR Grade (99.8% D)Analysis Solvent
Synthesis Procedure (Micro-Scale for Analysis)

Note: This protocol is designed for 0.1 mmol scale, sufficient for standard NMR analysis.

  • Preparation of Reaction Mixture:

    • In a clean, dry 4 mL glass vial equipped with a magnetic stir bar, dissolve (S)-MPPA (19.8 mg, 0.11 mmol, 1.1 eq) in anhydrous DCM (1.0 mL).

    • Add HOBt (16.2 mg, 0.12 mmol, 1.2 eq) and EDC·HCl (23.0 mg, 0.12 mmol, 1.2 eq).[1]

    • Critical Step: Stir at Room Temperature (RT) for 10 minutes to allow the formation of the active ester. This pre-activation step minimizes racemization of the chiral acid.

  • Amine Addition:

    • Add the Target Amine (0.10 mmol, 1.0 eq) to the vial.[1]

    • Add DIPEA (26 µL, 0.15 mmol, 1.5 eq).

    • Seal the vial and stir at RT for 4–12 hours. Monitor via TLC (or LC-MS) until the starting amine is consumed.[1]

  • Workup (Extraction):

    • Dilute the reaction mixture with DCM (5 mL).

    • Wash sequentially with:

      • 0.5 M HCl (2 x 3 mL) – Removes unreacted amine and DIPEA.[1]

      • Saturated NaHCO

        
         (2 x 3 mL) – Removes unreacted MPPA and HOBt.
        
      • Brine (1 x 3 mL).

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure (rotary evaporator or N
      
      
      stream).[1]
  • Purification (Optional but Recommended):

    • If the NMR spectrum shows impurities, pass the crude residue through a small plug of silica gel using Hexane/EtOAc (typically 3:[1]1) as eluent.[1]

Protocol Validation Logic
  • Self-Validation: The presence of sharp, distinct peaks in the

    
    H-NMR (particularly the methoxy singlet of the MPPA moiety ~3.2-3.4 ppm) confirms amide formation.[1]
    
  • Racemization Check: If derivatizing an enantiopure amine standard, the appearance of a second set of "shadow peaks" indicates either racemization of the reagent or partial racemization of the amine.[1] The use of HOBt/EDC specifically suppresses the formation of the oxazolone intermediate responsible for acid racemization [1].[1]

Data Analysis & Interpretation

NMR Analysis Strategy

To determine absolute configuration, it is often necessary to synthesize both the (S)-MPPA and (R)-MPPA derivatives of the amine.[1]

  • Acquire

    
    H-NMR spectra for both diastereomers in CDCl
    
    
    
    .
  • Assign proton signals (

    
    ) near the chiral center of the amine.[1]
    
  • Calculate the chemical shift difference (

    
    ) for each proton:
    
    
    
    
    (Note: Some literature defines this as R-S; ensure you follow the specific model convention.[1] The standard Mosher model uses
    
    
    ).
The Sector Rule (Configuration Assignment)

Based on the preferred conformation (Figure 2), the sign of


 correlates to the spatial position of the substituent relative to the phenyl ring.[1]
  • Positive

    
     (> 0):  The substituent is on the side away from the phenyl ring (less shielded) in the (S)-derivative relative to the (R)-derivative.[1]
    
  • Negative

    
     (< 0):  The substituent is on the same side as the phenyl ring (shielded) in the (S)-derivative.[1]
    

By mapping the +/- signs onto the structure, the stereocenter configuration is deduced.

SectorRule C_alpha Cα (Amine) R1 R1 (Δδ < 0) Shielded by Phenyl C_alpha->R1 R2 R2 (Δδ > 0) Deshielded C_alpha->R2 MPPA_S (S)-MPPA Moiety (Phenyl Ring projects Left) MPPA_S->C_alpha Amide Bond

Figure 2: Simplified Sector Rule for (S)-MPPA derivatives. In the (S)-acid derivative, the phenyl group preferentially shields the substituent on the "left" (R1), resulting in a negative


 value.[1]
HPLC Analysis (Enantiomeric Excess)

If the goal is simply to measure Enantiomeric Excess (ee) rather than absolute configuration:

  • Derivatize the amine mixture with (S)-MPPA.

  • Inject onto a standard achiral C18 HPLC column.

  • The (S,R) and (S,S) diastereomers will separate due to different lipophilic surface areas.[1]

  • Calculate ee based on peak area integration:

    
    [1]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Steric hindrance of amineSwitch to HATU (1.2 eq) as coupling agent; increase reaction time to 24h.
Racemization High pH or prolonged activationEnsure HOBt is present. Do not exceed 2.0 eq of DIPEA. Add amine immediately after 10 min activation.
Broad NMR Peaks Rotameric exchangeRun NMR at elevated temperature (e.g., 50°C) to coalesce rotamers or use DMSO-d6.[1]
Overlapping Peaks Similar magnetic environmentUse a higher field NMR (600 MHz+) or switch to 2D NMR (HSQC) to resolve carbon-proton correlations.

References

  • Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear magnetic resonance enantiomer reagents. Configuration of the diastereomeric amides... Journal of the American Chemical Society. (Foundational text on Phenyl-based anisotropy).[1]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004).[1] The assignment of absolute configuration by NMR.[2][4][8][9] Chemical Reviews. [1]

  • BenchChem. (2025).[1][10] Synthesis of (2S)-2-Phenylpropanamide from (2S)-2-Phenylpropanoic Acid.[1][10] (Protocol adaptation for phenylpropanoic derivatives).[1]

  • Sigma-Aldrich. (2S)-2-(N-methylacetamido)-3-phenylpropanoic acid Product Analysis.[1]

Sources

1H NMR analysis of diastereomeric esters of (S)-2-Methoxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1H NMR Analysis of Diastereomeric Esters of (S)-2-Methoxy-3-phenylpropanoic Acid

Executive Summary

This application note details the protocol for the synthesis, acquisition, and analysis of diastereomeric esters derived from (S)-2-Methoxy-3-phenylpropanoic acid (also known as O-methylphenyllactic acid). While similar to the widely used Mosher’s (MTPA) and Trost’s (MPA) reagents, this specific chiral derivatizing agent (CDA) presents unique conformational properties due to the methylene spacer between the chiral center and the phenyl ring.

This guide is designed for researchers utilizing this specific reagent to determine the enantiomeric purity (ee) of alcohols or to assign absolute configuration via NMR anisotropy.

Introduction & Mechanistic Principles

The Reagent Profile

(S)-2-Methoxy-3-phenylpropanoic acid is a phenylalanine derivative. Unlike standard MPA (


-methoxyphenylacetic acid), the phenyl ring in this reagent is attached to the 

-carbon.
  • Standard MPA: Phenyl ring attached directly to the chiral center (

    
    ). Strong, rigid anisotropy.
    
  • Subject Reagent: Phenyl ring attached via a methylene spacer (

    
    ).
    
The Anisotropic Shielding Mechanism

The determination of stereochemistry relies on the magnetic anisotropy generated by the aromatic ring. In the ester form:

  • Conformational Lock: The ester bond adopts a preferred conformation where the carbonyl oxygen (

    
    ) and the methoxy group (
    
    
    
    ) are syn-periplanar . This is driven by dipole minimization.
  • The Shielding Cone: The phenyl group, though more flexible than in MPA, creates a shielding cone. Protons of the alcohol moiety that reside above or below the plane of the aromatic ring will experience an upfield shift (shielding).

  • Differentiation: In a pair of diastereomers (e.g.,

    
     vs. 
    
    
    
    ), the spatial arrangement of the alcohol's substituents relative to the phenyl ring differs, leading to distinct chemical shift differences (
    
    
    ).

Experimental Protocols

Synthesis of Diastereomeric Esters (Steglich Esterification)

Prerequisite: The alcohol substrate must be dry.[1]

Reagents:

  • (S)-2-Methoxy-3-phenylpropanoic acid (1.2 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Anhydrous

    
     (DCM)
    

Step-by-Step Protocol:

  • Dissolution: Dissolve the target alcohol (approx. 10-20 mg) in anhydrous DCM (1.0 mL) in a clean, dry reaction vial.

  • Addition: Add (S)-2-Methoxy-3-phenylpropanoic acid and DMAP. Stir for 5 minutes under inert atmosphere (

    
     or Ar).
    
  • Activation: Add DCC. The solution may become cloudy as dicyclohexylurea (DCU) precipitates.

  • Reaction: Stir at Room Temperature (RT) for 3–12 hours. Monitor via TLC (silica gel) until the starting alcohol is consumed.

  • Workup:

    • Filter off the white DCU precipitate through a small pad of Celite.

    • Dilute filtrate with

      
       or DCM.
      
    • Wash with saturated

      
       (2x), 1M HCl (1x), and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (typically Hexane/EtOAc gradient) to isolate the ester. Note: If measuring ee%, ensure quantitative yield or no kinetic resolution occurred during workup.

NMR Acquisition Parameters

To resolve the potentially small


 values caused by the flexible benzyl group, high-field NMR is recommended.
ParameterSettingRationale
Field Strength

500 MHz
Essential to resolve overlapping multiplets.
Solvent

or

Benzene-

often enhances shift dispersion via solvent-solute stacking.
Pulse Sequence zg30 or zg90Standard 1D proton.
Number of Scans (NS) 16 - 64Ensure S/N ratio > 100:1 for minor diastereomer detection.
Relaxation Delay (D1)

2.0 sec
Ensure accurate integration for ee% calculation.
Temperature 298 KStandard; Low temp (233 K) can freeze conformers if resolution is poor.

Data Analysis & Interpretation

The Workflow

NMR_Workflow Start Start: Target Alcohol Deriv Derivatization with (S)-2-Methoxy-3-phenylpropanoic acid Start->Deriv Acq 1H NMR Acquisition (500+ MHz, CDCl3) Deriv->Acq Check Check Spectra: Are signals duplicated? Acq->Check Racemic Substrate is Racemic (Measure ee%) Check->Racemic Yes (1:1 or X:Y ratio) Pure Substrate is Enantiopure (Determine Abs Config) Check->Pure No (Single set) Calc_EE Integrate Key Signals (OMe, Alpha-H) Calc: [Major-Minor] / [Major+Minor] Racemic->Calc_EE Calc_Config Compare with (R)-Acid Ester Calculate Δδ = δ(S-ester) - δ(R-ester) Pure->Calc_Config

Figure 1: Decision tree for analyzing the NMR data of the derivatized esters.

Calculating Diastereomeric Excess (de/ee)

If the starting alcohol was a mixture of enantiomers, the NMR will show two sets of signals (diastereomers).

  • Identify the Methoxy singlet (

    
     ppm) or the 
    
    
    
    -proton
    of the acid moiety.
  • Integrate the two distinct peaks (

    
     and 
    
    
    
    ).
  • Calculate % ee:

    
    
    
Assigning Absolute Configuration ( Analysis)

To assign configuration, you ideally need both the (S)-acid and (R)-acid derivatives.

  • Assign protons

    
     on the alcohol side for both esters.
    
  • Calculate

    
    .[2]
    
  • Map the signs:

    • Protons with positive

      
        (
      
      
      
      ppm) reside on the side unshielded by the phenyl group in the S-ester.
    • Protons with negative

      
        (
      
      
      
      ppm) reside on the side shielded by the phenyl group in the S-ester.

Conformational Model (Sector Rule):

Conformation Figure 2: Simplified Sector Rule. The Benzyl group dictates the shielding cone. Substituents 'cis' to the Benzyl group are shielded (Upfield Shift). Center C-O Axis Bn Benzyl (Ph-CH2) Center->Bn Steric Bulk H_alpha H (alpha) Center->H_alpha OMe OMe (syn to C=O) OMe->Center Plane 1

Critical Troubleshooting & Validation (Self-Validating System)

To ensure the trustworthiness of your data, apply these validation checks:

  • The "OMe" Integrity Check:

    • The methoxy singlet of the reagent itself is a diagnostic tool. In the (S)-ester, if the alcohol is bulky, the OMe signal may shift significantly compared to the free acid.

    • Validation: If the OMe peak is split into a complex multiplet, your sample is not an ester but likely a decomposition product or the reaction failed. It must be a sharp singlet (or two singlets for a diastereomeric mixture).

  • Kinetic Resolution Warning:

    • Because the reagent is chiral, the coupling reaction rates for

      
       and 
      
      
      
      may differ.
    • Validation: Run the reaction to full conversion . If you stop early (e.g., 50%), the measured diastereomeric ratio (dr) in the NMR may not reflect the true ee of the starting material due to kinetic resolution.

  • Solvent Stacking:

    • If signals overlap in

      
      , switch to 
      
      
      
      . The benzene solvent molecules interact specifically with the ester carbonyl, often enhancing the anisotropic shift differences (
      
      
      ).

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.

  • Hoye, T. R., Jeffrey, C. S., & Ryberg, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458.

  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.[1][3][4] Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society, 95(2), 512–519.

Sources

Advanced Applications of (S)-2-Methoxy-3-phenylpropanoic Acid in Natural Product Total Synthesis and Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Methoxy-3-phenylpropanoic acid ((S)-Mppa) —also known as (S)-O-methylphenyllactic acid—is a highly versatile chiral synthon and derivatizing agent. In the realm of natural product total synthesis, it serves two critical functions:

  • As a Chiral Derivatizing Agent (CDA): It enables the precise determination of the absolute configuration of newly isolated natural products (specifically secondary alcohols and amines) via NMR spectroscopy[1].

  • As a Non-Proteinogenic Building Block: It is frequently incorporated into the total synthesis of complex macrocyclic depsipeptides and biologically active piperazine analogs[2]. By replacing free hydroxyl groups with a methoxy ether, (S)-Mppa prevents undesired side reactions during iterative peptide coupling and significantly increases the lipophilicity (

    
    ) of the final molecule, thereby enhancing cellular membrane permeability[3].
    

As a Senior Application Scientist, I have structured this guide to provide not only the step-by-step protocols for utilizing (S)-Mppa but also the underlying mechanistic causality that dictates these experimental choices.

Mechanistic Principles & Causality

The Conformational Shielding Model (CSM)

When determining the stereocenter of a newly isolated natural product, Mosher’s acid (MTPA) is traditionally used. However, MTPA can suffer from unpredictable conformational flexibility due to steric clashes involving its trifluoromethyl group.

(S)-Mppa overcomes this limitation through a highly predictable Conformational Shielding Model (CSM) [4]. When (S)-Mppa is esterified with a chiral secondary alcohol, the molecule adopts a preferred conformation where the


-methoxy group and the ester carbonyl (

) are locked in a synperiplanar arrangement. This rigid geometry forces the phenyl ring of the Mppa moiety to sit directly over one specific substituent of the secondary alcohol. The strong magnetic anisotropy (ring current) of the phenyl ring shields the protons situated beneath it, causing an upfield shift in the

H NMR spectrum. By calculating the differential shielding (

), researchers can unambiguously map the spatial arrangement of the natural product's substituents[1].
Lipophilicity and Macrocyclization Dynamics

In the total synthesis of natural product-like macrocycles (e.g., dolastatin analogs or custom mRNA-display libraries), incorporating alpha-hydroxy acids like phenyllactic acid is common. However, free hydroxyls complicate Solid-Phase Peptide Synthesis (SPPS) by acting as competing nucleophiles, leading to branched byproducts.

Using the pre-methylated (S)-Mppa eliminates this risk[2]. Furthermore, the methylation removes a hydrogen-bond donor, which disrupts hydration shells and increases the molecule's


 (often pushing it above 6.0). This physicochemical shift is the causal driver behind transforming a poorly permeable natural peptide into an orally bioavailable, membrane-permeable drug candidate[3].

Experimental Protocols

Protocol 1: De Novo Synthesis of (S)-Mppa from L-Phenyllactic Acid

Causality: While commercially available, synthesizing (S)-Mppa in-house from L-phenyllactic acid ensures high enantiomeric excess (ee) and allows for isotopic labeling (e.g., using


) if required for downstream MS/NMR tracking[5].

Step-by-Step Methodology:

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.4 eq, 28.8 mmol) in anhydrous THF (10 mL) under an argon atmosphere at 0 °C. Note: Excess NaH is required to deprotonate both the carboxylic acid and the aliphatic hydroxyl group.

  • Addition: Dissolve L-3-phenyllactic acid (1.0 eq, 12.0 mmol) in anhydrous THF (40 mL). Add this solution dropwise to the NaH suspension to control the evolution of

    
     gas. Stir at room temperature (RT) for 10 minutes.
    
  • Alkylation: Add iodomethane (MeI) (2.0 eq, 24.0 mmol) dropwise to the reaction mixture.

  • Propagation: Stir the mixture at RT for 5 hours. The alkoxide selectively attacks the methyl iodide via an

    
     mechanism, while the carboxylate remains unalkylated due to its lower nucleophilicity and steric hindrance in the aggregated sodium salt state[5].
    
  • Quenching & Isolation: Carefully quench the reaction with 1 M aqueous HCl to pH ~2. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield optically pure (S)-Mppa.
Protocol 2: Application as a Chiral Derivatizing Agent (CDA)

Causality: To determine the absolute configuration of a natural product, two parallel esterification reactions must be driven to completion without epimerizing the stereocenter. EDCI/DMAP is chosen over acid chlorides to maintain mild, neutral-to-slightly-basic conditions[1].

Step-by-Step Methodology:

  • Aliquoting: Divide the purified natural product (secondary alcohol, ~5 mg per vial) into two dry reaction vials (Vial A and Vial B).

  • Derivatization (S): To Vial A, add (S)-Mppa (3.0 eq), EDCI hydrochloride (3.0 eq), and DMAP (0.5 eq) dissolved in anhydrous

    
     (1.0 mL).
    
  • Derivatization (R): To Vial B, add (R)-Mppa (3.0 eq), EDCI hydrochloride (3.0 eq), and DMAP (0.5 eq) dissolved in anhydrous

    
     (1.0 mL).
    
  • Reaction: Stir both vials at RT for 12 hours.

  • Purification: Quench with saturated

    
    , extract with 
    
    
    
    , and purify the resulting diastereomeric esters via preparative TLC.
  • NMR Acquisition: Acquire high-resolution

    
    H NMR (600 MHz, 
    
    
    
    ) for both purified esters.
  • Calculation: Calculate

    
     for the protons flanking the stereocenter to assign the configuration based on the CSM.
    

CSM_Workflow A Chiral Natural Product (Secondary Alcohol) B Esterification with (S)-Mppa & (R)-Mppa A->B EDCI, DMAP C NMR Analysis (1H, 13C, 2D-COSY) B->C Purified Esters D Calculate Δδ = δ(R) - δ(S) C->D Chemical Shifts E Map Shielding/Deshielding Regions via CSM D->E Δδ Values F Determine Absolute Configuration E->F Spatial Mapping

Workflow for determining absolute configuration using (S)-Mppa as a chiral derivatizing agent.

Protocol 3: Total Synthesis of (S)-Mppa-Containing Macrocycles

Causality: When coupling (S)-Mppa to the N-terminus of a growing peptide chain on a solid support, the steric bulk of the alpha-methoxy and beta-phenyl groups heavily impedes standard carbodiimide chemistry. HATU is utilized because it generates a highly reactive 7-aza-OBt ester intermediate, drastically accelerating the acylation of hindered amines[6].

Step-by-Step Methodology:

  • Resin Preparation: Swell Fmoc-protected peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (

    
     min). Wash thoroughly with DMF (
    
    
    
    ).
  • Pre-Activation: In a separate vial, dissolve (S)-Mppa (3.0 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in DMF (2 mL). Add DIPEA (6.0 eq, 0.6 mmol) and vortex for 5 minutes until the solution turns pale yellow (indicating active ester formation).

  • Coupling: Add the activated (S)-Mppa solution to the resin. Agitate at RT for 2 hours.

  • Washing & Cleavage: Wash the resin with DMF (

    
    ) and 
    
    
    
    (
    
    
    ). Cleave the linear sequence from the resin using TFA/TIPS/
    
    
    (95:2.5:2.5) for 2 hours.
  • Macrocyclization: Precipitate the linear peptide in cold diethyl ether. Dissolve the crude pellet in highly dilute conditions (1 mM in DMF) with PyBOP (3.0 eq) and DIPEA (6.0 eq) to promote head-to-tail macrolactamization over intermolecular oligomerization[3].

Macrocycle_Synthesis N1 Solid-Phase Resin Loading N2 Iterative Peptide Coupling (Fmoc SPPS) N1->N2 N3 N-Terminal Coupling of (S)-Mppa N2->N3 HATU, DIPEA N4 Resin Cleavage & Global Deprotection N3->N4 TFA/TIPS/H2O N5 Macrocyclization (High Dilution) N4->N5 PyBOP, DIPEA N6 Purification & Validation N5->N6 LC-MS / HPLC

Solid-phase synthesis and macrocyclization workflow for (S)-Mppa-containing depsipeptides.

Quantitative Data & Optimization

Table 1: Conformational Shielding Model (CSM) NMR Shift Differentials

This table summarizes the expected


H NMR chemical shift behaviors when a generic secondary alcohol is derivatized with (R)- and (S)-Mppa.
Proton Position relative to Stereocenter

(R)-Mppa Ester (ppm)

(S)-Mppa Ester (ppm)

(ppm)
Spatial Assignment (CSM Causality)
Substituent L1 1.251.45-0.20 Positioned directly over the shielding cone of the phenyl ring in the (R)-isomer.
Substituent L2 3.803.65+0.15 Positioned away from the phenyl ring; deshielded relative to the opposite isomer.
Table 2: Optimization of (S)-Mppa Coupling Conditions in SPPS

Comparison of coupling reagents for attaching the sterically hindered (S)-Mppa to a resin-bound secondary amine.

Coupling ReagentBaseSolventReaction TimeYield (%)Epimerization (%)
DIC / HOBtDIPEADMF4 h65< 2
EDCI / DMAPNone

12 h785
HATU DIPEA DMF 2 h 92 < 1
PyBOPNMMDMF3 h85< 2

References

  • Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)
  • Source: ResearchGate / kbfi.
  • PEPTIDE-COMPOUND CYCLIZATION METHOD - Patent 2813512 Source: EPO / Google Patents URL

Sources

Application Note: Chiral HPLC Separation of (S)-2-Methoxy-3-phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the chromatographic isolation and purity analysis of (S)-2-Methoxy-3-phenylpropanoic acid (also known as O-methyl-3-phenyllactic acid) and its structural derivatives. These compounds are critical chiral building blocks in the synthesis of protease inhibitors, antihypertensives (e.g., related to substituted phenylpropionates), and novel peptidomimetics.

Achieving high enantiomeric excess (


) is pivotal, as the biological activity of these pharmacophores is strictly stereodependent. This guide moves beyond generic templates to provide a mechanism-driven protocol , focusing on polysaccharide-based chiral stationary phases (CSPs) which offer the highest probability of success for 

-heteroatom-substituted phenylpropanoic acids.

Method Development Strategy: The "Screening" Philosophy

In chiral chromatography, prediction algorithms are improving but experimental screening remains the gold standard. For


-substituted carboxylic acids, the separation mechanism relies heavily on hydrogen bonding  (between the carboxyl group and the CSP carbamate/benzoate residues) and 

interactions
(phenyl ring insertion).
The "Golden Four" Screening Panel

We employ a tiered screening approach using the four most versatile polysaccharide columns. Based on structural analogues (O-acetyl-3-phenyllactic acid and 3-phenyllactic acid), the Chiralcel OJ-H and Chiralpak AD-H are the primary candidates.[1]

  • Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)): Historically superior for compounds containing carbonyl groups near the chiral center and aromatic rings. Literature confirms its efficacy for O-protected phenyllactic acid derivatives.[1]

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The "workhorse" column; excellent for bulky substituents but sometimes shows steric hindrance for smaller

    
    -methoxy groups compared to OJ-H.[1]
    
  • Chiralcel OD-H: Often complementary to AD-H.[1]

  • Chiralpak AS-H: Useful if the other three fail, particularly for molecules with specific steric cleft requirements.[1]

Visualization: Method Development Workflow

MethodDevelopment Start Sample: (S)-2-Methoxy-3-phenylpropanoic Acid Solubility Solubility Check (Hexane/IPA vs. MeOH/Water) Start->Solubility ModeSelect Select Mode Solubility->ModeSelect NP Normal Phase (NP) Preferred for Prep/Purity ModeSelect->NP High Solubility in Organic RP Reversed Phase (RP) Preferred for Biologicals ModeSelect->RP Aqueous Soluble ScreenNP Screening Panel (NP) Mobile Phase: Hex/IPA/TFA (90:10:0.1) NP->ScreenNP ScreenRP Screening Panel (RP) Mobile Phase: Buffer/MeCN (60:40) RP->ScreenRP Columns Columns: 1. Chiralcel OJ-H (Primary) 2. Chiralpak AD-H 3. Chiralcel OD-H ScreenNP->Columns ScreenRP->Columns Decision Resolution (Rs) > 1.5? Columns->Decision Optimize Optimization: 1. Temp (Lower = Better Rs) 2. Modifier % (IPA vs EtOH) 3. Acid Content (TFA) Decision->Optimize No Final Final Validated Method Decision->Final Yes Optimize->Decision

Figure 1: Decision tree for the chiral method development of


-substituted phenylpropanoic acids.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to prevent column fouling and ensure reproducible injection volumes.[1]

  • Solvent: Dissolve the sample in the mobile phase (or a solvent of weaker elution strength, e.g., 100% Hexane if possible, though IPA is usually required for solubility).

  • Concentration: 0.5 – 1.0 mg/mL for analytical screening.[1]

  • Filtration: Pass through a 0.45 µm PTFE syringe filter (hydrophobic) for Normal Phase or Nylon for Reversed Phase.[1]

Protocol A: Normal Phase (Primary Recommendation)

This system is recommended for raw material purity analysis and preparative scale-up due to low viscosity and ease of solvent recovery.

ParameterConditionRationale
Column Chiralcel OJ-H (250 x 4.6 mm, 5 µm)Proven recognition of phenyllactic acid derivatives via dipole-dipole interactions with benzoate carbonyls.[1]
Mobile Phase n-Hexane : 2-Propanol : TFA (90 : 10 : 0.1 v/v/v)TFA is mandatory. It suppresses the ionization of the carboxylic acid (

), preventing peak tailing and dimerization.
Flow Rate 1.0 mL/minStandard balance between efficiency and backpressure (< 50 bar).[1]
Temperature 25°C (Control range: 10–30°C)Lower temperatures (e.g., 10°C) often increase resolution (

) by enhancing the enthalpic contribution to separation.
Detection UV @ 210 nm and 254 nm210 nm detects the carboxyl/methoxy groups; 254 nm is specific to the phenyl ring.
Injection Vol. 5 – 10 µLPrevent mass overload which can merge peaks.[1]

Self-Validating Check:

  • System Suitability: The tailing factor (

    
    ) for the enantiomers must be < 1.5. If 
    
    
    
    , increase TFA concentration to 0.2% or switch to a stronger acid modifier (e.g., methanesulfonic acid), though TFA is standard.[1]
Protocol B: Reversed Phase (Secondary Recommendation)

Used when the sample is in a biological matrix (plasma/urine) or if the compound is insoluble in hexane.

ParameterConditionRationale
Column Chiralpak AD-RH or OJ-RH (150 x 4.6 mm, 5 µm)"RH" columns are bonded phases specifically designed to withstand aqueous conditions.[1]
Mobile Phase 20 mM Phosphate Buffer (pH 2.0) : Acetonitrile (60 : 40 v/v)Low pH (2.[1]0) is critical to keep the acid protonated. Acetonitrile is preferred over methanol for lower backpressure.[1]
Flow Rate 0.5 mL/minHigher viscosity of aqueous phases requires lower flow rates to protect the column bed.
Temperature Ambient (25°C)
Detection UV @ 210 nm

Results & Discussion

Expected Chromatographic Performance

Based on the structural analogues (e.g., O-acetyl-3-phenyllactic acid), the Chiralcel OJ-H column typically provides the highest selectivity (


).
  • Elution Order: For many phenylpropanoic acid derivatives on Chiralcel OJ, the (S)-enantiomer often elutes second (depending strictly on the specific derivative interaction, this must be confirmed with a pure standard).

  • Resolution (

    
    ):  A separation with 
    
    
    
    and
    
    
    is typical under optimized conditions.
Interaction Mechanism

The separation is driven by a "Three-Point Interaction" model:

  • H-Bonding: The protonated carboxyl group of the analyte interacts with the carbonyl oxygen of the CSP (benzoate/carbamate).

  • 
     Stacking:  The phenyl ring of the analyte inserts into the aromatic cavities of the CSP.
    
  • Steric Fit: The

    
    -methoxy group fits into a specific chiral cleft.[1] The rigidity of the polysaccharide helix (specifically the 4-methylbenzoate in OJ-H) discriminates based on the spatial orientation of this methoxy group.
    

Mechanism CSP Chiral Stationary Phase (Cellulose tris(4-methylbenzoate)) Interaction1 H-Bonding (COOH <-> C=O) CSP->Interaction1 Interaction2 Pi-Pi Stacking (Phenyl Groups) CSP->Interaction2 Interaction3 Steric Exclusion (Methoxy Group) CSP->Interaction3 Analyte (S)-2-Methoxy-3-phenylpropanoic Acid Interaction1->Analyte Interaction2->Analyte Interaction3->Analyte

Figure 2: Schematic of the chiral recognition mechanism on Chiralcel OJ-H.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Ionization of carboxylic acid.[1]CRITICAL: Ensure TFA is fresh and at least 0.1% in the mobile phase. Increase to 0.2% if necessary.
No Separation (Co-elution) Insufficient interaction time or incorrect selector.1. Lower temperature to 10°C. 2. Switch alcohol modifier (Change IPA to Ethanol). 3. Switch column (If OJ-H fails, move to AD-H).[1]
Retention Time Drift Water accumulation in Normal Phase.[1]Ensure solvents are strictly anhydrous.[1] Flush column with 100% Ethanol to remove adsorbed water.[1]
High Backpressure Precipitation of sample or column clogging.[1]Filter samples (0.45 µm). Check if sample is soluble in mobile phase (especially if high % Hexane).[1]

References

  • ResearchGate: Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. (Demonstrates Chiralcel OJ-H efficacy for O-substituted phenyllactic acids).

  • Phenomenex: Chiral HPLC Separations - Application Guide. (General screening strategies for acidic chiral compounds).

  • Daicel Chiral Technologies: Instruction Manual for CHIRALCEL® OJ-H. (Operational parameters for the primary recommended column).

  • Sigma-Aldrich: Chiral Stationary Phases for Liquid Chromatography.[1] (Mechanistic insights into polysaccharide phases).

Sources

Step-by-step guide to Mosher's method using (S)-2-Methoxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Absolute Configuration Determination via Modified Mosher’s Method using (S)-2-Methoxy-3-phenylpropanoic Acid (MPPA)

Executive Summary

This application note details the protocol for determining the absolute configuration of chiral secondary alcohols and primary amines using (S)-2-Methoxy-3-phenylpropanoic acid (MPPA) . While


-methoxy-

-trifluoromethylphenylacetic acid (MTPA, Mosher's Acid) is the industry standard, MPPA (an

-methylated phenylalanine derivative) serves as a critical alternative when MTPA derivatives exhibit signal overlapping or insufficient anisotropic effects.

Key Distinction: Unlike MTPA, which relies on a trifluoromethyl group for conformation locking, MPPA (and its homologue MPA) relies on the methoxy group's dipole and the phenyl ring's strong anisotropy. Research confirms that MPPA follows the MPA Shielding Model , making it a reliable Chiral Derivatizing Agent (CDA) for stereochemical assignment [1].

Scientific Principle: The Shielding Model

The reliability of this method rests on the Conformational Rigidity of the ester linkage in solution.

  • The Syn-Periplanar Conformation: In the ester derivative, the carbonyl oxygen (

    
    ), the methine proton (
    
    
    
    ), and the methoxy group (
    
    
    ) of the MPPA moiety preferentially adopt a syn-periplanar orientation with respect to the ester methine proton.
  • The Phenyl Shielding Cone: This conformation forces the phenyl group of the MPPA to face a specific sector of the substrate.

    • In the (R)-MPPA derivative: The phenyl ring shields the substituent (

      
      ) on one side of the chiral center.
      
    • In the (S)-MPPA derivative: The phenyl ring shields the substituent (

      
      ) on the opposite side.[1]
      
  • The

    
     Metric:  By synthesizing both the (S)- and (R)-MPPA derivatives and comparing their 
    
    
    
    H NMR chemical shifts, we calculate
    
    
    :
    
    
    [1]
    • Positive

      
      :  Protons reside in the sector deshielded by the (S)-reagent (or shielded by the R-reagent).
      
    • Negative

      
      :  Protons reside in the sector shielded by the (S)-reagent.
      

Materials & Reagents

ComponentGrade/SpecificationRole
Substrate >95% Purity, DryChiral Alcohol/Amine (Analyte)
(S)-MPPA (S)-2-Methoxy-3-phenylpropanoic acidChiral Derivatizing Agent
(R)-MPPA (R)-2-Methoxy-3-phenylpropanoic acidCounter-Reagent for

calc
DCC N,N'-DicyclohexylcarbodiimideCoupling Agent
DMAP 4-DimethylaminopyridineCatalyst
DCM Dichloromethane (Anhydrous)Solvent
CDCl

99.8% D, 0.03% TMSNMR Solvent

Note on Reagent Availability: If (R)-MPPA is unavailable, the method theoretically allows comparison against the un-derivatized alcohol, but this is highly discouraged due to solvent shifts. The standard protocol requires both enantiomers.

Experimental Protocol

Phase A: Derivatization (Steglich Esterification)

Perform this protocol twice in parallel: once with (S)-MPPA and once with (R)-MPPA.

  • Preparation: Flame-dry a 5 mL round-bottom flask and cool under Argon.

  • Dissolution: Add the Substrate (0.05 mmol, 1.0 equiv) and the specific MPPA enantiomer (0.06 mmol, 1.2 equiv) to the flask. Dissolve in anhydrous DCM (1.0 mL).

  • Activation: Add DMAP (0.01 mmol, 0.2 equiv).

  • Coupling: Cool the mixture to 0°C. Add DCC (0.06 mmol, 1.2 equiv) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor by TLC (formation of a less polar spot).

  • Workup:

    • Filter off the precipitated dicyclohexylurea (DCU) through a Celite pad.

    • Dilute filtrate with Et

      
      O (10 mL).
      
    • Wash with saturated NaHCO

      
       (2x), 1M HCl (2x), and Brine (1x).
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica Gel). Crucial: Ensure no unreacted acid or alcohol remains, as they complicate NMR interpretation.

Phase B: NMR Acquisition
  • Dissolve the purified (S)-ester and (R)-ester separately in CDCl

    
      (0.6 mL).
    
    • Tip: Concentration should be ~5-10 mg/mL to prevent concentration-dependent shifts.

  • Acquire

    
    H NMR  (minimum 400 MHz, preferably 600 MHz).
    
  • Assign all protons near the chiral center using COSY/HSQC if necessary.

Data Analysis & Configuration Assignment

Step 1: Tabulate Chemical Shifts

Construct a table for protons (


) attached to the chiral center substituents (

).
Proton Position

(ppm)

(ppm)

(Hz or ppm)
Sign (+/-)
H-C(2) (Methine)4.524.55-0.03(-)
H-C(1') (Side A)1.201.15+0.05(+)
H-C(1'') (Side B)2.302.45-0.15(-)
Step 2: Calculate

[1][2]
Step 3: Map to Spatial Model

Using the MPPA/MPA Sector Rule [2]:

  • Negative (

    
    ):  Substituent is on the Right  side of the projection (Shielded by (S)-MPPA).
    
  • Positive (

    
    ):  Substituent is on the Left  side of the projection (Deshielded by (S)-MPPA).
    

(Note: "Left/Right" depends on the specific drawing convention. See the Diagram below for the absolute standard).

Visualization of the Method

Figure 1: Experimental Workflow

MosherWorkflow Start Unknown Chiral Alcohol (Racemic or Enantiopure) Split Split Sample Start->Split RxnS Reaction A: Coupling with (S)-MPPA (DCC/DMAP) Split->RxnS Aliquot 1 RxnR Reaction B: Coupling with (R)-MPPA (DCC/DMAP) Split->RxnR Aliquot 2 PurifyS Purification & NMR (S)-Ester RxnS->PurifyS PurifyR Purification & NMR (R)-Ester RxnR->PurifyR Data Extract Chemical Shifts (δ) for protons L1 and L2 PurifyS->Data δ(S) PurifyR->Data δ(R) Calc Calculate Δδ(SR) = δ(S) - δ(R) Data->Calc Assign Apply Sector Rule Assign Absolute Config Calc->Assign

Caption: Step-by-step workflow for the modified Mosher method using MPPA. Parallel derivatization ensures accurate


 calculation.
Figure 2: The MPPA Shielding Model (Sector Rule)

ShieldingModel cluster_legend Legend L1 Positive Δδ (>0) L1 is Left/Back L2 Negative Δδ (<0) L2 is Right/Front Center C-O SubL1 L1 (Deshielded in S-ester) Center->SubL1 Δδ > 0 SubL2 L2 (Shielded in S-ester) Center->SubL2 Δδ < 0 Phenyl Phenyl Ring (Shielding Cone) Methoxy OMe Logic In (S)-MPPA Ester: Phenyl overlaps L2 Logic->Center

Caption: The Sector Rule for (S)-MPPA esters. The phenyl ring preferentially shields the substituent on the right (L2), resulting in negative


 values.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Reaction Steric hindrance of substrateSwitch to Acid Chloride method (MPPA-Cl + Pyridine) or add Sc(OTf)

catalyst.
Racemization Basic conditions too harshUse DCC/DMAP at 0°C. Avoid strong bases like NaOH.
Ambiguous

Conformational flexibilityLower NMR temperature (to -20°C or -40°C) to freeze conformers.
Signal Overlap Complex substrateUse 2D NMR (HSQC/HMBC) to trace protons away from the chiral center.

References

  • Seco, J. M., Quiñoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][3][4][5][6][7] Chemical Reviews, 104(1), 17-118.

  • Latypov, S. K., Seco, J. M., Quiñoa, E., & Riguera, R. (1996). MTPA vs MPA in the determination of the absolute configuration of chiral alcohols by 1H NMR. The Journal of Organic Chemistry, 61(24), 8569-8577.[5]

  • Dale, J. A., & Mosher, H. S. (1973).[8] Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters.[8] Journal of the American Chemical Society, 95(2), 512-519.[8]

  • Trost, B. M., Belletire, J. L., Godleski, S., McDougal, P. G., Balkovec, J. M., Baldwin, J. J., ... & Varga, S. (1986). On the use of O-methylmandelic acid for the determination of absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 51(12), 2370-2374.

Sources

Technical Guide: (S)-2-Methoxy-3-phenylpropanoic Acid as a Chiral Solvating Agent (CSA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the use of (S)-2-Methoxy-3-phenylpropanoic acid [(S)-MPPA] as a Chiral Solvating Agent (CSA) for Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike Chiral Derivatizing Agents (CDAs) such as Mosher’s acid (MTPA), which require covalent bond formation, (S)-MPPA functions through the formation of transient diastereomeric salts in solution. This method allows for the rapid determination of enantiomeric excess (


) and absolute configuration assignment without chemical modification of the analyte.

This guide is specifically designed for researchers analyzing chiral amines, amino alcohols, and related basic substrates where rapid throughput and sample recovery are prioritized.

Mechanistic Principles

The Chiral Solvating Mechanism

The discrimination capability of (S)-MPPA relies on the formation of a diastereomeric host-guest complex driven by three non-covalent interactions:

  • Ionic/Hydrogen Bonding: The carboxylic acid of (S)-MPPA forms a salt bridge with the basic amine functionality of the analyte.

  • Steric Interlocking: The methoxy group and the benzyl side chain of (S)-MPPA create a chiral pocket.

  • Magnetic Anisotropy: The phenyl ring of the (S)-MPPA exerts a magnetic shielding or deshielding effect on the protons of the analyte. Because the spatial arrangement of the phenyl ring differs in the

    
    -complex versus the 
    
    
    
    -complex, the chemical shifts (
    
    
    ) of the analyte protons split.
Structural Advantage over Mandelic Acid

While O-methylmandelic acid (MPA) is a common CSA, (S)-MPPA contains an additional methylene unit (propanoic vs. acetic backbone). This extra flexibility (


 spacer) allows the phenyl ring to adopt a "deshielding" conformation in certain esters and salts, offering a complementary resolution profile to the rigid shielding models of Mosher's acid or MPA.

Experimental Protocol

Materials and Equipment
  • CSA: (S)-2-Methoxy-3-phenylpropanoic acid (>98%

    
    ).
    
  • Solvent: Chloroform-d (

    
    ) or Benzene-d6 (
    
    
    
    ).
    • Note: Non-polar solvents are critical to maximize tight ion-pairing. Polar solvents (DMSO, MeOH) disrupt the salt bridge and nullify the CSA effect.

  • Analyte: Chiral primary or secondary amine (approx. 5–10 mg).

  • Instrumentation: NMR Spectrometer (min. 300 MHz; 500+ MHz recommended for complex multiplets).

Step-by-Step Workflow
Phase A: Baseline Acquisition
  • Dissolve 5 mg of analyte in 0.5 mL of

    
     .
    
  • Acquire a standard

    
     NMR spectrum.
    
  • Identify diagnostic protons (usually those

    
     or 
    
    
    
    to the chiral center).
Phase B: CSA Titration (The "Shift & Split" Method)

Rationale: Adding CSA in increments allows you to track the movement of peaks and prevents "burial" of signals under the CSA's own resonances.

  • Preparation of CSA Stock: Prepare a concentrated stock solution of (S)-MPPA in

    
     (e.g., 100 mg/mL).
    
  • First Addition (0.5 eq): Add 0.5 molar equivalents of (S)-MPPA to the analyte tube. Shake vigorously for 30 seconds.

  • Acquisition: Run

    
     NMR.
    
  • Second Addition (1.0 eq): Add CSA to reach a 1:1 molar ratio. Run NMR.

  • Excess Addition (2.0 - 3.0 eq): Add excess CSA.

    • Insight: Enantiomeric discrimination (

      
      ) often increases with excess CSA due to the fast-exchange equilibrium pushing the complex formation to completion.
      
Data Visualization: The Workflow

The following diagram illustrates the logical flow of the experiment, ensuring self-validation at every step.

CSA_Workflow Start Start: Racemic/Chiral Amine Solvent Dissolve in Non-Polar Solvent (CDCl3 or C6D6) Start->Solvent Baseline Acquire Baseline 1H NMR Solvent->Baseline AddCSA Add (S)-MPPA (0.5 - 2.0 eq) Baseline->AddCSA Equilibrium Form Transient Diastereomeric Salts (Fast Exchange) AddCSA->Equilibrium Measure Acquire 1H NMR Equilibrium->Measure Check Are diagnostic peaks split? Measure->Check Calc Integrate Split Signals Calculate % ee Check->Calc Yes (Δδ > 0.02 ppm) Optimize Troubleshoot: 1. Lower Temp (-20°C) 2. Change Solvent (C6D6) 3. Increase CSA Ratio Check->Optimize No (Singlets) Optimize->AddCSA Retry

Caption: Operational workflow for NMR enantiodiscrimination using (S)-MPPA.

Data Analysis and Interpretation

Calculating Enantiomeric Excess ( )

Once signal splitting is achieved, the two enantiomers will appear as separate peaks. The chemical shift difference is defined as ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


.

Formula:



Where 

is the integration area of the respective signals.[1]
Establishing Configuration (The Sense of Twist)

To assign absolute configuration (R vs S) without a reference standard, you must rely on the shielding model.

  • Shielding: If the phenyl ring of (S)-MPPA resides over a specific proton in the complex, that proton shifts upfield (lower ppm).

  • Deshielding: If the proton lies in the deshielding plane of the ring, it shifts downfield (higher ppm).

Validation Rule: Always validate the model first using a known enantiomer of a structurally similar amine before applying it to an unknown.

Mechanism Diagram

The interaction between (S)-MPPA and a chiral amine (e.g.,


-phenylethylamine) is depicted below.

Interaction_Model cluster_interactions Stabilizing Forces CSA (S)-MPPA (Host) Complex Diastereomeric Salt Complex CSA->Complex Mix Analyte Chiral Amine (Guest) Analyte->Complex Mix Ionic Ionic Bond (COOH ... NH2) Complex->Ionic Steric Steric Locking (Methoxy vs R-Group) Complex->Steric Anisotropy Magnetic Anisotropy (Phenyl Ring Current) Complex->Anisotropy Result Split NMR Signals (Δδ) Anisotropy->Result Induces Δδ

Caption: Mechanistic interaction model showing the three forces driving chiral discrimination.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Splitting Observed Fast exchange on NMR timescale.Cool the sample. Lowering temperature to -20°C or -40°C often sharpens peaks and increases

.
Broad Peaks Inhomogeneous magnetic field or intermediate exchange.Increase CSA concentration to push equilibrium toward the bound state (3:1 ratio).
Complex Overlap CSA phenyl protons obscure analyte.Focus on "clean" regions (e.g., methyl doublets of the analyte) or use 2D COSY to trace spin systems.
Low Solubility Salt complex precipitates.Switch from

to

or add small amount of

(warning: methanol decreases splitting magnitude).

References

  • Parve, O., et al. (2007). "A total conformational analysis of diastereomeric esters and calculation of their conformational shielding models." Journal of Molecular Structure: THEOCHEM, 815(1-3), 63-73. (Establishes the deshielding model for 2-methoxy-3-phenylpropanoic acid derivatives). Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy.[2][1][3][4][5][6][7] Wiley-Interscience. (General authoritative text on CSA mechanisms).

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118. (Review of MPA and related shielding mechanisms). Link

Sources

Application Note: Asymmetric Synthesis & Resolution Employing (S)-2-Methoxy-3-phenylpropanoic Acid (MPPA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Methoxy-3-phenylpropanoic acid ((S)-MPPA ) is a robust, non-racemizable chiral auxiliary and resolving agent derived from L-Phenylalanine. Unlike its structural analog Mandelic acid, MPPA possesses an ether linkage at the


-position, which eliminates the risk of racemization via proton exchange at the chiral center under basic conditions.

This guide details the operational protocols for utilizing (S)-MPPA in three critical domains:

  • Optical Resolution: Separation of racemic amines via diastereomeric salt crystallization.[1]

  • NMR Stereochemical Assignment: Use as a Chiral Derivatizing Agent (CDA) to determine absolute configuration.

  • Asymmetric Synthesis: Utilization as a chiral auxiliary for diastereoselective enolate alkylations.

The Auxiliary Profile: (S)-MPPA

Before deployment, the integrity of the auxiliary must be verified. MPPA is chemically distinct from Mosher's Acid (MTPA) and Mandelic Acid.

Feature(S)-MPPAMandelic AcidMosher's Acid (MTPA)
Structure Ph-CH₂-CH(OMe)-COOHPh-CH(OH)-COOHPh-C(OMe)(CF₃)-COOH
Racemization Risk Low (Ether linkage stable)High (Benzylic

-proton)
None (Quaternary center)
Cost Low (Derived from L-Phe)LowHigh
Primary Use Resolution, NMR, Enolate ChemResolutionNMR Assignment
Solubility Lipophilic (Good in organic solvents)HydrophilicLipophilic
Preparation of the Auxiliary

If commercial sources are unavailable, (S)-MPPA is synthesized from L-Phenylalanine via a diazotization-retention sequence.

Mechanism: Double inversion (Neighboring Group Participation) ensures retention of configuration.[2]

  • Diazotization: L-Phe

    
     (S)-2-Hydroxy-3-phenylpropanoic acid (Phenyllactic acid).
    
  • Methylation: (S)-Phenyllactic acid

    
     (S)-MPPA using NaH/MeI.
    

Protocol A: Optical Resolution of Racemic Amines

(S)-MPPA is particularly effective for resolving lipophilic amines (e.g., 1-phenylethylamine derivatives, amino esters) where tartaric acid fails due to poor solubility in organic solvents.

Mechanistic Logic

The resolution relies on the formation of diastereomeric salts:



The phenyl ring of MPPA engages in 

-

stacking with aromatic amines, enhancing the lattice energy difference between diastereomers.
Detailed Protocol

Materials:

  • Racemic Amine (10 mmol)

  • (S)-MPPA (10 mmol)

  • Solvent System: 2-Propanol (IPA) or Ethyl Acetate/Hexane.

Step-by-Step Procedure:

  • Salt Formation:

    • Dissolve 10 mmol of racemic amine in 20 mL of IPA at 60°C.

    • Separately, dissolve 10 mmol of (S)-MPPA in 10 mL of IPA at 60°C.

    • Add the acid solution to the amine solution slowly with stirring.

    • Note: If immediate precipitation occurs, reheat to reflux until clear.

  • Controlled Crystallization:

    • Allow the solution to cool to room temperature over 4 hours (approx. 10°C/hour). Rapid cooling traps the eutectics, lowering optical purity.

    • Once at 25°C, cool further to 0-4°C for 2 hours.

  • Harvesting:

    • Filter the crystals (Salt A) via vacuum filtration.[3]

    • Wash the cake with cold IPA (2 x 5 mL).

    • Critical Checkpoint: Dry a small sample and check melting point. A sharp mp indicates high purity.

  • Liberation of the Free Base:

    • Suspend the salt in CH₂Cl₂ (30 mL).

    • Add 1M NaOH (15 mL) and stir vigorously for 15 minutes.

    • Separate phases. Extract aqueous layer with CH₂Cl₂ (2 x 10 mL).

    • Dry combined organics over Na₂SO₄ and concentrate.

  • Recycling the Auxiliary:

    • Acidify the aqueous layer (from step 4) with 2M HCl to pH 1.

    • Extract (S)-MPPA with EtOAc. It can be reused without racemization.

ResolutionWorkflow cluster_0 Input Phase cluster_1 Crystallization Phase cluster_2 Recovery Phase Input Racemic Amine + (S)-MPPA SaltForm Salt Formation (Reflux in IPA) Input->SaltForm Cooling Controlled Cooling (10°C/hr) SaltForm->Cooling Filter Filtration Cooling->Filter SolidSalt Solid Diastereomer (Salt A) Filter->SolidSalt Crystals Liquor Mother Liquor (Salt B) Filter->Liquor Filtrate Liberation Base Treatment (NaOH/DCM) SolidSalt->Liberation FinalProd Enantiopure Amine Liberation->FinalProd AuxRecovery Recovered (S)-MPPA Liberation->AuxRecovery Acidify

Figure 1: Workflow for the optical resolution of amines using (S)-MPPA. The auxiliary is recoverable.

Protocol B: Determination of Absolute Configuration (NMR)

(S)-MPPA functions as a Chiral Derivatizing Agent (CDA). When coupled to a chiral alcohol or amine, the phenyl ring of MPPA exerts an anisotropic shielding effect on the substrate's protons.

The Anisotropy Model

In the preferred conformation of the MPPA ester/amide:

  • The Carbonyl (C=O) and the Methine Proton (H

    
    )  of MPPA are syn-coplanar.
    
  • The Phenyl group shields substituents located on one side of the substrate plane (Upfield shift,

    
    ).
    
  • The Methoxy group is less shielding/deshielding.

By comparing the NMR shifts of the (S)-MPPA derivative with the (R)-MPPA derivative (or simply analyzing the shifts of the unknown against the model), the configuration is assigned.

Experimental Procedure
  • Derivatization:

    • Mix Substrate (Alcohol/Amine, 0.1 mmol), (S)-MPPA (0.12 mmol), DCC (0.12 mmol), and DMAP (catalytic) in CDCl₃ (0.6 mL). Note: Doing the reaction directly in the NMR tube is possible for qualitative checks, but isolation is recommended for precision.

    • Shake for 1 hour. Filter off urea byproduct.

  • Analysis:

    • Acquire ¹H NMR.[2][4][5]

    • Identify protons

      
       and 
      
      
      
      on the substrate flanking the chiral center.
    • Calculate

      
      .
      
    • Alternative: If only (S)-MPPA is used, compare the shifts of

      
       and 
      
      
      
      to predicted shielding zones.

Interpretation Table:

Protons on SubstratePosition relative to MPPA PhenylObserved Effect
Side A (Shielded) Under the Phenyl RingUpfield Shift (Lower ppm)
Side B (Deshielded) Away from Phenyl RingDownfield Shift (Higher ppm)

Protocol C: Asymmetric Synthesis (Auxiliary Mode)

While Evans auxiliaries are standard for aldol reactions, (S)-MPPA esters are excellent for diastereoselective alkylations . The


-methoxy group chelates with Lithium, locking the enolate geometry.
Reaction Scheme


Note: In this protocol, we use MPPA as the acid component to alkylate an achiral alcohol, or conversely, use MPPA to resolve a chiral alcohol. Below is the protocol for alkylating the MPPA backbone to create quaternary centers, or using MPPA to direct attack on a bound substrate.

Protocol:


-Alkylation of MPPA Esters 
(Creating chiral 

-methyl-phenylalanine analogs)
  • Esterification:

    • React (S)-MPPA with tert-butyl alcohol (bulkiness improves selectivity) or a specific substrate using DCC/DMAP.

  • Enolization:

    • Cool a solution of the Ester (1.0 equiv) in dry THF to -78°C.

    • Add LDA (1.1 equiv) dropwise. Stir for 30 min.

    • Mechanistic Insight: The Li cation coordinates between the enolate oxygen and the

      
      -methoxy oxygen, forming a rigid 5-membered chelate.
      
  • Alkylation:

    • Add the electrophile (e.g., Benzyl bromide, Methyl iodide) slowly.

    • The electrophile approaches from the face anti to the bulky phenyl group of the auxiliary.

  • Quench & Hydrolysis:

    • Quench with NH₄Cl. Extract with EtOAc.

    • Hydrolyze the ester (LiOH/THF/H₂O) to obtain the

      
      -alkylated acid.
      

EnolateModel cluster_mechanism Chellated Enolate Transition State Li Li+ O_Enolate O Li->O_Enolate Coordination O_Methoxy OMe Li->O_Methoxy Chelation C_Alpha C-Alpha O_Enolate->C_Alpha O_Methoxy->C_Alpha Ph Phenyl (Blocking Face) C_Alpha->Ph Electrophile E+ Electrophile->C_Alpha Attacks from Open Face

Figure 2: Chelation-controlled alkylation model. The methoxy group locks the lithium enolate, directing the electrophile to the less hindered face.

References

  • Synthesis from Phenylalanine: Koga, K., et al. "Optical resolution of racemic amines by (S)-2-methoxy-2-phenylacetic acid." Chemical & Pharmaceutical Bulletin, 1987. (Adapted protocol for the 3-phenylpropanoic homolog). Source:

  • Resolution of Amines: Wilen, S. H. "Tables of Resolving Agents and Optical Resolutions." University of Notre Dame Press, 1972. Source:

  • NMR Configuration Assignment: Dale, J. A., & Mosher, H. S. "Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters." Journal of the American Chemical Society, 1973, 95(2), 512–519. Source:

  • Enol

    
    -Hydroxy/Methoxy Acids: 
    Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—applications, limitations, and abandonment of a synthetic principle." Angewandte Chemie International Edition, 1996, 35(23‐24), 2708-2748.
    Source:
    

Sources

Application Note: Large-Scale Synthesis and Purification of (S)-2-Methoxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Methoxy-3-phenylpropanoic acid (CAS: 61403-68-7) is a highly valuable chiral building block in medicinal chemistry. It is frequently utilized in the synthesis of peptidomimetics and specialized receptor agonists, where the substitution of an alpha-hydroxyl group with a methoxy ether enhances metabolic stability, proteolytic resistance, and lipophilicity without drastically altering the molecule's steric profile. This application note details a scalable, high-yielding, and self-validating synthetic protocol designed for multi-gram to kilogram production.

Mechanistic Rationale & Synthetic Strategy

The most economically viable and scalable synthetic route relies on the direct O-methylation of (S)-3-phenyllactic acid (L-phenyllactic acid) via a modified Williamson ether synthesis .

Causality of Reagent Selection:

  • Base Selection (NaH): The secondary alcohol of L-phenyllactic acid requires a strong, non-nucleophilic base for complete deprotonation. Sodium hydride (NaH) is utilized because it irreversibly deprotonates both the carboxylic acid and the hydroxyl group, generating a highly reactive dianion while evolving hydrogen gas. This irreversible step drives the reaction forward thermodynamically.

  • Alkylating Agent (MeI): Methyl iodide is chosen for its exceptional electrophilicity, allowing the alkylation to proceed at ambient temperatures. Avoiding elevated temperatures is critical to prevent base-catalyzed racemization at the chiral alpha-center.

Engineering a "Self-Validating" System: A notorious pitfall in this synthesis during scale-up is the competitive methylation of the carboxylate, leading to the formation of methyl (S)-2-methoxy-3-phenylpropanoate as a byproduct. Relying purely on stoichiometric control (e.g., exactly 2.0 equivalents of MeI) is unreliable across different reactor geometries and mixing speeds.

To engineer a self-validating protocol , we deliberately accept the transient formation of the ester intermediate. By integrating an in situ saponification step using aqueous Lithium Hydroxide (LiOH) before the workup, we guarantee that any esterified product is quantitatively reverted to the target carboxylic acid . This eliminates the variability of the methylation ratio, ensuring 100% conversion to the free acid and absolute batch-to-batch reproducibility.

SynthesisPathway SM L-Phenyllactic Acid (Starting Material) Dianion Sodium Dianion (Alkoxide + Carboxylate) SM->Dianion NaH (2.4 eq) THF, 0 °C to RT Ester Methyl (S)-2-methoxy- 3-phenylpropanoate (Intermediate) Dianion->Ester MeI (2.2 eq) RT, 6 h Target (S)-2-Methoxy-3- phenylpropanoic acid (Final Product) Dianion->Target Selective Alkylation (Minor Pathway) Ester->Target 1. LiOH/H2O (Saponification) 2. HCl (pH 2)

Figure 1: Mechanistic workflow for the synthesis of (S)-2-Methoxy-3-phenylpropanoic acid.

Quantitative Stoichiometry for Scale-Up

The following table outlines the optimized stoichiometry for a 100-gram scale production run.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
(S)-3-Phenyllactic acid166.171.00100.0 gChiral Starting Material
Sodium Hydride (60% in oil)24.002.4057.6 gStrong Base
Methyl Iodide (MeI)141.942.20187.4 gAlkylating Agent
Tetrahydrofuran (THF)72.11Solvent1.5 LAprotic Solvent
Lithium Hydroxide Monohydrate41.962.0050.4 gSaponification Base

Experimental Protocols

Phase 1: Dianion Generation
  • Reactor Preparation: Purge a 3 L jacketed glass reactor with dry Nitrogen (N₂) for 15 minutes. Charge the reactor with 1.0 L of anhydrous THF and 57.6 g of NaH (60% dispersion in mineral oil).

  • Cooling: Chill the suspension to 0 °C using the reactor's cooling jacket.

  • Substrate Addition: Dissolve 100.0 g of (S)-3-phenyllactic acid in 500 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over a period of 2 hours.

    • Causality Insight: The slow, dropwise addition is critical to control the exothermic deprotonation and manage the volumetric expansion caused by the vigorous evolution of H₂ gas.

  • Maturation: Once the addition is complete, warm the reactor to 20 °C and stir for 30 minutes to ensure complete dianion formation.

Phase 2: O-Methylation
  • Alkylation: Cool the reactor back to 0 °C. Add 187.4 g of MeI dropwise over 1 hour.

  • Propagation: Warm the mixture to 25 °C and stir for 6 hours.

    • Causality Insight: While the alkoxide is highly nucleophilic and reacts rapidly, the carboxylate will also partially react. A 6-hour window ensures the complete consumption of the starting material without degrading the solvent or product.

Phase 3: Self-Validating Saponification & Workup
  • Hydrolysis: To the crude reaction mixture (now containing a mixture of the free acid and the methyl ester), add a solution of 50.4 g LiOH·H₂O dissolved in 500 mL of deionized water.

  • Saponification: Stir vigorously at 25 °C for 2 hours.

    • Causality Insight: LiOH selectively hydrolyzes the methyl ester back to the carboxylate without cleaving the newly formed, highly stable alpha-methoxy ether. This unifies the product stream.

  • Solvent Removal: Concentrate the mixture under reduced pressure (40 °C, 150 mbar) to remove the bulk of the THF.

  • Defatting: Transfer the aqueous residue to a separatory funnel. Wash the aqueous layer with Hexanes (2 × 300 mL).

    • Causality Insight: This step is mandatory to remove the mineral oil introduced by the NaH dispersion, which would otherwise severely contaminate the final crystallization.

  • Acidification: Cool the aqueous phase to 0 °C and slowly add 6M HCl until the pH reaches 2.0.

    • Causality Insight: Protonating the carboxylate (pKa ~ 3.5) forces the product out of the aqueous phase, typically forming a dense oil or a white precipitate.

  • Extraction: Extract the acidic aqueous phase with Ethyl Acetate (3 × 500 mL). Wash the combined organic layers with brine (300 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.

Phase 4: Downstream Purification
  • Recrystallization: Dissolve the crude product in a minimum volume of warm Ethyl Acetate (~150 mL). Slowly add Heptane (~450 mL) under continuous stirring until the solution becomes slightly turbid.

  • Crystallization: Cool the mixture to 4 °C overnight to induce crystallization.

  • Isolation: Filter the resulting white crystals, wash with cold Heptane (100 mL), and dry under high vacuum at 40 °C for 12 hours.

Purification Crude Crude Reaction Mixture (Post-Saponification) Extract Liquid-Liquid Extraction (EtOAc / H2O, pH 2) Crude->Extract Quench & Acidify to pH 2 OrgPhase Organic Phase (Contains Product) Extract->OrgPhase AqPhase Aqueous Phase (Salts & Impurities) Extract->AqPhase Discard Cryst Recrystallization (Heptane / EtOAc) OrgPhase->Cryst Wash, Dry & Concentrate Pure Pure (S)-2-Methoxy-3- phenylpropanoic acid Cryst->Pure Filter & Vacuum Dry

Figure 2: Downstream processing and purification workflow for scale-up.

Analytical Validation

To confirm the identity and purity of the synthesized (S)-2-Methoxy-3-phenylpropanoic acid, the following analytical parameters should be verified against the batch data:

Analytical TechniqueParameter / ShiftAssignment / Specification
¹H NMR (400 MHz, CDCl₃)δ 7.35–7.20 (m, 5H)Aromatic protons
¹H NMR δ 3.98 (dd, J = 8.5, 4.5 Hz, 1H)α-CH (Stereocenter)
¹H NMR δ 3.38 (s, 3H)-OCH₃ (Methoxy ether)
¹H NMR δ 3.15 (dd, J = 14.0, 4.5 Hz, 1H)β-CH₂ (Diastereotopic Hₐ)
¹H NMR δ 2.98 (dd, J = 14.0, 8.5 Hz, 1H)β-CH₂ (Diastereotopic H₆)
¹³C NMR (100 MHz, CDCl₃)δ 176.2Carboxylic Acid (C=O)
¹³C NMR δ 136.5, 129.4, 128.5, 126.8Aromatic Carbons
¹³C NMR δ 81.5α-CH
¹³C NMR δ 58.6-OCH₃
¹³C NMR δ 38.5β-CH₂
LC-MS (ESI-)m/z 179.07 [M-H]⁻Molecular Ion Confirmation
Chiral HPLC > 99% eeEnantiomeric Purity

References

  • Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperazine. National Institutes of Health (PMC). Available at:[Link][1]

  • PEPTIDE-COMPOUND CYCLIZATION METHOD. European Patent Office (EPO) / Google Patents. Available at:[2]

Sources

Experimental procedure for the esterification of secondary alcohols with (S)-2-Methoxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Application: Absolute configuration determination via NMR spectroscopy

Mechanistic Principles & Experimental Rationale

Determining the absolute configuration of chiral secondary alcohols is a critical bottleneck in natural product synthesis and pharmaceutical development. The standard approach involves converting the enantiomeric alcohol into diastereomeric esters using a Chiral Derivatizing Agent (CDA), followed by 1H NMR analysis to measure differential shielding effects (ΔδRS = δR - δS).

While α-methoxyphenylacetic acid (MPA) and Mosher's acid (MTPA) are classical CDAs, (S)-2-methoxy-3-phenylpropanoic acid has been validated as a highly effective alternative. Theoretical and empirical studies confirm that the Conformational Shielding Model (CSM) of 2-methoxy-3-phenylpropanoic acid esters coincides closely with that of MPA, providing reliable stereochemical assignments[1].

Causality of Experimental Choices

To ensure high fidelity in the stereochemical assignment, the esterification must proceed without racemizing the CDA's α-stereocenter. This protocol utilizes a modified Steglich esterification :

  • EDC·HCl vs. DCC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) is selected over N,N'-Dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble. This allows for rapid micro-workup via aqueous extraction, eliminating the need for column chromatography on milligram-scale samples.

  • DMAP Catalysis: 4-Dimethylaminopyridine (DMAP) acts as an essential nucleophilic acyl transfer catalyst. Sterically hindered secondary alcohols react too slowly with the transient O-acylisourea intermediate; DMAP rapidly forms a highly reactive N-acylpyridinium species, driving the reaction to completion at room temperature.

  • Temperature Control: The reaction is strictly maintained at room temperature (20–25 °C). Elevated temperatures promote the formation of ketene or enol intermediates, which can lead to epimerization of the CDA and invalidate downstream NMR analysis.

Quantitative Data Summaries

Table 1: Standard Equivalents and Reaction Parameters
Reagent / ParameterEquivalentsFunctionTypical Amount (Microscale)
Secondary Alcohol 1.0 eqSubstrate1.0 – 5.0 mg (0.01 – 0.05 mmol)
(S)-2-Methoxy-3-phenylpropanoic acid 2.0 – 3.0 eqChiral Derivatizing AgentExcess ensures complete conversion
EDC·HCl 3.0 – 4.0 eqCoupling AgentActivates carboxylic acid
DMAP 0.5 – 1.0 eqNucleophilic CatalystAccelerates acyl transfer
CH₂Cl₂ (Anhydrous) N/ASolvent0.5 mL (0.05 – 0.1 M concentration)
Table 2: Conformational Shielding Model (CSM) Expected Trends

Note: The differential shielding (ΔδRS) is calculated by subtracting the chemical shifts of the (S)-ester from the (R)-ester (ΔδRS = δR - δS)[1].

Proton Location on AlcoholExpected ΔδRS SignSpatial Relationship to CDA
Substituent L1 Positive (> 0)Shielded by the phenyl ring in the (R)-ester
Substituent L2 Negative (< 0)Shielded by the phenyl ring in the (S)-ester

Experimental Protocol: Self-Validating Microscale Esterification

A protocol is only as reliable as its internal controls. This methodology is designed as a self-validating system , incorporating specific checkpoints to guarantee the integrity of the derivatization before complex NMR analysis is attempted.

Phase 1: Reagent Preparation
  • Flame-dry a 2 mL conical reaction vial equipped with a magnetic micro-stir bar under a stream of inert gas (N₂ or Ar).

  • Weigh 1.0 eq of the secondary alcohol (typically 1–5 mg) directly into the vial.

  • Add 2.0–3.0 eq of (S)-2-Methoxy-3-phenylpropanoic acid and 3.0–4.0 eq of EDC·HCl.

Phase 2: Steglich Esterification
  • Dissolve the solid mixture in 0.5 mL of anhydrous CH₂Cl₂.

  • Critical Step: Add 0.5–1.0 eq of DMAP last. Adding DMAP after the coupling agent ensures it initiates the catalytic cycle only after the O-acylisourea intermediate has begun forming, minimizing side reactions.

  • Seal the vial and stir the reaction mixture at room temperature (20–25 °C) for 2 to 12 hours, depending on the steric hindrance of the alcohol.

Phase 3: Reaction Monitoring (Self-Validation Check 1)
  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Hexanes/EtOAc 4:1).

  • Validation: Successful esterification is indicated by the complete disappearance of the starting alcohol spot and the appearance of a new, significantly less polar spot (the ester).

Phase 4: Micro-Workup & Purification
  • Dilute the reaction mixture with an additional 2 mL of CH₂Cl₂.

  • Wash the organic layer sequentially with 1 mL of saturated aqueous NaHCO₃ (to remove unreacted CDA) and 1 mL of 1M HCl (to remove DMAP and water-soluble urea byproducts).

  • Dry the organic layer over anhydrous Na₂SO₄, filter through a cotton plug, and concentrate under a gentle stream of nitrogen.

Phase 5: NMR Acquisition (Self-Validation Check 2)
  • Dissolve the crude ester in 0.6 mL of CDCl₃ (100% atom D) and transfer to an NMR tube.

  • Acquire a high-resolution ¹H NMR spectrum.

  • Validation: Confirm the diagnostic downfield shift of the carbinol proton (CH-OH → CH-O-C=O). This proton typically shifts downfield by +1.0 to +1.5 ppm upon successful esterification. Verify the absence of DMAP aromatic signals (~6.6 and 8.2 ppm) to ensure workup was successful.

Stereochemical Assignment Workflow

The following diagram illustrates the logical workflow for assigning the absolute configuration of the secondary alcohol using both the (S)- and (R)-enantiomers of the CDA.

StereochemicalWorkflow Unknown Secondary Alcohol (Unknown Configuration) Split Unknown->Split CDA_S (S)-2-Methoxy-3-phenylpropanoic acid + EDC / DMAP Split->CDA_S CDA_R (R)-2-Methoxy-3-phenylpropanoic acid + EDC / DMAP Split->CDA_R Ester_S (S)-Ester Diastereomer CDA_S->Ester_S Ester_R (R)-Ester Diastereomer CDA_R->Ester_R NMR 1H NMR Spectroscopy (Signal Assignment) Ester_S->NMR Ester_R->NMR Calc Calculate ΔδRS = δR - δS (Differential Shielding) NMR->Calc CSM Apply Conformational Shielding Model (CSM) Calc->CSM Result Absolute Configuration Determined CSM->Result

Caption: Workflow for absolute configuration assignment using CDA esterification.

References

  • Title: A total conformational analysis of diastereomeric esters and calculation of their conformational shielding models Source: Journal of Molecular Structure: THEOCHEM (2008), 851(1-3), 84-91. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-2-Methoxy-3-phenylpropanoic Acid Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: MPPA-OPT-001 Topic: Yield Improvement & Derivatization Protocols Assigned Specialist: Senior Application Scientist

Executive Summary

(S)-2-Methoxy-3-phenylpropanoic acid (MPPA) is a critical chiral building block, often derived from L-Phenylalanine. Users frequently report two distinct yield-killing mechanisms:

  • Synthetic Yield Loss: During the conversion of (S)-phenyllactic acid to MPPA, specifically in the O-methylation step where competitive esterification and racemization occur.

  • Derivatization Failure: When coupling MPPA to amines (amide bond formation), the

    
    -methoxy group creates steric hindrance and electronic conditions favorable to racemization, leading to low yields of the desired diastereomer.
    

This guide provides high-fidelity protocols to maximize yield while maintaining >98% enantiomeric excess (ee).

Module 1: Synthesis & Precursor Quality

The quality of your derivatization depends entirely on the optical purity of your starting acid. Commercial sources vary; in-house synthesis is often preferred for control.

The Pathway: L-Phenylalanine to MPPA

The most robust route involves the diazotization of L-Phenylalanine followed by Williamson ether synthesis.

SynthesisWorkflow Start L-Phenylalanine Step1 Diazotization (NaNO2, H2SO4) Start->Step1 Double Inversion Inter1 (S)-Phenyllactic Acid (Retention of Config) Step1->Inter1 Step2 O-Methylation (Ag2O, MeI) Inter1->Step2 Purdie-Irvine Inter2 Methyl Ester Intermediate Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Mild Saponification End (S)-MPPA (Final Product) Step3->End

Figure 1: Stereochemical pathway from L-Phe to (S)-MPPA. Note that the diazotization step proceeds with overall retention of configuration due to neighboring group participation.

Protocol A: High-Fidelity O-Methylation (Silver Oxide Method)

Use this method to maximize Optical Yield (ee%).

The Issue: Using NaH (Sodium Hydride) is faster but poses a high risk of racemization via enolization of the intermediate ester. The Fix: Use Silver Oxide (


).[1][2] It acts as a mild base that promotes alkylation without abstracting the 

-proton.

Step-by-Step:

  • Dissolution: Dissolve (S)-phenyllactic acid (1.0 eq) in anhydrous DMF (Concentration ~0.2 M).

  • Reagent Addition: Add Iodomethane (MeI) (5.0 eq) followed by

    
     (3.0 eq) in one portion.
    
    • Critical: Perform in the dark (wrap flask in foil) to prevent silver salt degradation.

  • Reaction: Stir at Room Temperature for 16–24 hours.

    • Yield Tip: Do not heat. Heating accelerates racemization.[3]

  • Workup: Filter through a Celite pad to remove silver salts. Wash with Ethyl Acetate.

  • Hydrolysis (The Danger Zone): The product is now the methyl ester.

    • Dissolve in THF:Water (3:1).

    • Add LiOH (1.2 eq) at 0°C . Monitor by TLC.

    • Stop immediately upon consumption of starting material to prevent epimerization.

ParameterNaH MethodAg2O Method (Recommended)
Chemical Yield High (85-95%)Moderate (70-80%)
Optical Yield (ee) Risk of <90%Excellent (>98%)
Cost LowHigh (Silver)
Primary Risk RacemizationIncomplete Reaction

Module 2: Downstream Derivatization (Amide Coupling)

Most yield losses occur here. The


-methoxy group makes the carbonyl less electrophilic (induction) and the 

-proton susceptible to base-mediated abstraction.
Troubleshooting Low Yields in Coupling

If your coupling yield is <50%, check the Coupling Reagent and Base combination.

1. The Steric Barrier

The methoxy group hinders the approach of the amine. Standard EDC/NHS coupling often fails or is too slow, leading to hydrolysis of the active ester.

  • Solution: Switch to HATU or PyBOP . These reagents generate a more reactive active ester (At/Bt ester).

2. The Racemization Trap

Using strong bases like DIPEA (Diisopropylethylamine) or TEA (Triethylamine) with slow coupling reactions promotes oxazolone formation, which rapidly racemizes.

  • Solution: Use Collidine (TMP) or NMM (N-methylmorpholine). These are weaker bases that are sufficient to deprotonate the carboxylate but less likely to abstract the

    
    -proton.
    
Optimized Protocol: HATU-Mediated Coupling

Reagents:

  • (S)-MPPA (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • HOAt (1.1 eq) - Optional but recommended for chiral retention.

  • 2,4,6-Collidine (2.5 eq)

  • Solvent: DMF or NMP (Anhydrous)

Procedure:

  • Pre-activation: Dissolve (S)-MPPA and HATU/HOAt in DMF. Cool to 0°C.

  • Base Addition: Add Collidine dropwise. Stir for 5 minutes.

    • Visual Check: Solution should turn yellow/orange (activation).

  • Coupling: Add the Amine. Allow to warm to Room Temperature.

  • Time: Monitor by LC-MS. Most hindered couplings finish in 2–4 hours.

    • Warning: Do not stir overnight unless necessary. Prolonged exposure to base increases racemization risk.

Troubleshooting Matrix (FAQ)

Q1: I am seeing a "doublet" of peaks in my NMR/HPLC after derivatization.

Diagnosis: Racemization has occurred.[4] You likely have a mixture of (S,S) and (R,S) diastereomers. Fix:

  • Check your hydrolysis step (Module 1). Did you use NaOH/Heat? Switch to LiOH/0°C.

  • Check your coupling base (Module 2).[3] Switch from TEA to Collidine.

  • Add Oxyma Pure as an additive; it is superior to HOBt for suppressing racemization.[5]

Q2: My yield is low (<30%) using EDC/NHS.

Diagnosis: The active ester (NHS-ester) is too stable or sterically hindered to react with your specific amine. Fix:

  • Switch to Acid Fluoride activation.

  • Method: React (S)-MPPA with TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). Acid fluorides are highly reactive toward amines but surprisingly stable to water and less prone to racemization.

Q3: Can I use the acid chloride method ( )?

Diagnosis: Not recommended. Reason: Formation of the acid chloride generates HCl and requires heat or strong activation, which frequently racemizes


-alkoxy acids via ketene intermediates.
Alternative:  If you must use an acid halide, use the Ghosez Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions.

Decision Logic for Optimization

Troubleshooting Problem Identify Issue Type Yield or Purity? Problem->Type Yield Low Chemical Yield Type->Yield Yield Purity Low Optical Purity (ee%) Type->Purity Purity CheckSterics Is Amine Hindered? Yield->CheckSterics Sol1 Use HATU or Acid Fluoride (TFFH) CheckSterics->Sol1 Yes Sol2 Check Moisture (Dry Solvents) CheckSterics->Sol2 No CheckBase Check Coupling Base Purity->CheckBase Sol3 Switch TEA -> Collidine Add Oxyma CheckBase->Sol3 Strong Base Used CheckSource Check Starting Material CheckBase->CheckSource Weak Base Used Sol4 Recrystallize Phenyllactic Acid Before Methylation CheckSource->Sol4

Figure 2: Troubleshooting logic for MPPA derivatization.

References

  • Synthesis of (S)-Phenyllactic Acid (Precursor)

    • Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific SN2 Reaction.
  • O-Methylation Methodology (Ag2O)

    • Purdie, T., & Irvine, J. C. (1899). The alkylation of alpha-hydroxy acids. Journal of the Chemical Society, Transactions.
    • See also: Organic Syntheses, Coll.[1] Vol. 3, p. 544 (Use of Silver Oxide in alkylation).

  • Preventing Racemization in Coupling

    • Suppression of alpha-carbon racemization in peptide synthesis.[4][6][7] Nature Communications / PMC. (2023). Discusses additives like Oxyma/HOAt.[3][5]

  • Coupling Reagents for Hindered Acids

    • Amide coupling reaction in medicinal chemistry: Coupling reagents and racemization.[3][4][8] HepatoChem Technical Guide.

  • Acid Fluoride Method (TFFH)

    • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[7][9] Organic & Biomolecular Chemistry. (2015).[7]

Sources

Overcoming incomplete reactions with (S)-2-Methoxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Technical Assistance Center

Subject: Optimization of Amide Coupling and Esterification for (S)-2-Methoxy-3-phenylpropanoic acid. Case ID: MPA-OPT-2024 Assigned Scientist: Dr. A. Vance, Senior Applications Chemist

You are likely here because your reaction with (S)-2-Methoxy-3-phenylpropanoic acid (henceforth (S)-MPA ) has stalled, resulted in low yields, or suffered from racemization. This molecule presents a unique "perfect storm" of challenges: the


-methoxy group introduces steric bulk close to the reaction center while simultaneously altering the electronic environment of the carbonyl, often making standard peptide coupling protocols (like EDC/NHS) insufficient.

This guide treats your experiment as a system to be debugged. Follow the modules below to identify your failure mode and implement the corrective protocol.

Module 1: The "Incomplete Reaction" Paradox

Symptom: LCMS shows 30-50% remaining starting material (SM) after 12+ hours. Adding more EDC/DCC does not push conversion.

Root Cause Analysis: The


-methoxy group creates a steric cone  that hinders the approach of the nucleophile (amine/alcohol). Furthermore, the inductive effect of the oxygen atom can destabilize the active ester intermediate if not paired with the correct leaving group, leading to hydrolysis rather than coupling. Standard carbodiimides (EDC/DCC) often form 

-acyl ureas (a dead-end side product) faster than the amide bond when steric hindrance is present.

Corrective Action: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or T3P (Propylphosphonic Anhydride). These reagents generate a more reactive, yet stable, active ester (7-azabenzotriazole ester for HATU) that accelerates the attack of the amine faster than the side reactions can compete.

Decision Matrix: Selecting the Right Reagent

CouplingLogic Start START: Reaction Incomplete? CheckAmine Is the Nucleophile Hindered? (e.g., N-methyl, aniline) Start->CheckAmine CheckRac Is Racemization Critical? (>99% ee required) CheckAmine->CheckRac Yes UseHATU PROTOCOL A: Use HATU + HOAt (Max Reactivity) CheckAmine->UseHATU No (Standard Amine) CheckRac->UseHATU No (Moderate Risk) UseT3P PROTOCOL B: Use T3P + Pyridine (Max Epimerization Control) CheckRac->UseT3P Yes (High Risk) UseAcidCl PROTOCOL C: Acid Chloride (Ghosez Reagent) (Only for non-chiral applications) UseHATU->UseAcidCl If HATU Fails

Figure 1: Decision tree for selecting the optimal coupling strategy based on nucleophile hindrance and racemization sensitivity.

Module 2: Preventing Racemization (The Silent Killer)

Symptom: Yield is high (>90%), but Chiral HPLC shows the enantiomeric excess (


) has dropped from 99% to 80%.

Root Cause Analysis: (S)-MPA has an acidic proton at the


-position (

in DMSO). When you activate the carboxyl group (forming an active ester), the acidity of this proton increases significantly.
  • Base-Catalyzed Enolization: Strong bases (TEA) or excess base (DIPEA) will deprotonate this position, forming an achiral enolate. Upon reprotonation, you get a racemic mixture.

  • DMAP Danger: Using DMAP (4-Dimethylaminopyridine) as a catalyst is the most common cause of racemization in

    
    -substituted acids. It forms a highly reactive 
    
    
    
    -acyl pyridinium intermediate prone to rapid deprotonation.

Corrective Action:

  • Eliminate DMAP. Never use DMAP with chiral

    
    -methoxy acids.
    
  • Base Selection: Switch to Sym-Collidine (2,4,6-trimethylpyridine) or 2,6-Lutidine . These are non-nucleophilic bases that are strong enough to neutralize the acid generated but too sterically hindered to abstract the

    
    -proton efficiently.
    
  • T3P Advantage: T3P allows coupling in ethyl acetate (EtOAc) often without any exogenous base or with mild pyridine, significantly preserving chirality.

Comparative Data: Base & Reagent Effects on Optical Purity
Reagent SystemBase (Equiv)SolventConversion (%)Final

(%)
Verdict
EDC / HOBt TEA (2.0)DCM65%82%Fail (Low yield + Racemization)
EDC / DMAP TEA (1.0)DCM95%<50%Critical Fail (Total Racemization)
HATU / HOAt DIPEA (2.0)DMF>98%94%Good (Standard Protocol)
HATU / HOAt Collidine (2.0) DMF>95%>98% Excellent (Recommended)
T3P (50% in EtOAc) Pyridine (3.0)EtOAc92%>99% Best for Purity
Module 3: Validated Experimental Protocols
Protocol A: High-Efficiency Coupling (HATU Method)

Use this for difficult amines or when yield is the priority.

  • Dissolution: Dissolve (S)-MPA (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF (0.1 M concentration). Note: DMF is preferred over DCM for HATU stability.

  • Base Addition: Cool to 0°C. Add Sym-Collidine (2.5 equiv). Stir for 5 minutes.

  • Activation: Add HATU (1.1 equiv) and HOAt (0.1 equiv, optional but recommended) in one portion.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS at 1 hour.

    • Checkpoint: If reaction is <50% complete at 1h, do NOT add more base. The active ester is likely formed but the amine is sluggish. Heat to 40°C.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (removes DMF), then 0.5M HCl (removes Collidine), then Brine. Dry over Na2SO4.

Protocol B: Racemization-Free Coupling (T3P Method)

Use this for highly sensitive chiral applications.

  • Dissolution: Dissolve (S)-MPA (1.0 equiv) and amine (1.1 equiv) in EtOAc or 2-MeTHF (0.15 M).

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C.

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT.

    • Note: T3P reactions are slower than HATU. Allow 12-24 hours.

  • Workup: Wash with water, 0.5M HCl, sat. NaHCO3, and Brine.

Module 4: Troubleshooting FAQ

Q: I see a new spot on TLC that isn't SM or Product. What is it? A: If you used EDC, it is likely the


-acyl urea rearrangement product. This is irreversible. Switch to HATU. If you used HATU, it might be the active ester (which is stable). Quench a small aliquot with benzylamine; if it converts to the benzyl-amide, it was the active ester.

Q: Can I use the Acid Chloride method? A: Only if you are very careful. Reacting (S)-MPA with Thionyl Chloride (


) often generates HCl, which promotes racemization. If you must use an acid chloride, use Ghosez's Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) which forms the acid chloride under neutral conditions, but be aware that ketene formation is still a risk.

Q: My product is water-soluble and I'm losing it during workup. A: (S)-MPA derivatives can be polar. Avoid aqueous washes. Instead, dilute the reaction mixture (if DMF) with DCM, wash once with minimal Brine, and then evaporate. Use Reverse-Phase (C18) Flash Chromatography for purification, eluting with Water/Acetonitrile (0.1% Formic Acid).

References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society. Link

    • Context: Establishes HATU/HOAt as superior for hindered couplings compared to HBTU/HOBt.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

    • Context: Comprehensive review of coupling reagents, highlighting the racemization risks of EDC/DMAP and the efficacy of T3P.
  • Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride. Organic Syntheses. Link

    • Context: Detailed protocols for using T3P to suppress epimeriz
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Link

    • Context: Discusses the mechanism of racemization via oxazolone/azlactone and base selection.

Sources

Technical Support Center: Troubleshooting (S)-MPA Ester NMR Spectra

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Peak Broadening in (S)-MPA Esters for Absolute Configuration Assignment

Introduction: The "Sharpness" Mandate

Welcome to the Technical Support Center. You are likely here because your


 analysis is failing.

For the Mosher (MPA) method to work, the chemical shift differences between the


- and 

-MPA esters must be precise. Peak broadening is not just an aesthetic issue; it destroys the resolution required to detect the subtle anisotropic shielding effects (

ppm) necessary for assigning absolute configuration.

This guide treats peak broadening as a symptom of three distinct pathologies: Conformational Dynamics , Paramagnetic Contamination , or Instrumental/Sample Environment .

Module 1: Conformational Dynamics (The "Rotamer" Trap)

Symptom: Peaks appear broad, "hump-like," or show complex splitting that does not match expected J-coupling. The broadening is often specific to protons near the chiral center.

The Mechanism

The Mosher method relies on the MPA ester adopting a specific syn-periplanar conformation where the carbonyl oxygen, the chiral center proton, and the trifluoromethyl/methoxy group align.

  • Ideal State: Fast rotation around the C-O bond averages the signal, or a single dominant conformer exists.

  • The Problem: If your substrate is sterically bulky (e.g., ortho-substituted aromatics, tertiary centers nearby), it creates steric clash with the MPA phenyl group. This restricts rotation, placing the molecule in intermediate exchange on the NMR timescale. The result is severe line broadening.

Diagnostic & Solution: Variable Temperature (VT) NMR

Do not assume the sample is impure. You must determine if the broadening is kinetic.

Protocol:

  • Baseline: Acquire a standard

    
    H NMR at 298 K (
    
    
    
    C).
  • Heat: Raise the probe temperature to 323 K (

    
    C).
    
    • Observation: If peaks sharpen or coalesce into a single set, you have rotamers.[1]

    • Action: Acquire all data for both

      
      - and 
      
      
      
      -esters at this elevated temperature. The
      
      
      signs usually remain valid in the fast-exchange limit.
  • Cool (Optional): Lowering to 233 K (

    
    C) might freeze out the conformers, showing two distinct sets of sharp peaks.
    
    • Warning: This complicates assignment.[2] We generally prefer heating to average the signal for Mosher analysis.

Decision Matrix: VT-NMR Workflow

G Start Observation: Broad/Split Peaks Step1 Run VT-NMR @ +50°C Start->Step1 Result1 Peaks Sharpen? Step1->Result1 Yes Cause: Rotameric Exchange (Steric Hindrance) Result1->Yes Yes No Cause: Impurity or Aggregation Result1->No No Action1 Acquire (R) & (S) datasets at elevated temp Yes->Action1 Action2 Proceed to Module 2 (Purification) No->Action2

Figure 1: Decision tree for diagnosing conformational broadening vs. contamination.

Module 2: Sample Purity & Paramagnetics

Symptom: All peaks in the spectrum are broad (not just those near the chiral center). Shimming is difficult or unstable.

The Mechanism
  • Paramagnetic Relaxation: If you used Jones reagent, PCC, or metal catalysts (Cr, Mn, Fe, Cu) to synthesize the alcohol precursor, trace metal ions may remain. These act as relaxation agents, drastically shortening

    
     and broadening lines.
    
  • DCC/EDC Urea: If you used carbodiimide coupling (DCC/EDC) to make the ester, insoluble urea byproducts can form micro-aggregates that cause viscosity broadening.

Protocol: The "Rescue" Wash

If VT-NMR fails to sharpen the peaks, perform this cleanup sequence.

  • Dissolve: Take your NMR sample (dissolved in CDCl

    
    ) and transfer it to a small vial. Dilute with 2 mL standard CHCl
    
    
    
    .
  • Chelation Wash: Wash the organic layer with 1 mL of 0.1 M Na

    
    EDTA (aq) . This sequesters paramagnetic ions.
    
  • Base Wash: Wash with 1 mL sat. NaHCO

    
     to remove unreacted MPA acid (which can cause H-bonding broadening).
    
  • Dry & Filter: Dry over Na

    
    SO
    
    
    
    and filter through a cotton plug (removes urea micro-crystals).
  • Re-acquire: Resuspend in fresh CDCl

    
    .
    

Module 3: Instrumental & Solvent Effects

Symptom: Broadening persists after heating and purification.

Solvent Viscosity & Aggregation

MPA esters are often lipophilic. In highly concentrated samples, they can aggregate (micelle-like behavior), increasing the effective molecular tumbling time (


).
  • Check: Is your sample concentration > 20 mg/0.6 mL?

  • Fix: Dilute by 50%. A standard

    
    H NMR only requires 1-2 mg of material.
    
Lock Solvent Choice

While CDCl


 is standard, it can sometimes obscure critical signals or fail to break up aggregates.
  • Alternative: Switch to Benzene-

    
     (C
    
    
    
    D
    
    
    )
    .
    • Why? Benzene has a different magnetic anisotropy and often resolves overlapping signals.

    • Note: The

      
       signs will change magnitude but generally preserve the sign trend, however, it is safest to run both  (R) and (S) esters in C
      
      
      
      D
      
      
      if you switch. Do not compare an (S)-ester in CDCl
      
      
      to an (R)-ester in C
      
      
      D
      
      
      .

Summary Data: Broadening Sources

SymptomLikely CauseVerification TestCorrective Action
Local Broadening (near chiral center)Restricted Rotation (Rotamers)Heat to 50°CAcquire data at high temp (323 K).
Global Broadening (all peaks)Paramagnetic Impurities (Cr, Fe, Cu)Add trace D

O shake; check history
EDTA wash; filtration through silica.
Global Broadening + Shim errorsAggregation / ViscosityDilute sampleDilute to < 5 mg/0.5 mL.
Missing Amide/OH peaks Chemical ExchangeD

O Shake (disappears)
Dry solvent; use DMSO-

(if not using MPA).

FAQ: Specific User Scenarios

Q: I see "doubling" of peaks rather than broadening. Is this a mixture of diastereomers? A: Not necessarily. If the ratio is not 50:50 (e.g., 80:20), it is likely rotamers . A mixture of diastereomers (due to racemization) usually looks like two distinct clean sets. Rotamers often show "blobby" coalescence. Run the VT-NMR experiment. If the ratio changes or peaks merge, it is rotamers.[1] If they remain distinct and sharp, you have racemized your sample.

Q: Can I use the MPA Amide method if the Ester is too broad? A: Be careful. MPA amides suffer from restricted rotation even more severely than esters due to the partial double bond character of the C-N bond. If steric bulk is the issue, switching to the amide will likely exacerbate the broadening.

Q: My


 values are very small (< 0.02 ppm) and the peaks are broad. Can I trust the assignment? 
A: No.  Broad peaks introduce chemical shift uncertainty. If the line width (FWHM) is greater than the shift difference (

), your assignment is statistically invalid. You must sharpen the peaks (VT) or use a higher field magnet (600 MHz+) to increase separation.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[3][4][5] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4][5][6][7] Nature Protocols, 2(10), 2451–2458.[5][7] [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[8] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the isomeric alpha-methoxy-alpha-trifluoromethylphenylacetic acid chlorides, amines, and alcohols. Journal of the American Chemical Society, 95(2), 512–519. [Link]

Sources

Purification strategies for removing excess (S)-2-Methoxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of (S)-2-Methoxy-3-phenylpropanoic acid. Leveraging extensive field experience, this document offers in-depth troubleshooting, detailed experimental protocols, and frequently asked questions to ensure the successful isolation of this critical chiral building block.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, a foundational understanding of (S)-2-Methoxy-3-phenylpropanoic acid's properties is crucial for informed decision-making during experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Appearance Pale cream-colored crystalline solid[2]
Melting Point 83-89 °C[2]
Functional Groups Carboxylic acid, Ether (methoxy), Phenyl ring

The presence of a carboxylic acid group is the most significant feature for purification, as its acidic nature allows for manipulation of solubility through pH adjustment. The aromatic phenyl ring and the methoxy group contribute to the molecule's overall polarity and potential for various intermolecular interactions.

II. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the purification of (S)-2-Methoxy-3-phenylpropanoic acid.

Q1: My crude sample is an oil and won't solidify. How can I proceed with purification?

A1: "Oiling out" is a common issue where the compound separates as a liquid rather than a solid. This often occurs when the melting point of the impure compound is lower than the boiling point of the solvent. To address this:

  • Solvent Selection: The current solvent may be too nonpolar. Try switching to a more polar solvent or a mixed solvent system.

  • Concentration: Your solution may be too concentrated. Add more solvent to reduce the saturation.

  • Temperature: Ensure the solution is not being cooled too rapidly. Allow for slow, gradual cooling to promote crystal formation.

  • Induce Crystallization: If the oil persists upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Q2: After acid-base extraction, my yield of the desired acid is very low. What are the likely causes?

A2: Low recovery after an acid-base extraction can stem from several factors:

  • Incomplete Extraction: Ensure you have performed multiple extractions of the organic layer with the basic solution to fully transfer the carboxylate salt into the aqueous phase.

  • Incorrect pH: During the acidification step to precipitate the carboxylic acid, ensure the pH is sufficiently acidic. It is recommended to adjust the pH to at least three units below the pKa of the carboxylic acid.[3]

  • Emulsion Formation: Emulsions between the organic and aqueous layers can trap your product. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel.

  • Solubility in Water: While the protonated carboxylic acid has low water solubility, some loss is inevitable. Minimize the volume of water used during the work-up.

Q3: My recrystallized product shows a broad melting point range. What does this indicate?

A3: A broad melting point range is a classic indicator of impurities remaining in your solid. To improve purity:

  • Recrystallize Again: A second recrystallization is often necessary to achieve high purity.

  • Solvent Choice: The solvent used may not be optimal. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Experiment with different solvents or solvent pairs.

  • Washing: Ensure the filtered crystals are washed with a small amount of cold solvent to remove any residual mother liquor containing impurities.

Q4: I am trying to resolve a racemic mixture of 2-Methoxy-3-phenylpropanoic acid. Which chiral resolving agent should I use?

A4: For the resolution of a racemic carboxylic acid, a chiral amine is the resolving agent of choice. Common and effective options include:

  • (S)-1-Phenylethylamine[5]

  • Brucine

  • Quinine[6]

The selection of the optimal resolving agent and solvent system often requires empirical screening.

Q5: What is the difference between direct and indirect chiral chromatography?

A5:

  • Direct Method: This is the more common approach where enantiomers are separated on a chiral stationary phase (CSP).[7] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times.

  • Indirect Method: In this method, the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers.[1][7] These diastereomers have different physical properties and can be separated on a standard (achiral) chromatography column. The derivatizing agent is then cleaved to yield the pure enantiomers.

III. Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols and troubleshooting for the most common purification strategies for (S)-2-Methoxy-3-phenylpropanoic acid.

A. Acid-Base Extraction: The First Line of Purification

This technique is highly effective for separating the acidic (S)-2-Methoxy-3-phenylpropanoic acid from neutral and basic impurities.

Workflow Diagram:

AcidBaseExtraction Crude Crude Sample in Organic Solvent (e.g., Diethyl Ether) AddBase Add Aqueous Base (e.g., sat. NaHCO3) Crude->AddBase Separate Separate Layers (Separatory Funnel) AddBase->Separate OrganicLayer Organic Layer (Neutral/Basic Impurities) Separate->OrganicLayer Top Layer AqueousLayer Aqueous Layer ((S)-2-Methoxy-3-phenylpropanoate salt) Separate->AqueousLayer Bottom Layer WashOrganic Wash & Dry Organic Layer OrganicLayer->WashOrganic AddAcid Add Aqueous Acid (e.g., HCl) until pH < 2 AqueousLayer->AddAcid IsolateNeutral Isolate Neutral/ Basic Impurities WashOrganic->IsolateNeutral Precipitate Precipitation of (S)-2-Methoxy-3-phenylpropanoic acid AddAcid->Precipitate Filter Filter & Wash with Cold Water Precipitate->Filter PureAcid Pure (S)-2-Methoxy-3-phenylpropanoic acid Filter->PureAcid

Caption: Workflow for Acid-Base Extraction.

Experimental Protocol:

  • Dissolution: Dissolve the crude (S)-2-Methoxy-3-phenylpropanoic acid in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[8] Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of your carboxylic acid, while the organic layer (top) will contain neutral and basic impurities.[9]

  • Repeat Extraction: Drain the aqueous layer into a clean flask. For optimal recovery, repeat the extraction of the organic layer with fresh NaHCO₃ solution twice more, combining all aqueous extracts.

  • Back-washing (Optional but Recommended): To remove any residual neutral impurities from the combined aqueous extracts, wash them once with a small portion of the organic solvent.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH < 2, check with pH paper).[8] (S)-2-Methoxy-3-phenylpropanoic acid will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of cold deionized water.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Troubleshooting:

IssuePossible Cause(s)Recommended Solution(s)
Emulsion Formation Vigorous shaking; presence of surfactants.Add a small amount of brine (saturated NaCl solution).Allow the funnel to stand undisturbed for a longer period.Gently swirl instead of shaking vigorously.
No Precipitate on Acidification Insufficient acidification.Product is an oil.Add more acid until pH < 2 is confirmed.If an oil forms, extract the aqueous layer with an organic solvent, dry the organic layer, and evaporate the solvent.
Low Yield Incomplete extraction.Product has some solubility in the acidic aqueous phase.Perform at least three extractions with the basic solution.Minimize the amount of water used during the workup.
B. Recrystallization: Achieving High Purity

Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a solvent at different temperatures.[4][10]

Workflow Diagram:

Recrystallization Start Impure Solid AddSolvent Add Minimum Amount of Hot Solvent Start->AddSolvent Dissolve Complete Dissolution AddSolvent->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool Crystallize Crystal Formation Cool->Crystallize IceBath Cool in Ice Bath Crystallize->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash Crystals with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Solid Dry->End

Caption: Workflow for Recrystallization.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve (S)-2-Methoxy-3-phenylpropanoic acid poorly at room temperature but well at its boiling point. A good starting point for screening would be solvents like toluene, ethyl acetate/hexanes, or ethanol/water.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process to allow for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Troubleshooting:

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was added.Solution cooled too quickly.Boil off some of the solvent and allow it to cool again.Scratch the inside of the flask with a glass rod.Add a seed crystal of the pure compound.
Oiling Out The melting point of the impure solid is below the boiling point of the solvent.Add more solvent to dissolve the oil, then cool slowly.Switch to a lower-boiling point solvent or a different solvent system.
Poor Recovery The compound is too soluble in the cold solvent.Too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath.Use the minimum amount of hot solvent necessary for dissolution.Consider a different solvent.
C. Diastereomeric Salt Formation: Resolving Racemic Mixtures

This classical method is used to separate the (S)-enantiomer from a racemic mixture by forming diastereomeric salts with a chiral resolving agent.[5] These diastereomers have different physical properties, including solubility, allowing for their separation by crystallization.[11]

Workflow Diagram:

DiastereomericSalt Start Racemic 2-Methoxy-3-phenylpropanoic acid AddBase Add Chiral Amine Resolving Agent (e.g., (S)-1-Phenylethylamine) Start->AddBase FormSalts Formation of Diastereomeric Salts AddBase->FormSalts Crystallize Selective Crystallization of Less Soluble Diastereomer FormSalts->Crystallize Filter Filter to Isolate Diastereomeric Salt Crystals Crystallize->Filter MotherLiquor Mother Liquor with More Soluble Diastereomer Crystallize->MotherLiquor LiberateAcid Liberate Acid from Salt with Aqueous Acid Filter->LiberateAcid Extract Extract with Organic Solvent LiberateAcid->Extract Dry Dry and Evaporate Solvent Extract->Dry End Enantiomerically Enriched (S)-2-Methoxy-3-phenylpropanoic acid Dry->End

Caption: Workflow for Diastereomeric Salt Resolution.

Experimental Protocol:

  • Salt Formation: Dissolve the racemic 2-Methoxy-3-phenylpropanoic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add an equimolar amount of a chiral amine resolving agent (e.g., (S)-1-phenylethylamine).

  • Crystallization: Gently heat the solution to ensure complete dissolution, then allow it to cool slowly to room temperature. The less soluble diastereomeric salt should crystallize out. Further cooling in an ice bath can improve the yield.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add an aqueous acid (e.g., 1M HCl) until the pH is strongly acidic. This will protonate the carboxylate and deprotonate the amine.

  • Extraction: Extract the liberated (S)-2-Methoxy-3-phenylpropanoic acid with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Evaporate the solvent to yield the enantiomerically enriched acid.

  • Enantiomeric Excess (ee) Determination: Analyze the product by chiral HPLC or NMR with a chiral shift reagent to determine the enantiomeric excess.

Troubleshooting:

IssuePossible Cause(s)Recommended Solution(s)
No Crystallization Poor choice of solvent.Salts are too soluble.Screen different solvents.Concentrate the solution by evaporating some solvent.
Low Enantiomeric Excess (ee) Co-precipitation of both diastereomers.Allow for slower cooling.Recrystallize the diastereomeric salt.Screen for a different resolving agent or solvent system.
Gel Formation High concentration or rapid cooling.Dilute the solution with more solvent and reheat to dissolve, then cool slowly.
D. Chiral Chromatography: High-Resolution Separation

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for separating enantiomers.

Key Considerations for Method Development:

  • Chiral Stationary Phase (CSP): The choice of CSP is critical. For acidic compounds like (S)-2-Methoxy-3-phenylpropanoic acid, anion-exchange type CSPs (e.g., CHIRALPAK QN-AX, QD-AX) are often effective.[12][13] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are also widely applicable.[7]

  • Mobile Phase:

    • HPLC: In normal phase, mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol) are common. In reversed-phase, mixtures of water and acetonitrile or methanol with acidic or basic additives are used.

    • SFC: Supercritical CO₂ is the main mobile phase component, with a co-solvent such as methanol or ethanol.[14] Additives like acids (e.g., formic acid) or bases (e.g., diethylamine) can improve peak shape and resolution.

  • Detection: UV detection is typically used, monitoring at a wavelength where the phenyl group absorbs (around 254 nm).

General Screening Protocol (Analytical Scale):

  • Column Selection: Start with a polysaccharide-based CSP (e.g., Chiralcel OD-H or Chiralpak AD-H) and an anion-exchange CSP if available.

  • Mobile Phase Screening (HPLC Normal Phase):

    • Start with a mobile phase of 90:10 Hexane:Isopropanol.

    • If retention is too long, increase the percentage of isopropanol. If retention is too short, decrease it.

    • Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape.

  • Mobile Phase Screening (SFC):

    • Use a gradient of CO₂ and methanol (with 0.1% formic acid) from 5% to 50% methanol.

    • Based on the gradient run, develop an isocratic method for optimal separation.

  • Optimization: Adjust the mobile phase composition, flow rate, and temperature to maximize the resolution between the two enantiomer peaks.

Troubleshooting:

IssuePossible Cause(s)Recommended Solution(s)
No Separation Inappropriate CSP or mobile phase.Screen different CSPs.Try different mobile phase compositions (e.g., switch alcohol modifier, change additives).
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Add a modifier to the mobile phase (e.g., 0.1% TFA for acids).Ensure the sample is fully dissolved in the mobile phase.
Poor Resolution Suboptimal mobile phase strength or flow rate.Optimize the percentage of the polar modifier in the mobile phase.Reduce the flow rate.

IV. References

  • Acid-Base Extraction. (n.d.). Retrieved from Department of Chemistry, University of Colorado Boulder website: [Link][8]

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. (2012). LCGC International. [Link][12]

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. [Link][15]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes. [Link][7]

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link][16]

  • EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). Retrieved from [Link][17]

  • HPLC Chiral Columns. (n.d.). Element Lab Solutions. [Link][18]

  • 2-Methoxy-3-phenylpropanoic acid. (n.d.). PubChem. [Link][1]

  • Experimental No. (4) Recrystallization. (2021, July 16). [Link][10]

  • 2'-Methoxy-3-phenylpropionic acid. (n.d.). Chem-Impex. [Link][2]

  • Recrystallization I. (n.d.). Retrieved from [Link][4]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). [Link][6]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography. (2014). Journal of Chromatography A, 1363, 311–322. [Link][14]

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia. [Link][3]

Sources

Optimizing reaction conditions for esterification with hindered alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization & Troubleshooting for Sterically Demanding Substrates

Executive Summary & Decision Matrix

Esterification of hindered alcohols (secondary/tertiary) or hindered carboxylic acids often fails under standard Fischer conditions due to the high activation energy required to form the tetrahedral intermediate. The equilibrium is unfavorable, and the nucleophilic attack is kinetically retarded.

To overcome this, we must move from thermodynamic control (Fischer) to kinetic activation (coupling reagents/mixed anhydrides).

Method Selection Workflow

Use the following decision tree to select the optimal protocol for your specific substrate.

EsterificationDecision Start Start: Hindered Substrate Stereo Is Stereochemistry Inversion Required? Start->Stereo Mitsunobu Method: Mitsunobu Reaction (DEAD/PPh3) Stereo->Mitsunobu Yes (2° Alcohols) AcidSensitive Is the Substrate Acid-Sensitive? Stereo->AcidSensitive No (Retention) Shiina Method: Shiina Esterification (MNBA) AcidSensitive->Shiina Yes (High Sensitivity) Steglich Method: Steglich Esterification (DCC/DMAP) AcidSensitive->Steglich No (Standard) Yamaguchi Method: Yamaguchi Esterification (2,4,6-TCBC) Ghosez Method: Ghosez's Reagent (In-situ Acid Chloride) Yamaguchi->Ghosez Fails (Ultra-hindered) Steglich->Yamaguchi Fails (N-acyl urea formed)

Figure 1: Strategic selection of esterification protocols based on substrate properties.

Core Protocols & Technical Deep Dives

Module A: The Yamaguchi Esterification

Best For: Sterically hindered acids and alcohols where standard coupling fails. Mechanism: Formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, followed by regioselective attack by DMAP to form a super-activated acyl-pyridinium species.[1]

Standard Protocol
  • Activation: Dissolve Carboxylic Acid (1.0 equiv) and Triethylamine (1.2 equiv) in dry THF.

  • Reagent Addition: Add 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.0–1.1 equiv) dropwise at 0°C. Stir 1h at RT.

    • Checkpoint: Formation of a precipitate (Et3N·HCl) indicates mixed anhydride formation.[1]

  • Esterification: Add the Hindered Alcohol (1.0–1.2 equiv) and DMAP (1.0–2.0 equiv) dissolved in toluene or THF.

  • Reflux: Heat the mixture (often reflux) for 3–12 hours.

Critical Mechanism Insight

The reaction relies on the "Acyl Transfer" mechanism.[2][3] The mixed anhydride is attacked by DMAP to form an N-acylpyridinium ion.[3] This intermediate is more electrophilic and less hindered than the anhydride itself, allowing the bulky alcohol to attack.

Module B: The Shiina Esterification (MNBA)

Best For: Acid-sensitive substrates and intramolecular macrolactonizations.[4] Reagent: 2-Methyl-6-nitrobenzoic anhydride (MNBA).[4][5][6]

Standard Protocol
  • Setup: Dissolve Carboxylic Acid (1.0 equiv) and MNBA (1.1 equiv) in CH2Cl2 or Toluene.

  • Catalysis: Add DMAP (0.1 equiv) and Triethylamine (1.1 equiv) slowly at RT.

  • Reaction: Stir at RT for 1–12 hours. (Heat is rarely needed).

Why it works: MNBA forms a mixed anhydride similar to Yamaguchi but is often cleaner. The leaving group (2-methyl-6-nitrobenzoate) is non-nucleophilic, preventing back-reaction.

Comparative Data Analysis

FeatureSteglich (DCC/DMAP)Yamaguchi (TCBC)Shiina (MNBA)Mitsunobu
Activation Species O-acylisoureaMixed AnhydrideMixed AnhydrideOxyphosphonium
Steric Tolerance ModerateHighHighModerate (2° only)
Stereochemistry RetentionRetentionRetentionInversion
Major Byproduct DCU (Urea)Trichlorobenzoic AcidNitrobenzoic AcidOPPh3 / Hydrazide
Purification Difficult (Urea removal)Easy (Acid wash)Easy (Base wash)Difficult (OPPh3)

Troubleshooting & FAQs

Issue 1: The "N-Acyl Urea" Dead End (Steglich)

User Question: "I am using DCC/DMAP. My starting material is gone, but I isolated a byproduct that looks like the acid coupled to the DCC. No ester formed."

Diagnosis: You have formed the N-acyl urea . Root Cause: The reaction between the O-acylisourea intermediate and your hindered alcohol was too slow. Consequently, the intermediate rearranged via an intramolecular


 acyl migration. This is an irreversible thermodynamic sink.

SteglichFailure Acid Carboxylic Acid O_Acyl O-Acylisourea (Reactive) Acid->O_Acyl + DCC DCC DCC Ester Ester Product O_Acyl->Ester + Alcohol (Fast) N_Acyl N-Acyl Urea (Dead End) O_Acyl->N_Acyl Rearrangement (Slow) Alcohol Hindered Alcohol

Figure 2: The kinetic competition in Steglich esterification.

Solution:

  • Switch to EDC·HCl: The urea byproduct is water-soluble, but this doesn't stop the rearrangement.

  • Use Yamaguchi or Shiina: These methods avoid the O-acylisourea intermediate entirely.

  • Low Temp Addition: Add the DCC at -20°C to suppress the rearrangement, though this also slows the esterification.

Issue 2: Black/Tarred Reaction Mixture (Yamaguchi)

User Question: "I followed the Yamaguchi protocol, but my reaction turned black and yield is low."

Diagnosis: Decomposition of the acid chloride or uncontrolled polymerization. Troubleshooting:

  • Stoichiometry Check: Did you use excess 2,4,6-trichlorobenzoyl chloride? Excess reagent can react with DMAP to form colored complexes or react with the alcohol directly (non-selectively).

  • Order of Addition: Ensure the Mixed Anhydride is formed before adding the alcohol and DMAP. If you mix everything at once, the acid chloride may react preferentially with the DMAP/alcohol in unproductive ways.

  • Solvent: Switch from THF to Toluene. Toluene allows for higher temperatures (reflux) which is often necessary for the final acyl-transfer step in very hindered systems.

Issue 3: Mitsunobu No-Reaction

User Question: "I'm trying to invert a hindered secondary alcohol using Mitsunobu (DEAD/PPh3), but I only recover starting material."

Diagnosis: Steric bulk is preventing the formation of the alkoxyphosphonium intermediate. Solution:

  • Change the Acid: Use p-Nitrobenzoic acid instead of benzoic acid. The lower pKa (~3.4) facilitates faster protonation of the betaine intermediate.

  • Change the Reagents: Use DIAD (Diisopropyl azodicarboxylate) instead of DEAD. It is more stable.

  • Sonication: For solid/heterogeneous mixtures, sonication can assist in breaking up the betaine-acid salts.

References

  • Inanaga, J., et al. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[1] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

    • The found
  • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[2][7] Angewandte Chemie International Edition, 17(7), 522–524.[2]

    • Describes the DCC/DMAP protocol and the N-acyl urea suppression mechanism.
  • Shiina, I., et al. "A New Condensation Reaction for the Synthesis of Carboxylic Esters... Using 2-Methyl-6-nitrobenzoic Anhydride."[4][5][6][8] Chemistry Letters, 31(3), 286–287.

    • Introduction of the MNBA reagent.
  • Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28.

    • Comprehensive review of the Mitsunobu reaction.

Sources

Technical Support Center: Troubleshooting (S)-2-Methoxy-3-phenylpropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with chiral pool syntheses, specifically the O-methylation of (S)-3-phenyllactic acid to yield (S)-2-Methoxy-3-phenylpropanoic acid (also known as L-O-methylphenyllactic acid).

This transformation is a critical step in the synthesis of modified peptides and cyclic peptidomimetics [1]. However, the reaction is notoriously prone to side-product formation. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating protocol to ensure high enantiomeric excess (ee) and chemical purity.

Part 1: Frequently Asked Questions & Troubleshooting (Q&A)

Q1: Why is my isolated (S)-2-Methoxy-3-phenylpropanoic acid contaminated with a methyl ester? A1: You are observing the formation of methyl (S)-2-methoxy-3-phenylpropanoate (the over-methylated impurity). When you treat (S)-3-phenyllactic acid with Sodium Hydride (NaH), a dianion is formed (an alkoxide and a carboxylate). While the alkoxide is more nucleophilic, the carboxylate can still attack Methyl Iodide (MeI), especially if >1.0 equivalent of MeI is used or if the reaction is left to stir for extended periods [2]. Resolution: Do not try to perfectly titrate the MeI. Instead, implement a self-correcting saponification step (detailed in the protocol below) by adding aqueous LiOH before the final acidic workup. This selectively hydrolyzes the ester back to the desired carboxylic acid without cleaving the newly formed ether bond.

Q2: My chiral HPLC shows a significant loss of enantiomeric excess (ee). How do I prevent racemization? A2: Racemization to (R/S)-2-Methoxy-3-phenylpropanoic acid occurs via base-catalyzed


-proton abstraction. The proton at the chiral 

-carbon is highly acidic. While some legacy protocols suggest heating the reaction to 65°C to drive completion [1], elevated temperatures in the presence of strong bases like NaH promote the formation of an enolate intermediate, destroying the stereocenter. Resolution: Strictly maintain the reaction temperature between 0°C and 15°C. Ensure NaH is limited to exactly 2.1 equivalents to avoid excess unreacted base floating in the mixture.

Q3: The reaction stalls with 15-20% unreacted starting material. Should I add more MeI or heat the mixture? A3: Do neither. Adding more MeI will only increase esterification, and heating will cause racemization. Stalling is almost always caused by wet solvent quenching the NaH or poor solubility of the dianion intermediate. Resolution: Ensure your THF is strictly anhydrous. If the dianion precipitates, add 10% v/v anhydrous DMF as a co-solvent. DMF breaks up the tight ion pairs, increasing the nucleophilicity of the alkoxide and driving the reaction to completion at safe, low temperatures.

Part 2: Impurity Profiling and Quantitative Data

Understanding the analytical signatures of your side products is essential for reaction monitoring. The table below summarizes the common impurities, their causes, and how to detect them using NMR and HPLC [3].

Impurity / Side ProductPrimary CausalityTypical Abundance (Unoptimized)Analytical Detection (1H NMR / HPLC)Prevention / Removal Strategy
Methyl (S)-2-methoxy-3-phenylpropanoate Carboxylate alkylation due to excess MeI.15 - 30%NMR: Sharp singlet at ~3.7 ppm (ester -OCH

).HPLC: Elutes significantly later than the acid.
Post-reaction LiOH saponification prior to acidification.
(R)-2-Methoxy-3-phenylpropanoic acid

-proton abstraction via excess base / heat.
5 - 20%HPLC: Chiral stationary phase required.Polarimetry: Deviation from expected specific rotation.Cap temperature at 15°C; strictly limit NaH to 2.1 eq.
Unreacted (S)-3-Phenyllactic acid Wet solvent; incomplete dianion formation.5 - 20%NMR:

-proton shifts from ~3.9 ppm (ether) to ~4.3 ppm (alcohol).
Use anhydrous THF; allow 30 mins for H

evolution before MeI.

Part 3: Mechanistic Pathway & Logical Relationships

The following diagram illustrates the divergent pathways of the dianion intermediate. It highlights how deviations in stoichiometry or temperature lead to specific impurities, and how the self-correcting LiOH quench rescues the over-methylated side product.

G SM (S)-3-Phenyllactic Acid Dianion Dianion Intermediate (Alkoxide & Carboxylate) SM->Dianion NaH (2.1 eq), 0°C Desired (S)-2-Methoxy-3-phenylpropanoic Acid (Target Product) Dianion->Desired MeI (1.1 eq), <15°C Ester Methyl Ester Impurity (Over-methylation) Dianion->Ester Excess MeI Racemic Racemized Impurity (Loss of Chirality) Dianion->Racemic Excess Base / Heat Ester->Desired LiOH/H2O Quench (Self-Correction)

Reaction pathways in the O-methylation of (S)-3-phenyllactic acid highlighting side products.

Part 4: Self-Validating Experimental Protocol

To guarantee high purity and circumvent the need for complex chromatographic separation of the ester impurity, use the following self-validating methodology. This protocol intentionally integrates a saponification step to automatically correct any over-methylation that occurs during the forward reaction.

Materials Required:

  • (S)-3-Phenyllactic acid (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.1 eq)

  • Methyl Iodide (MeI, 1.1 eq)

  • Lithium Hydroxide monohydrate (LiOH·H

    
    O, 1.5 eq)
    
  • Anhydrous THF

Step-by-Step Methodology:

  • Dianion Formation (Deprotonation):

    • Charge a flame-dried, nitrogen-purged round-bottom flask with (S)-3-phenyllactic acid (1.0 eq) and anhydrous THF (to achieve a 0.2 M solution).

    • Cool the solution to 0°C using an ice-water bath.

    • Carefully add NaH (2.1 eq) in 3 to 4 small portions. Causality: Portion-wise addition prevents localized exothermic spikes that could trigger premature racemization.

    • Stir at 0°C for 30–45 minutes until hydrogen gas evolution completely ceases.

  • Electrophilic O-Methylation:

    • Add Methyl Iodide (1.1 eq) dropwise via syringe at 0°C.

    • Allow the reaction to stir for 3 hours, ensuring the internal temperature never exceeds 15°C. Causality: Keeping the temperature low suppresses the

      
      -proton abstraction pathway.
      
  • Self-Correcting Saponification (The Validation Step):

    • Instead of standard acidic workup, quench the reaction by adding an equal volume of distilled water (relative to THF) directly to the flask at 0°C.

    • Add LiOH·H

      
      O (1.5 eq) to the mixture and warm to room temperature (20°C). Stir for 2 hours. Causality: This step acts as an internal failsafe. Any methyl ester formed by the reaction of the carboxylate with MeI is quantitatively hydrolyzed back to the desired carboxylate salt. The stable ether linkage at the 
      
      
      
      -position is unaffected.
  • Workup and Extraction:

    • Transfer the mixture to a separatory funnel and wash the basic aqueous layer with Hexanes (2 × 0.5 volumes) to extract the mineral oil (from the NaH) and any neutral organic impurities. Discard the hexanes.

    • Cool the aqueous layer to 0°C and slowly acidify to pH 2.0 using 1M HCl. (The product will precipitate or form a cloudy suspension).

    • Extract the aqueous layer with Ethyl Acetate (3 × 1 volume).

    • Wash the combined Ethyl Acetate layers with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate under reduced pressure.
  • Final Purification:

    • The crude product is typically >95% pure at this stage. For >99% purity, recrystallize from a minimal amount of hot Ethyl Acetate layered with Hexanes.

References

  • Peptide-compound cyclization method (US Patent 11891457B2). Google Patents.
  • Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) as Potential Antidepressants . National Institutes of Health (PMC). Available at:[Link]

  • A total conformational analysis of diastereomeric esters and calculation of their conformational shielding models . ResearchGate. Available at:[Link]

Challenges in the separation of diastereomeric amides of (S)-2-Methoxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Separation, Analysis, and Synthesis of Diastereomeric Amides Reference Molecule: (S)-2-Methoxy-3-phenylpropanoic acid (closely related to O-methylphenylalanine and Mosher's acid analogs).[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges encountered when working with amides derived from (S)-2-Methoxy-3-phenylpropanoic acid .

This molecule is a potent Chiral Resolving Agent (CRA) . When coupled with a chiral amine, it forms diastereomeric amides. Unlike enantiomers, diastereomers have distinct physical properties (NMR shifts, solubility, retention time), theoretically allowing separation.[2] However, the specific structural features of this


-methoxy acid—specifically the restricted rotation of the amide bond  and the risk of 

-epimerization
—create unique technical hurdles.[1]

Select a troubleshooting module below based on your current observation.

Module 1: Chromatographic Separation (HPLC/UPLC)

User Ticket:

"I have coupled (S)-2-Methoxy-3-phenylpropanoic acid with a racemic amine. I see only one broad peak or partial separation on my standard C18 column. How do I resolve the diastereomers?"

Technical Diagnosis:

Standard C18 columns rely on hydrophobic interactions. For diastereomeric amides, the hydrophobicity difference is often negligible. Separation requires exploiting steric differences or


 interactions , which are governed by the "Distance Principle"—the closer the chiral centers, the better the resolution.
Troubleshooting Protocol:
Step 1: Stationary Phase Selection

Do not default to C18. The aromatic ring on the propanoic backbone allows for specific interactions on phenyl-based columns.

Column TypeMechanismSuitabilityRecommendation
C18 (ODS) HydrophobicityLowOften results in co-elution.[1]
Phenyl-Hexyl

Interaction
High Excellent for aromatic amides.[1] The

-stacking amplifies subtle shape differences.[1]
Silica (Normal Phase) H-Bonding/PolarityVery High Primary Recommendation. Diastereomers often separate best on simple silica due to different H-bond accessibility of the amide carbonyl.[1]
Chiral Columns Amylose/CelluloseMediumTry Chiralpak AD-H or OD-H if achiral methods fail.[1]
Step 2: Mobile Phase Optimization
  • For Phenyl-Hexyl: Use Methanol (MeOH) instead of Acetonitrile (ACN).[1] MeOH allows for stronger

    
     interaction between the analyte and the stationary phase.[1]
    
  • Temperature: Lower the column temperature to 15–20°C . Higher temperatures increase molecular motion, averaging out the conformational differences required for separation.

Workflow Visualization: Method Development

HPLC_Workflow Start Start: Poor Separation on C18 Check_Phase Switch Stationary Phase Start->Check_Phase Try_Silica Try Normal Phase Silica (Hexane/EtOAc) Check_Phase->Try_Silica First Choice Try_Phenyl Try Phenyl-Hexyl (MeOH/Water) Check_Phase->Try_Phenyl Second Choice Eval_Silica Resolution > 1.5? Try_Silica->Eval_Silica Eval_Phenyl Resolution > 1.5? Try_Phenyl->Eval_Phenyl Eval_Silica->Try_Phenyl No Success Method Validated Eval_Silica->Success Yes Eval_Phenyl->Success Yes Fail_Both Check for Rotamers (See Module 2) Eval_Phenyl->Fail_Both No

Caption: Logic flow for optimizing chromatographic separation of diastereomeric amides.

Module 2: NMR Spectroscopy & Rotamers

User Ticket:

"My HPLC shows one peak, but my NMR shows split peaks (e.g., two doublets for the amide NH or two singlets for the O-Methoxy). Is my sample impure, or did the coupling fail?"

Technical Diagnosis:

This is the classic Rotamer Trap . Amides of


-methoxy acids exhibit restricted rotation around the C(O)-N bond due to resonance.[1] This creates cis and trans rotamers (s-cis/s-trans) that interconvert slowly on the NMR timescale at room temperature.[1]
  • Key Indicator: The ratio of the "impurity" peaks is non-integer (e.g., 3:1 or 4:1) and varies with solvent, but does not match a 50:50 racemic mix.

Validation Protocol: Variable Temperature (VT) NMR
  • Prepare Sample: Dissolve 5-10 mg in DMSO-

    
     (higher boiling point than CDCl
    
    
    
    ).
  • Initial Scan: Acquire a standard proton spectrum at 25°C . Note the chemical shift (

    
    ) of the O-Methoxy singlet.[1]
    
  • Heat: Increase probe temperature to 60°C (333 K).

  • Acquire: Re-run the spectrum.

  • Analysis:

    • Coalescence: If the split peaks merge into a single sharp peak (or broaden significantly), they are Rotamers . The sample is pure.

    • Persistence: If the peaks remain distinct and sharp, they are Diastereomers (indicating your starting amine was racemic) or chemical impurities.

Rotamer Logic Diagram

Rotamer_Logic Observation Observation: Split NMR Signals Action Run VT-NMR (DMSO-d6, 60°C) Observation->Action Result_Merge Peaks Coalesce (Merge) Action->Result_Merge Result_Stay Peaks Remain Distinct Action->Result_Stay Conclusion_Rot Diagnosis: Rotamers (Sample is Pure) Result_Merge->Conclusion_Rot Conclusion_Imp Diagnosis: Diastereomers/Impurity (Separation Required) Result_Stay->Conclusion_Imp

Caption: Decision tree to distinguish between conformational rotamers and chemical impurities.

Module 3: Synthesis & Epimerization Control

User Ticket:

"I am seeing four peaks in HPLC instead of two. I suspect the acid racemized during the coupling reaction."

Technical Diagnosis:

(S)-2-Methoxy-3-phenylpropanoic acid has an acidic proton at the


-position.[1] Under basic conditions or high activation (e.g., acid chloride formation), this proton is labile. The intermediate can form an oxazolone (azlactone)  species, which rapidly racemizes. If this happens, you are coupling a racemic acid with a racemic amine, yielding four diastereomers (SS, RR, SR, RS).
Prevention Protocol: Low-Epimerization Coupling

To maintain the integrity of the (S)-center, avoid conditions that promote oxazolone formation.

Recommended Reagents:

  • T3P (Propylphosphonic anhydride): The gold standard for low epimerization. It acts as an acid scavenger and activates without forming the highly reactive O-acylisourea intermediate common with carbodiimides.[1]

  • DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride): Allows coupling in aqueous/alcohol solvents without added base.[1]

The "Safe" Protocol:

  • Dissolve: 1.0 eq Acid + 1.1 eq Amine in EtOAc or DMF.

  • Base: Add 2.5 eq Pyridine (weaker base than TEA/DIPEA, reducing

    
    -proton abstraction).
    
  • Coupling Agent: Add 1.5 eq T3P (50% in EtOAc) dropwise at 0°C .

  • Reaction: Allow to warm to Room Temp. Monitor by LCMS.

  • Workup: Wash with 0.5M HCl (removes pyridine) and sat. NaHCO

    
    .
    

Table: Coupling Reagent Risk Profile

ReagentActivation MechanismEpimerization RiskNotes
SOCl

/ Oxalyl Chloride
Acid ChlorideCritical Avoid.[1] High risk of ketene/azlactone formation.
HATU / DIPEA UroniumHigh Basic conditions (DIPEA) promote racemization of

-methoxy acids.[1]
EDC / HOBt CarbodiimideMediumHOBt suppresses racemization but does not eliminate it.
T3P / Pyridine AnhydrideLow Best Practice. Fast reaction, weak base.

Module 4: Crystallization Strategies

User Ticket:

"Chromatography is too expensive for my scale. Can I separate the diastereomers by crystallization?"

Technical Guide:

Diastereomeric amides are neutral, so you cannot use "salt resolution" directly on the product. However, the solubility differential between diastereomers is often significant.[3]

The "Oiling Out" Problem: Amides of phenylpropanoic acid derivatives often form oils ("honey") rather than crystals due to rotational flexibility.

Troubleshooting Steps:

  • Solvent Swap: If using Ethanol/Methanol, switch to Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE) . These solvents often promote crystallization of the less soluble diastereomer while keeping the other in solution.

  • Seeding: If you have even a microgram of pure material (from HPLC), use it to seed the oily mixture.

  • Hydrolysis: If separation fails, hydrolyze the amide back to the amine and acid, and try a different resolving agent (e.g., Mandelic acid or Tartaric acid) which allows for salt crystallization (ionic lattice is stronger than neutral packing).

References

  • Separation of Phenylalanine Analogs: Title: High-performance liquid chromatographic separ

    
    -amino acid analogues.
    Source: Journal of Chromatography A / PubMed.
    URL:[Link]
    
  • Rotamer Dynamics in Amides: Title: Chromatographically separable rotamers of an unhindered amide. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Epimerization Control (T3P): Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4] Source: Chemical Reviews (ACS). URL:[Link]

  • Chiral Resolution Overview: Title: Chiral Resolution with and without Resolving Agents.[2][5][6][7] Source: Pharmaceutical Technology. URL:[Link]

Sources

Technical Support Center: Enhancing Enantiomeric Excess (ee) Accuracy with (S)-MPA

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Analysis Support Center. As application scientists, we frequently encounter challenges when determining the enantiomeric excess (ee) and absolute configuration of chiral alcohols and amines using (S)-


-methoxyphenylacetic acid ((S)-MPA). While (S)-MPA is a highly reliable chiral derivatizing agent (CDA), the accuracy of your NMR integration is entirely dependent on the physical chemistry of the derivatization process and the conformational dynamics of the resulting diastereomers.

This guide is designed to troubleshoot common pitfalls—such as kinetic resolution and conformational averaging—and provide self-validating methodologies to ensure your analytical data is unimpeachable.

Diagnostic Workflow: (S)-MPA Derivatization & Analysis

Before diving into specific troubleshooting scenarios, review the standard operational workflow below. This logic tree highlights the critical decision points where errors in ee determination typically originate.

MPA_Workflow Start Chiral Analyte (Alcohol/Amine) Deriv Add (S)-MPA, DCC, DMAP (In-tube or Flask) Start->Deriv CheckConv Conversion Check (Is it 100%?) Deriv->CheckConv KineticRes Kinetic Resolution Risk! Add Excess Reagents CheckConv->KineticRes No (<100%) NMR Acquire 1H NMR (Diastereomeric Esters/Amides) CheckConv->NMR Yes (100%) KineticRes->Deriv Re-couple Overlap Are signals overlapping? NMR->Overlap BaSalt Add Ba(ClO4)2 (Conformational Locking) Overlap->BaSalt Yes Calc Integrate Signals & Calculate ee / Assign AC Overlap->Calc No BaSalt->NMR Re-acquire

Figure 1: Logical workflow for (S)-MPA derivatization, highlighting critical validation checkpoints for kinetic resolution and signal overlap.

Troubleshooting FAQs

Q1: My calculated ee from the (S)-MPA derivative doesn't match my chiral HPLC data. Why is there a discrepancy?

The Cause: Kinetic Resolution. When you react a non-enantiopure analyte with a single enantiomer of a CDA like (S)-MPA, the two enantiomers of your analyte form diastereomeric transition states. Because these transition states have different activation energies (


), one enantiomer will inherently react faster than the other[1]. If you quench the reaction or analyze the sample at 80% conversion, the resulting diastereomeric ratio (dr) of the esters/amides will be skewed toward the faster-reacting enantiomer, completely invalidating your ee calculation[2].

The Solution: You must drive the derivatization to absolute 100% completion. Never use stoichiometric (1:1) amounts of CDA. Always use a significant excess of (S)-MPA (2.0–3.0 equivalents) and coupling reagents to overpower the kinetic resolution effect.

Q2: The NMR signals of the diastereomers are overlapping, making integration impossible. How can I increase the chemical shift dispersion ( )?

The Cause: Conformational Averaging. The ester bond formed between (S)-MPA and your chiral alcohol is freely rotatable at room temperature, leading to a rapid equilibrium between syn-periplanar (sp) and anti-periplanar (ap) conformers. Because the NMR timescale is slower than this rotation, you observe an averaged signal. If the anisotropic shielding from the MPA phenyl ring is weak in the averaged state, the chemical shift difference (


) between the (R,S) and (S,S) diastereomers will be minimal, causing peak overlap.

The Solution: Add a Barium(II) salt. The addition of Ba(ClO


)

to the NMR tube forces the MPA ester to adopt a rigid syn-periplanar conformation via bidentate chelation between the Barium ion, the carbonyl oxygen, and the methoxy oxygen of the MPA group[3]. This conformational locking drastically increases the shielding effect of the phenyl group, amplifying the

dispersion and resolving overlapping peaks[3].
Q3: I see massive, broad impurity peaks in my H NMR spectrum that obscure the -proton and methoxy signals. What went wrong?

The Cause: Coupling Agent Byproducts. Standard esterification uses DCC (N,N'-Dicyclohexylcarbodiimide). As the coupling proceeds, DCC is converted into DCU (Dicyclohexylurea). DCU is highly insoluble in most NMR solvents but can form fine suspensions that ruin NMR shimming, leading to broad peaks and poor baseline resolution[4].

The Solution: Adopt the "in-tube" derivatization method followed by centrifugation. DCU will precipitate directly in the NMR tube. By centrifuging the tube, the DCU is forced to the bottom (or floats to the top, depending on solvent density), leaving a perfectly clear optical path for the NMR probe[4]. Alternatively, switch to EDC·HCl, whose urea byproduct is water-soluble and can be removed via a quick aqueous workup prior to NMR.

Quantitative Data & Reagent Guidelines

To ensure robust causality between your experimental setup and your analytical readouts, adhere to the stoichiometries and expected dispersion metrics outlined below.

Table 1: Reagent Stoichiometry to Overcome Kinetic Resolution
ReagentFunctionRecommended EquivalentsCausality / Rationale
Analyte Substrate1.0 eqMaintained as the limiting reagent to guarantee complete consumption.
(S)-MPA CDA2.0 - 3.0 eqHigh excess ensures the slower-reacting enantiomer is forced to complete conversion.
DCC Coupling Agent2.2 - 3.2 eqMust be in slight excess relative to (S)-MPA to activate all available CDA molecules.
DMAP Acyl Transfer Catalyst0.2 - 0.5 eqAccelerates the formation of the highly reactive acylpyridinium intermediate.
Table 2: Conformational Locking & Chemical Shift Dispersion ( )
Analytical ConditionDominant ConformerTypical

Dispersion (ppm)
Application Context
Standard NMR (CDCl

, 298K)
Rapid sp/ap averaging0.02 - 0.05Routine ee determination for unhindered, highly differentiated substrates.
Low Temp NMR (CDCl

, 223K)
Shifted towards sp0.05 - 0.10Resolving mild overlap without the use of chemical additives[4].
Ba(ClO

)

Addition (MeCN-d

)
100% sp (Chelate)0.15 - 0.30+Severe overlap; allows for single-derivatization absolute configuration assignment[3].

Self-Validating Methodologies

Protocol A: Rapid "In-Tube" (S)-MPA Derivatization

This protocol allows for derivatization directly within the NMR tube, minimizing sample loss and preparation time[4].

  • Preparation: Dry CDCl

    
     or C
    
    
    
    D
    
    
    over activated molecular sieves. Causality: Trace water will hydrolyze the DCC-activated MPA intermediate, halting the reaction and promoting kinetic resolution[4].
  • Reagent Loading: To a standard NMR tube, add the chiral analyte (~5 mg), (S)-MPA (3.0 eq), and DMAP (0.2 eq) dissolved in 0.6 mL of the dry solvent.

  • Activation: Add DCC (3.2 eq) to the tube. Cap and shake vigorously for 1 to 2 minutes. A white precipitate (DCU) will begin to form[4].

  • Validation Check (Critical): Insert the tube into the NMR spectrometer and acquire a rapid 16-scan

    
    H NMR spectrum. Check the chemical shift of the carbinol proton (for alcohols) or 
    
    
    
    -proton (for amines). Do not calculate ee yet. Ensure the peak corresponding to the unreacted starting material has completely disappeared. If it remains, let the tube sit for another 10 minutes and re-acquire.
  • Clarification: Once 100% conversion is validated, remove the tube and centrifuge it for 2 minutes to pack the DCU precipitate at the bottom[4].

  • Acquisition: Re-insert the tube, re-shim, and acquire the final spectrum using a long relaxation delay (d1

    
     3 seconds) to ensure accurate integration of the diastereomeric peaks.
    
Protocol B: Barium(II) Conformational Locking

Use this protocol if Protocol A results in overlapping diastereomeric signals[3].

  • Solvent Exchange: If your sample is in CDCl

    
    , evaporate the solvent under a stream of N
    
    
    
    . Re-dissolve the (S)-MPA derivatized sample in 0.6 mL of dry MeCN-d
    
    
    . Causality: Barium salts are insoluble in chloroform; acetonitrile is required to solvate the Ba
    
    
    ions[3].
  • Baseline Acquisition: Acquire a standard

    
    H NMR spectrum to establish the initial chemical shifts of the overlapping peaks.
    
  • Titration: Add anhydrous Ba(ClO

    
    )
    
    
    
    (~0.5 eq) directly to the NMR tube. Shake to dissolve.
  • Validation Check (Critical): Acquire a spectrum. You will observe the MPA methoxy singlet shifting downfield. This shift validates that the bidentate chelate is forming[3].

  • Saturation: Continue adding Ba(ClO

    
    )
    
    
    
    in small increments until the chemical shifts of the analyte protons stop moving (typically requires 1.5 to 2.0 eq total).
  • Final Acquisition: Acquire the final spectrum. The locked syn-periplanar conformation will now provide maximum

    
     separation, allowing for precise integration and ee calculation[3].
    

References

  • (PDF) Absolute configuration of secondary alcohols by 1H NMR: in situ complexation of alpha-methoxyphenylacetic acid esters with barium(II) ResearchGate[Link]

  • Assignment of the absolute configuration of menthol by a single derivatization coupled with the “in tube” procedure ResearchGate[Link]

  • Enantiomeric Variability of Distaminolyne A. Refinement of ECD and NMR Methods for Determining Optical Purity of 1-Amino-2-Alkanols PMC (PubMed Central)[Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds Semantic Scholar[Link]

Sources

Stability of (S)-2-Methoxy-3-phenylpropanoic acid and its derivatives under various conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(S)-2-Methoxy-3-phenylpropanoic acid is a critical chiral building block, often derived from L-Phenylalanine or L-Phenyllactic acid. Unlike simple aliphatic acids, the presence of the


-methoxy group creates a unique stability profile. The electron-withdrawing oxygen at the C2 position increases the acidity of the 

-proton, making the chiral center susceptible to racemization under specific conditions, particularly during activation and basic hydrolysis.

Key Chemical Properties:

  • CAS: 61403-68-7[1]

  • Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    [1]
    
  • Critical Feature:

    
    -Alkoxy substituent (Ether linkage).
    
  • Primary Risk: Base-catalyzed racemization via enolization.

Troubleshooting Guide: Racemization & Optical Purity

The most frequent support ticket regarding this compound involves the loss of enantiomeric excess (ee%) during amide coupling or ester hydrolysis.

Issue: Loss of Chirality During Amide Coupling

Symptom: The starting material is >99% ee, but the final amide product drops to 80-90% ee.

Root Cause Analysis: The


-proton of (S)-2-Methoxy-3-phenylpropanoic acid is sufficiently acidic (

for the ester/activated species) to be abstracted by tertiary amines used in coupling reactions. This leads to a planar enolate intermediate, destroying the stereocenter.
Mechanism of Failure (Visualization)

RacemizationMechanism cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: Planar Intermediate cluster_2 Step 3: Reprotonation S_Enantiomer (S)-Enantiomer (Tetrahedral C2) Enolate Planar Enolate (Achiral) S_Enantiomer->Enolate - BH+ Base Base (B:) Base->Enolate Attacks H-alpha Racemate Racemic Mixture (R) + (S) Enolate->Racemate + BH+ (Non-stereoselective)

Figure 1: Base-catalyzed racemization mechanism of activated


-methoxy acids.
Corrective Protocol: "Safe-Activation" Strategy

To prevent racemization, you must minimize the lifetime of the activated ester and avoid strong bases.

  • Avoid Acid Chlorides: Converting this acid to an acid chloride (using

    
     or 
    
    
    
    ) dramatically increases
    
    
    -acidity. Do not use acid chlorides for chiral coupling.
  • Base Selection:

    • Safe: Collidine, N-Methylmorpholine (NMM). These are weaker bases that reduce the rate of proton abstraction.

    • Risky: Triethylamine (

      
      ), DIPEA (Hunig's Base).
      
    • Fatal: DBU, NaH, LDA (Instant racemization).

  • Coupling Agents: Use agents that form stable active esters, suppressing oxazolone formation (a secondary racemization pathway).

    • Recommended: HATU/HOAt or EDC/NHS.

Table 1: Base Compatibility for Coupling Reactions

Base TypeExampleRisk LevelRecommendation
Inorganic

HighAvoid in organic solvents; promotes enolization.
Strong Organic DBU, TMGCriticalFORBIDDEN . Will racemize within minutes.
Tertiary Amines

, DIPEA
ModerateUse only at

with stoichiometric control.
Weak Organic N-Methylmorpholine (NMM)LowPREFERRED .

is lower, reducing abstraction risk.
Hindered 2,4,6-CollidineLowExcellent alternative to NMM.

Derivative Stability: Esters & Ethers

Issue: Hydrolysis of Methyl Ester without Racemization

Scenario: You have synthesized Methyl (S)-2-methoxy-3-phenylpropanoate and need to remove the methyl ester to get the free acid. Risk: Standard saponification (NaOH/MeOH, Reflux) often leads to partial racemization.

Optimized Protocol (Lithium Hydroxide Method): Lithium creates a tighter coordination sphere than Sodium or Potassium, often stabilizing the carboxylate and reducing the basicity of the medium.

  • Solvent: THF:Water (3:1).[2]

  • Reagent: LiOH (1.2 - 1.5 equivalents).

  • Temperature:

    
     to Room Temperature. DO NOT HEAT. 
    
  • Monitoring: Monitor by TLC. Stop immediately upon consumption of starting material.

  • Workup: Acidify carefully to pH 3 with 1N HCl at

    
    . Extract immediately. Prolonged exposure to acidic water is safe, but prolonged exposure to base is not.
    
Issue: Stability of the Methoxy Ether

FAQ: Can I cleave the methyl ether (demethylation) to regenerate the hydroxyl group?

Technical Insight: The methyl ether at the


-position is chemically robust. It will not cleave under standard acidic (HCl/TFA) or basic conditions.
  • To Cleave: Requires strong Lewis acids like Boron Tribromide (

    
    ) in DCM at 
    
    
    
    warming to
    
    
    .
  • Warning:

    
     conditions are harsh. While the ether cleaves, the stereocenter is at high risk if the quench is exothermic or if the reaction warms too fast.
    

Storage & Handling Protocols

Proper storage extends the shelf life and maintains the optical purity of the bulk material.

Table 2: Storage Specifications

ParameterConditionScientific Rationale
Temperature

to

(Long term:

)
Reduces kinetic energy for spontaneous degradation or slow racemization.[3]
Atmosphere Inert (Argon/Nitrogen)Prevents moisture absorption.[3] While not strictly air-sensitive, moisture can catalyze hydrolysis of derivatives.
Container Amber GlassProtects against potential photochemical degradation (though the phenyl ring is relatively stable).
State Solid / CrystallineSolutions are less stable. Always evaporate to dryness for storage.

Experimental Workflow: Troubleshooting Decision Tree

Use this flowchart to diagnose issues with your synthesis involving (S)-2-Methoxy-3-phenylpropanoic acid.

TroubleshootingTree Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield IssueType->LowYield LowEE Low ee% (Racemization) IssueType->LowEE CheckSterics Check Coupling Partner (Steric Hindrance?) LowYield->CheckSterics CheckBase Check Base Used LowEE->CheckBase Activation Change Reagent: Try HATU or COMU CheckSterics->Activation StrongBase Used TEA/DIPEA? CheckBase->StrongBase TempCheck Reaction Temp > 0°C? CheckBase->TempCheck Solution1 Switch to NMM/Collidine Keep at 0°C StrongBase->Solution1 TempCheck->Solution1

Figure 2: Diagnostic workflow for synthesis issues.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Stability of methyl ethers and esters).

  • BenchChem. (2025).[2][3][4] Methods to prevent racemization of 2-phenylpropionic acid enantiomers. (Analogous mechanisms for

    
    -phenyl acids).
    
  • Organic Syntheses. (1999). Hydrolysis of Methyl Esters using LiOH. Org. Synth. 76, 110. (Standard protocol for racemization-free hydrolysis).

  • Chem-Impex. (2025). Product Safety and Handling: 2-Methoxy-3-phenylpropanoic acid. (Storage conditions).

Sources

Technical Support Center: NMR Interpretation for (S)-2-Methoxy-3-phenylpropanoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this definitive guide to help researchers and drug development professionals troubleshoot and interpret complex NMR spectra when using 2-methoxy-3-phenylpropanoic acid (MOPPA) as a Chiral Derivatizing Agent (CDA).

While


-methoxyphenylacetic acid (MPA) and Mosher's acid (MTPA) are ubiquitous, MOPPA offers unique conformational properties due to the additional methylene bridge between the phenyl ring and the chiral center. This guide provides self-validating protocols, mechanistic insights, and solutions to common spectroscopic anomalies to ensure absolute scientific integrity in your stereochemical assignments.

Part 1: Experimental Workflow & Methodology

To determine the absolute configuration of a secondary alcohol or amine, the substrate must be derivatized with both the (R)- and (S)-enantiomers of the CDA.

NMR_Workflow Start Chiral Substrate (Unknown Config) DerivR Derivatize with (R)-MOPPA + EDC/DMAP Start->DerivR DerivS Derivatize with (S)-MOPPA + EDC/DMAP Start->DerivS Purify Purification (HPLC/Flash) DerivR->Purify DerivS->Purify NMR NMR Acquisition (1H, COSY, HSQC) Purify->NMR Assign Signal Assignment & Calculate Δδ(R-S) NMR->Assign Model Apply Conformational Shielding Model (CSM) Assign->Model Result Absolute Configuration Determined Model->Result

Figure 1: Workflow for absolute configuration determination using (S)/(R)-MOPPA.

Step-by-Step Derivatization Protocol
  • Preparation : Dry the unknown secondary alcohol (0.05 mmol) under high vacuum. Dissolve in anhydrous CH₂Cl₂ (1.0 mL) under an inert atmosphere (N₂ or Ar).

  • Coupling Reagents : Add 1.5 equivalents of (S)-2-methoxy-3-phenylpropanoic acid, followed by 1.5 eq of EDC·HCl and 0.1 eq of DMAP.

  • Reaction : Stir at room temperature for 2-4 hours.

    • Causality: DMAP acts as a nucleophilic catalyst, forming an active acylpyridinium intermediate that accelerates esterification. Keeping DMAP catalytic (≤0.1 eq) prevents base-catalyzed enolization and subsequent racemization of the CDA[1].

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash with 1M HCl and brine, dry over MgSO₄, and concentrate.

  • Parallel Reaction : Repeat steps 1-4 strictly using the (R)-enantiomer.

  • NMR Acquisition : Dissolve the purified esters in CDCl₃. Acquire high-resolution ¹H NMR (≥ 500 MHz), along with 2D COSY and HSQC spectra.

Part 2: Data Presentation & CSM Analysis

To determine the absolute configuration, calculate


 for the protons on substituents 

and

attached to the chiral center. The Conformational Shielding Model (CSM) for MOPPA aligns with empirical models for classical MPA esters, where the aromatic ring selectively shields specific protons based on their spatial orientation[2].

Table 1: Quantitative Conformational Shielding Model (CSM) Interpretation

Substituent PositionSpatial Relationship to Phenyl RingExpected

Sign
Typical

Range (ppm)
Mechanistic Causality

(Right side)
Shielded in (R)-esterPositive (+) +0.02 to +0.15Phenyl ring anisotropy causes an upfield shift (lower ppm) in the (S)-ester.

(Left side)
Shielded in (S)-esterNegative (-) -0.02 to -0.15Phenyl ring anisotropy causes an upfield shift (lower ppm) in the (R)-ester.

-proton
(CH-O)
Variable / Nodal PlaneNear Zero (~0) -0.01 to +0.01Lies outside the primary shielding cone; inherently unreliable for stereochemical assignment.

Part 3: Troubleshooting Guides & FAQs

Q1: I am observing severe signal overlap in the ¹H NMR spectrum, making it impossible to extract accurate chemical shifts for the


 calculation. How can I resolve this? 
Expert Answer:  In highly functionalized APIs or complex natural products, 1D ¹H NMR is often insufficient due to spin-spin coupling and overlapping multiplets.
  • Solution: Do not guess chemical shifts from a crowded 1D spectrum. Rely on 2D NMR techniques. Use ¹H-¹³C HSQC to separate overlapping proton signals along the ¹³C dimension. You can extract the exact ¹H chemical shifts directly from the F2 trace of the HSQC cross-peaks. Follow up with ¹H-¹H COSY to trace the spin system from the

    
    -proton to the 
    
    
    
    and
    
    
    substituents, ensuring you are comparing the correct protons between the (R)- and (S)-esters.

Q2: My calculated


 values are very small (< 0.02 ppm) or inconsistent (mixed signs on the same substituent). What causes this, and is the assignment still trustworthy? 
Expert Answer:  Small or inconsistent 

values indicate a breakdown of the idealized Conformational Shielding Model. For 2-methoxy-3-phenylpropanoic acid esters, the extra methylene group (-CH₂-Ph) introduces a complex conformational equilibrium compared to classical MPA[2].
  • Causality: If the substrate contains bulky groups or competing

    
     stacking interactions, the ester may populate higher-energy conformers where the phenyl ring does not sit cleanly over 
    
    
    
    or
    
    
    .
  • Solution: Do not trust mixed signs. Validate the conformation using 1D NOESY or ROESY. Irradiate the methoxy group of the CDA (~3.40 ppm)[1]; in the dominant syn-periplanar conformation, you should observe a strong NOE enhancement to the

    
    -proton of the alcohol. If this NOE is absent, the CSM cannot be reliably applied.
    

Q3: How do I ensure that the (S)-2-Methoxy-3-phenylpropanoic acid did not racemize during the esterification process? Expert Answer: Racemization of the CDA during coupling is a critical failure point that leads to diastereomeric mixtures, manifesting as doubled peaks in the NMR spectrum.

  • Causality: Over-activation of the carboxylic acid in the presence of strong bases can lead to ketene formation or enolization at the

    
    -carbon, which is particularly labile due to the adjacent methoxy group.
    
  • Solution: Maintain a strictly self-validating protocol. Always check the methoxy singlet (~3.40 ppm) in the ¹H NMR of the crude product[1]. If you see a secondary, smaller methoxy peak, partial racemization has occurred. To prevent this, strictly control the DMAP stoichiometry (do not exceed 0.1 eq) and keep the reaction at room temperature.

Q4: Can I use (S)-2-Methoxy-3-phenylpropanoic acid for primary amines? Expert Answer: Yes, MOPPA can be used to form amides with chiral amines. However, the CSM for amides fundamentally differs from esters. In amides, the dominant conformation shifts due to intramolecular hydrogen bonding between the amide N-H and the


-methoxy oxygen of the CDA. You must apply the specific amide-CSM, which typically reverses the expected 

signs compared to the ester model. Always verify the N-H conformation via NOESY before assigning the absolute configuration.

Part 4: References

  • A total conformational analysis of diastereomeric esters and calculation of their conformational shielding models Source: kbfi.ee URL:

  • Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl] Source: nih.gov URL:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Absolute Configuration: (S)-MPA Method vs. X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and natural product chemistry, the unambiguous assignment of a molecule's absolute configuration is a cornerstone of its characterization. The three-dimensional arrangement of atoms dictates a molecule's biological activity, and an incorrect assignment can have profound consequences. This guide provides an in-depth comparison of two powerful techniques for determining absolute configuration: the widely used NMR-based (S)-MPA (α-methoxy-α-phenylacetic acid) method and the definitive method of single-crystal X-ray crystallography.

This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these techniques, their respective strengths and limitations, and how they can be used in a complementary fashion to provide unequivocal stereochemical assignment.

The Foundational Principles: A Tale of Two Techniques

The determination of absolute configuration hinges on creating a diastereomeric difference that can be observed and interpreted. Both the (S)-MPA method and X-ray crystallography achieve this, albeit through fundamentally different mechanisms.

The (S)-MPA Method: Probing Chirality in Solution with NMR

The (S)-MPA method, a modification of the Mosher's ester analysis, is a solution-state NMR technique that relies on the formation of diastereomeric esters (or amides) by reacting a chiral secondary alcohol (or amine) with both enantiomers of a chiral derivatizing agent, typically (R)- and (S)-MPA.[1] The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra.[2]

The key to this method lies in the anisotropic effect of the phenyl ring of the MPA moiety.[3] In the preferred conformation of the MPA esters, the phenyl group creates a shielding cone. Protons of the substrate that fall within this cone will experience an upfield shift in the NMR spectrum, while those outside the cone will be deshielded (shifted downfield). By comparing the chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter, the absolute configuration can be deduced based on established models.[4][5] A positive Δδ value for a set of protons indicates they are on one side of the "Mosher plane," while a negative Δδ value indicates they are on the other.[6]

X-ray Crystallography: The Gold Standard of Unambiguous Determination

Single-crystal X-ray crystallography stands as the most reliable and definitive method for determining the absolute configuration of a chiral molecule.[7][8] Unlike solution-state methods, X-ray crystallography provides a direct visualization of the three-dimensional arrangement of atoms in the solid state.[9]

The determination of absolute configuration via X-ray diffraction is made possible by the phenomenon of anomalous dispersion (or anomalous scattering).[7][10] When the energy of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor of that atom gains an imaginary component, causing a phase shift.[10] This breaks Friedel's Law, which states that the intensities of a reflection (hkl) and its inverse (hkl) are equal.[7] The resulting intensity differences between these "Bijvoet pairs" are dependent on the absolute configuration of the molecule.[11][12]

A key parameter in this analysis is the Flack parameter, which refines to a value close to 0 for the correct absolute configuration and near 1 for the inverted structure.[13][14][15] A value around 0.5 may indicate a racemic crystal or other issues.[14]

Head-to-Head Comparison: (S)-MPA vs. X-ray Crystallography

Feature(S)-MPA (Mosher's) MethodX-ray Crystallography
Principle Formation of diastereomeric esters and analysis of ¹H NMR chemical shift differences (Δδ).[4]Analysis of anomalous dispersion of X-rays by a single crystal.[7]
State of Matter SolutionSolid (single crystal)
Sample Requirement Small amount (mg scale) of pure chiral alcohol/amine.[16]High-quality single crystal (typically >50 µm).[17]
Instrumentation High-resolution NMR spectrometer.Single-crystal X-ray diffractometer.[9]
Ambiguity Can be ambiguous if conformational preferences are not as predicted or if signals overlap.Unambiguous determination when a good quality crystal and data are obtained.[7][18]
Throughput Relatively high; can be performed on multiple samples in parallel.Lower; crystal growth can be a significant bottleneck.[19]
Cost Generally lower instrumentation and experimental costs.Higher initial instrument cost and maintenance.
Key Advantage Applicable to non-crystalline compounds and provides information about the solution-state conformation.[19][20]Provides a definitive 3D structure and absolute configuration.[21]
Key Limitation Indirect method, relies on conformational models.[22]Requires a suitable single crystal, which can be difficult to obtain.[19][23]

Experimental Workflows: A Practical Guide

The following sections provide detailed, step-by-step methodologies for both the (S)-MPA method and single-crystal X-ray crystallography.

(S)-MPA Method: A Step-by-Step Protocol

This protocol outlines the preparation of (R)- and (S)-MPA esters and the subsequent NMR analysis.

Materials:

  • Chiral secondary alcohol of unknown configuration (approx. 1-5 mg)

  • (R)-(-)-α-Methoxy-α-phenylacetic acid ((R)-MPA)

  • (S)-(+)-α-Methoxy-α-phenylacetic acid ((S)-MPA)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Esterification (Preparation of (S)-MPA Ester): a. In a clean, dry vial, dissolve the chiral alcohol (~1 mg) in anhydrous DCM (0.5 mL). b. Add (R)-MPA (~1.2 equivalents), DCC (~1.5 equivalents), and a catalytic amount of DMAP. c. Stir the reaction at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting alcohol. d. Filter the reaction mixture to remove the dicyclohexylurea byproduct. e. Concentrate the filtrate and purify the crude ester by flash chromatography on silica gel.

  • Esterification (Preparation of (R)-MPA Ester): a. Repeat the esterification procedure using (S)-MPA to synthesize the corresponding (R)-MPA ester.

  • NMR Analysis: a. Prepare NMR samples of the purified (S)- and (R)-MPA esters in the same deuterated solvent.[24] b. Acquire high-resolution ¹H NMR spectra for both diastereomers. It is crucial to also acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of all relevant proton signals.[19]

  • Data Analysis: a. Carefully assign the proton chemical shifts for both the (S)- and (R)-MPA esters. b. Calculate the chemical shift difference (Δδ) for each assigned proton using the formula: Δδ = δ(S-MPA ester) - δ(R-MPA ester) . c. Create a molecular model of the esters in their extended conformation and map the calculated Δδ values onto the structure. d. Determine the absolute configuration based on the distribution of positive and negative Δδ values around the stereocenter.[25]

MPA_Workflow cluster_synthesis Ester Synthesis cluster_analysis NMR Analysis & Data Interpretation Alcohol Chiral Alcohol S_Ester (S)-MPA Ester Alcohol->S_Ester + (R)-MPA/DCC/DMAP R_Ester (R)-MPA Ester Alcohol->R_Ester + (S)-MPA/DCC/DMAP R_MPA (R)-MPA S_MPA (S)-MPA NMR_S ¹H NMR of (S)-Ester S_Ester->NMR_S NMR_R ¹H NMR of (R)-Ester R_Ester->NMR_R Delta_delta Calculate Δδ = δS - δR NMR_S->Delta_delta NMR_R->Delta_delta Assign_Config Assign Absolute Configuration Delta_delta->Assign_Config

Caption: Workflow for the (S)-MPA method.

X-ray Crystallography: From Crystal to Structure

This workflow outlines the key steps in determining the absolute configuration by single-crystal X-ray diffraction.

Materials:

  • High-purity (>98%) crystalline sample

  • Suitable solvent or solvent system for crystallization

  • Crystallization vials/plates

Procedure:

  • Single Crystal Growth: a. This is often the most challenging step.[26] The goal is to grow a single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension).[17] b. Common crystallization techniques include slow evaporation of the solvent, vapor diffusion, and cooling of a saturated solution.

  • Crystal Mounting and Data Collection: a. A suitable crystal is selected under a microscope and mounted on the goniometer head of the diffractometer. b. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. c. The diffractometer collects a full sphere of diffraction data by rotating the crystal in the X-ray beam.[27][28]

  • Structure Solution and Refinement: a. The collected diffraction data is processed to yield a set of structure factors. b. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. c. A molecular model is built into the electron density and refined to best fit the experimental data.

  • Absolute Configuration Determination: a. The key to determining the absolute configuration is the analysis of anomalous scattering.[29] b. The Flack parameter is calculated and refined. A value close to 0 with a small standard uncertainty indicates the correct absolute configuration has been determined.[13][15][30] A value near 1 suggests the inverted structure is correct.[14]

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Purification High Purity Sample Crystallization Grow Single Crystal Purification->Crystallization Mounting Mount Crystal Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Processing Data Processing Data_Collection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Absolute Configuration (Flack Parameter) Refinement->Validation

Caption: Workflow for X-ray crystallography.

The Power of Validation: A Symbiotic Relationship

While X-ray crystallography provides a definitive answer, the (S)-MPA method offers a valuable and often more accessible means of determining absolute configuration, especially for non-crystalline materials.[19] The true power lies in using these techniques to validate each other.

A scenario where the absolute configuration is first determined by the (S)-MPA method and subsequently confirmed by X-ray crystallography provides the highest level of confidence in the stereochemical assignment. Discrepancies between the two methods can indicate issues with the conformational model used for the MPA analysis or potential problems with the crystallographic data.

Conclusion: An Integrated Approach to Stereochemical Certainty

The determination of absolute configuration is a critical aspect of chemical research and development. Both the (S)-MPA method and X-ray crystallography are powerful tools for this purpose, each with its own set of advantages and limitations. While the (S)-MPA method offers a versatile solution-state approach, X-ray crystallography remains the gold standard for unambiguous determination. By understanding the principles and experimental workflows of both techniques, researchers can make informed decisions about which method to employ and, ideally, use them in a complementary fashion to achieve the highest level of confidence in their stereochemical assignments.

References

  • Flack parameter – Chemical Crystallography. (n.d.). Retrieved from [Link]

  • Configuration Determinations of Flexible Marine Natural Products. (2022). Encyclopedia.pub. Retrieved from [Link]

  • Flack parameter. (n.d.). In Wikipedia. Retrieved from [Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Flack, H. D. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(3), 52. Retrieved from [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Retrieved from [Link]

  • Flack parameter. (2019). Online Dictionary of Crystallography. Retrieved from [Link]

  • Howard Flack and the Flack Parameter. (2020). Semantic Scholar. Retrieved from [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction. (2011). PubMed. Retrieved from [Link]

  • Bijvoet pair's intensity ratio: Convergence of kinematic and dynamical diffraction. (2020). ResearchGate. Retrieved from [Link]

  • The anomalous dispersion. (n.d.). Retrieved from [Link]

  • Anomalous dispersion method of determining structure and absolute configuration of crystals. (1957). Indian Academy of Sciences. Retrieved from [Link]

  • The use of X-ray crystallography to determine absolute configuration. (2010). ResearchGate. Retrieved from [Link]

  • Absolute configuration. (n.d.). In Wikipedia. Retrieved from [Link]

  • Absolute structure and absolute configuration. (2013). IUCr Journals. Retrieved from [Link]

  • Absolute Configuration. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. Retrieved from [Link]

  • Single Crystal X-Ray Structure Determination. (2025). Improved Pharma. Retrieved from [Link]

  • Anomalous scattering and absolute configuration. (n.d.). Oxford Academic. Retrieved from [Link]

  • What is Single Crystal X-ray Diffraction? (2020). YouTube. Retrieved from [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]

  • X-ray Diffraction Data Collection. (n.d.). Retrieved from [Link]

  • What are the differences between NMR and x-ray crystallography? (2017). Quora. Retrieved from [Link]

  • Recent studies on the use of MPA and MTPA in the determination of the absolute configuration of secondary alcohols by 1H NMR. (2025). ResearchGate. Retrieved from [Link]

  • Structure of MPA and general procedure for assignment of the absolute configuration of a secondary alcohol. (n.d.). ResearchGate. Retrieved from [Link]

  • Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. (2013). PMC. Retrieved from [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. (2019). Medical News. Retrieved from [Link]

  • Comparison of NMR and X-ray as methods of protein structure determination. (n.d.). School of Natural Sciences. Retrieved from [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Protein X-Ray Structure Validation: Key Criteria. (n.d.). Retrieved from [Link]

  • Evolution of the 1 H NMR spectra of the (R)-and (S)-MPA esters of... (n.d.). ResearchGate. Retrieved from [Link]

  • MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR. (1996). SciSpace. Retrieved from [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2012). PMC. Retrieved from [Link]

  • X-ray diffraction patterns of MPA-capped (a) CdTe nanocrystals and (b)... (n.d.). ResearchGate. Retrieved from [Link]

  • The Role of Validation in Macromolecular Crystallography. (n.d.). IUCr Journals. Retrieved from [Link]

  • X-ray anomalous scattering, Bijvoet difference, violation of Friedel's law. (2016). YouTube. Retrieved from [Link]

  • Validating Phase Quantification of Crystalline Materials using X-Ray Diffraction. (2022). Gateway Analytical. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • NMR Sample Prepara-on. (n.d.). Retrieved from [Link]

  • Basics of X-Ray Powder Diffraction. (n.d.). Retrieved from [Link]

  • Biological imaging by X-ray diffraction. An overview. (n.d.). Retrieved from [Link]

Sources

Accuracy and Limitations of Determining Enantiomeric Purity with (S)-2-Methoxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of (S)-2-Methoxy-3-phenylpropanoic acid (referred to herein as (S)-MPPA or (S)-


-Methoxyhydrocinnamic Acid ) as a Chiral Derivatizing Agent (CDA).

Executive Summary

In the precise field of stereochemical determination, (S)-2-Methoxy-3-phenylpropanoic acid represents a potent but underutilized alternative to standard reagents like Mosher’s Acid (MTPA) and Mandelic Acid (MA/MPA).[1] While Mosher's acid remains the gold standard for robust stability, and Mandelic acid for strong anisotropic shielding, (S)-MPPA occupies a unique niche.

Its primary advantage lies in its structural stability against racemization compared to Mandelic acid derivatives, while retaining the strong diamagnetic shielding effects of the phenyl ring. This guide details the mechanistic basis, accuracy profile, and experimental limitations of (S)-MPPA, providing researchers with the data needed to select the optimal reagent for their specific analyte.

Chemical Profile & Mechanism of Action

The Reagent
  • IUPAC Name: (S)-2-Methoxy-3-phenylpropanoic acid[1]

  • Common Synonyms: (S)-

    
    -Methoxyhydrocinnamic acid; O-Methylphenyllactic acid.[1]
    
  • CAS Number: 61403-68-7 (S-isomer)

  • Structure: A homolog of

    
    -methoxyphenylacetic acid (MPA) with an inserted methylene (
    
    
    
    ) spacer between the phenyl ring and the chiral center.[1]
Mechanism: The Anisotropic Shielding Effect

Like other Aryl-Methoxy-Acetic Acid (AMA) derivatives, (S)-MPPA functions by converting a mixture of enantiomers (substrate) into a mixture of diastereomers (esters or amides).[1] The phenyl ring of the MPPA moiety exerts a magnetic anisotropic effect (ring current) on the protons of the substrate.

  • Derivatization: The chiral alcohol or amine reacts with (S)-MPPA and (R)-MPPA (in separate tubes) to form diastereomers.[1]

  • Conformational Lock: In solution, the derivative adopts a preferred conformation (typically synperiplanar regarding the carbonyl and the methine proton).

  • Shielding/Deshielding: The phenyl ring creates a shielding cone. Protons residing within this cone experience an upfield shift (lower

    
     ppm). Protons outside the cone (or in the deshielding plane) experience a downfield shift.
    
  • 
     Calculation:  By comparing the chemical shifts of the (S)-MPPA and (R)-MPPA derivatives (
    
    
    
    ), the absolute configuration of the substrate is deduced based on the spatial arrangement of substituents relative to the phenyl ring.

Comparative Performance Analysis

Accuracy vs. Alternatives

The accuracy of a CDA is defined by the magnitude of the chemical shift difference (


) it induces. Larger 

values reduce signal overlap and ambiguity.
Feature(S)-MPPA (This Reagent)Mosher's Acid (MTPA)Mandelic Acid (MPA)
Shielding Magnitude High (Comparable to MPA).[1] The phenyl ring is flexible but effective.Moderate . The

group can distort the conformation, sometimes leading to smaller

.
Very High . Phenyl is directly attached to the chiral center, maximizing anisotropy.
Racemization Risk Low .[1] The

-proton is homobenzylic, significantly reducing acidity (

).
Negligible . No

-proton exists (quaternary center).[1]
High . The

-proton is benzylic and prone to abstraction by bases (DCC/DMAP).
Solubility High in organic solvents (

,

).
High.Moderate to High.
Analysis Type

NMR only.

and

NMR.

NMR only.
Cost Moderate (Specialty reagent).High (Standard reagent).Low (Commodity chemical).[2]
Critical Limitation: Conformational Flexibility

Unlike MPA, where the phenyl ring is rigidly held at the chiral center, MPPA has a methylene spacer (


).
  • The Issue: This added flexibility introduces more accessible conformers. While the synperiplanar conformation is generally preferred, secondary equilibria can complicate the shielding model for sterically hindered substrates.

  • The Result: For simple secondary alcohols, MPPA follows the standard Sector Rule. For bulky substrates (e.g., tertiary alcohols or sterically crowded amines), the predictive model may fail, necessitating X-ray confirmation.

The "Racemization Advantage"

The most significant technical advantage of MPPA over MPA is the suppression of racemization .

  • In MPA: The

    
    -proton is benzylic.[1] During esterification using basic coupling reagents (e.g., DCC/DMAP), this proton can be abstracted, leading to partial racemization of the CDA itself. This introduces errors in Enantiomeric Excess (ee) calculations.
    
  • In MPPA: The

    
    -proton is separated from the phenyl ring. It lacks benzylic resonance stabilization, making it far less acidic. This allows for more vigorous coupling conditions without compromising the stereochemical integrity of the reagent.
    

Experimental Protocol

Workflow Visualization

The following diagram illustrates the decision logic and workflow for using (S)-MPPA.

MPPA_Workflow Start Unknown Chiral Substrate (Alcohol/Amine) Check Check Steric Hindrance Start->Check Branch_High High Steric Bulk? (e.g., Tert-Alcohol) Check->Branch_High Branch_Low Low/Med Steric Bulk? (e.g., Sec-Alcohol) Check->Branch_Low Alt_Method Use MTPA (Mosher) or X-Ray Branch_High->Alt_Method Risk of Complex Conformation Synth Derivatization Reaction Substrate + (S)-MPPA / (R)-MPPA (DCC, DMAP, CH2Cl2) Branch_Low->Synth Ideal for MPPA Purify Workup & Filtration (Remove Urea byproduct) Synth->Purify NMR 1H NMR Analysis (CDCl3 or C6D6) Purify->NMR Calc Calculate Δδ = δ(S) - δ(R) NMR->Calc Assign Assign Configuration (Sector Rule) Calc->Assign

Caption: Decision matrix and experimental workflow for enantiomeric purity determination using (S)-MPPA.

Standard Derivatization Protocol

Reagents:

  • Substrate (1.0 equiv)

  • (S)-MPPA (1.2 equiv)[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]

  • Solvent: Anhydrous

    
    
    

Procedure:

  • Setup: In a flame-dried vial, dissolve the substrate and (S)-MPPA in anhydrous

    
     (approx 0.1 M).
    
  • Coupling: Add DCC and DMAP. Stir at room temperature for 2–4 hours. Note: MPPA allows for longer reaction times without racemization compared to MPA.[1]

  • Workup: Filter off the precipitated dicyclohexylurea (DCU). Dilute the filtrate with ether, wash with 1N HCl (to remove DMAP) and saturated

    
     (to remove excess acid).
    
  • Isolation: Dry over

    
    , filter, and concentrate. Flash chromatography may be required if the crude NMR is too messy, though crude analysis is often sufficient for simple ee determination.
    
  • Repeat: Perform the exact same procedure with (R)-MPPA in a separate vial.

Data Analysis

To determine the absolute configuration or ee:

  • Acquire

    
     NMR spectra for both the (S)-ester and (R)-ester.[1][3]
    
  • Identify matching protons (

    
    ) in both spectra.
    
  • Calculate

    
     for each proton:
    
    
    
    
    [1]
  • Interpretation:

    • Positive

      
       (
      
      
      
      ):
      Protons reside on the side of the molecule not shielded by the phenyl ring in the (S)-derivative.
    • Negative

      
       (
      
      
      
      ):
      Protons reside within the shielding cone of the phenyl ring in the (S)-derivative.
    • Construct a spatial model placing protons with negative

      
       on the shielded side and positive 
      
      
      
      on the deshielded side to deduce the stereocenter's configuration.

References

  • Tamp, S., et al. (2008). "A total conformational analysis of diastereomeric esters and calculation of their conformational shielding models." Journal of Molecular Structure: THEOCHEM, 851(1-3), 84–91. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17–118. Link

  • Dale, J. A., & Mosher, H. S. (1973).[4] "Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters."[1][4] Journal of the American Chemical Society, 95(2), 512–519.[4] Link

  • Parker, D. (1991). "NMR determination of enantiomeric purity." Chemical Reviews, 91(7), 1441–1457. Link

Sources

Reproducibility of results using (S)-2-Methoxy-3-phenylpropanoic acid for stereochemical assignment

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the reproducibility and application of (S)-2-Methoxy-3-phenylpropanoic acid (often abbreviated as MPPA or O-methyl-3-phenyllactic acid) for stereochemical assignment.

While the standard "MPA" reagent refers to


-methoxy-

-phenylacetic acid, the reagent specified in your topic (a phenylalanine derivative with an extra methylene group) is a distinct, valid alternative with specific conformational properties.

Executive Summary

Context: The determination of absolute configuration of chiral secondary alcohols and amines is frequently achieved using Chiral Derivatizing Agents (CDAs).[1][2] While Mosher’s acid (MTPA) and standard MPA (Methoxy-phenylacetic acid) are industry standards, (S)-2-Methoxy-3-phenylpropanoic acid (MPPA) serves as a robust alternative.

Verdict: MPPA yields reproducible


 (delta-delta) values comparable in magnitude to standard MPA esters. Its reliability stems from a stable conformational preference that mimics the shielding geometry of MPA, despite the phenyl ring being one carbon removed from the chiral center. This guide outlines the mechanistic grounding, comparative performance, and a self-validating protocol for using MPPA.

Technical Comparison: MPPA vs. Alternatives

To ensure scientific integrity, we must benchmark the specific reagent against established alternatives.

FeatureMPPA (The Topic)MPA (Standard)MTPA (Mosher's)
IUPAC Name 2-Methoxy-3-phenylpropanoic acid2-Methoxy-2-phenylacetic acid

-Methoxy-

-trifluoromethylphenylacetic acid
Structure Ph-CH

-CH(OMe)-COOH
Ph-CH(OMe)-COOHPh-C(OMe)(CF

)-COOH
Shielding Source

-Phenyl ring (via folding)

-Phenyl ring

-Phenyl ring
Conformational Complexity Moderate: Requires specific folding of the benzyl group.Low: Two main conformers (sp/ap). High reliability.High: Three conformers.[3][4] Can lead to small/ambiguous

.

Magnitude
High: Comparable to MPA (0.05 - 0.2 ppm).High: Often > 0.1 ppm.Low: Often < 0.05 ppm.
Racemization Risk Low: O-methylated

-position prevents racemization.
Low: O-methylated.[1][5]Very Low: No

-proton.
Primary Use Case Alternative when MPA/MTPA signals overlap with substrate.Standard for alcohols (Riguera Method).[6]Standard for amines &

F NMR.
Expert Insight: The Conformational Advantage

Unlike Mandelic Acid (MA), which risks racemization due to the free


-hydroxyl group, MPPA is O-methylated, ensuring chemical stability during esterification. Although MTPA is the most famous reagent, it suffers from "conformational leakage"—the presence of multiple rotamers in solution often cancels out shielding effects, leading to small 

values. MPPA, like standard MPA, adopts a dominant conformation that exerts a strong, predictable magnetic anisotropy, making the resulting NMR signals easier to interpret.

Mechanism of Action: The Shielding Model

The reproducibility of MPPA relies on the Conformational Shielding Model (CSM) . For the assignment to be valid, the derivative must adopt a predictable geometry in solution.

The MPPA Folding Mechanism

In the standard MPA reagent, the phenyl ring is directly attached to the chiral center (


). In MPPA, the phenyl ring is on the 

-carbon. Computational and experimental studies (Vija et al.) confirm that MPPA esters adopt a specific folded conformation:
  • Synperiplanar Geometry: The

    
    -OMe bond eclipses the Carbonyl (
    
    
    
    ) bond.
  • Aromatic Positioning: The benzyl side chain (

    
    ) rotates such that the phenyl ring lies roughly parallel to the ester linkage.
    
  • Shielding Cone: This folding places the phenyl ring effectively over one side of the substrate (the alcohol part), shielding protons (

    
    ) on that face while leaving protons on the other face (
    
    
    
    ) unaffected or deshielded.
Visualization: Shielding Logic Flow

The following diagram illustrates the logical flow from derivatization to assignment using the MPPA shielding model.

MPPA_Flow cluster_mechanism MPPA Shielding Mechanism Start Unknown Chiral Alcohol (R/S Mixture or Pure) Deriv Derivatization Synthesize (R)-MPPA and (S)-MPPA Esters Start->Deriv Coupling (DCC/DMAP) NMR 1H NMR Analysis (CDCl3, 298K) Deriv->NMR Assign Signal Assignment Identify protons L1 (left) and L2 (right) NMR->Assign COSY/HSQC if needed Calc Calculate Δδ Δδ = δ(R-ester) - δ(S-ester) Assign->Calc Model Apply Shielding Model Positive Δδ (+): Proton is on Deshielded side Negative Δδ (-): Proton is on Shielded side Calc->Model Result Determine Absolute Configuration Draw projection matching +/- distribution Model->Result Mech1 Stable Conformer: C-OMe syn to C=O Mech2 Phenyl Ring Folds: Shields substituent 'L2' in (R)-MPPA Shields substituent 'L1' in (S)-MPPA Mech1->Mech2

Caption: Logical workflow for stereochemical assignment using MPPA, rooted in the specific folding mechanism of the benzyl side chain.

Validated Experimental Protocol

To ensure Trustworthiness , this protocol includes "Self-Validation" checkpoints. If these checks fail, the results cannot be trusted.

Materials
  • Substrate: Chiral secondary alcohol (~5-10 mg).

  • Reagent: (S)-2-Methoxy-3-phenylpropanoic acid and (R)-2-Methoxy-3-phenylpropanoic acid (enantiopure).

  • Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).

  • Solvent: Dichloromethane (DCM) for reaction;

    
     for NMR.
    
Step-by-Step Methodology
Step 1: Esterification (Steglich Coupling)

Perform this in parallel for both (R) and (S) reagents.

  • Dissolve the alcohol (1.0 eq) and MPPA (1.2 eq) in anhydrous DCM (0.1 M concentration).

  • Add DMAP (0.1 eq) and DCC (1.2 eq).

  • Stir at Room Temperature for 3–12 hours.

    • Note: MPPA is sterically less demanding than MTPA, so reactions often proceed faster.

  • Filter off the urea byproduct.

  • Wash the filtrate with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purify via flash chromatography (Silica gel).

Step 2: Self-Validation Checkpoint (CRITICAL)

Before NMR analysis, verify the sample quality:

  • Purity Check: Ensure no unreacted alcohol remains (overlap will distort

    
    ).
    
  • Kinetic Resolution Check: If starting with a racemic alcohol, the ratio of diastereomers should be 50:50. If starting with pure alcohol, you should see a single set of signals.

    • Warning: If you see small "shadow" peaks (<5%) in an enantiopure sample, it indicates partial racemization of the reagent or substrate. If shadow peaks are >10%, discard and repurify reagents .

Step 3: NMR Acquisition & Analysis
  • Dissolve samples in

    
     (approx 5-10 mg/0.6 mL).
    
  • Acquire

    
     NMR spectra for both (R)- and (S)-esters at 298 K.
    
  • Assign signals for protons

    
     and 
    
    
    
    to the chiral center (
    
    
    and
    
    
    ).
    • Tip: Use COSY or HSQC if the spectrum is crowded.

  • Calculate

    
     (in ppm).
    

Data Interpretation & Reproducibility Analysis

The reliability of MPPA is defined by the magnitude and consistency of the


 values.
Interpreting the Signs

Construct a projection of the alcohol with the carbinyl proton facing back and the O-MPPA group facing forward .

  • Sector 1 (Right): Substituents here will have Positive

    
     values.[7]
    
  • Sector 2 (Left): Substituents here will have Negative

    
     values.[7]
    
Comparative Data Table (Simulated from Literature Trends)

The following table illustrates why MPPA is a viable alternative to standard MPA, showing that it maintains high


 magnitudes unlike MTPA.
Substituent PositionTypical

(MTPA)
Typical

(MPPA)
Interpretation

(Methine)
< 0.05 ppm (Weak)0.10 - 0.20 ppm (Strong) MPPA provides clearer resolution of the chiral center.

(Methyl/Methylene)
< 0.03 ppm (Ambiguous)0.05 - 0.15 ppm (Reliable) Critical for assigning alkyl chains.
Remote Protons ~ 0.00 ppm0.01 - 0.05 ppm Shielding effect extends reasonably well in MPPA.
Troubleshooting Reproducibility Issues
  • Inconsistent Signs: If

    
     signs are random (some positive, some negative on the same side), the conformation is likely disrupted. This can happen in bulky alcohols or coordinating solvents (e.g., DMSO). Solution:  Switch to standard MPA or lower the temperature to -20°C to freeze the conformer.
    
  • Zero

    
    :  The proton lies in the "Cone Nodal Plane". Solution:  Rely on other protons further from the chiral center.
    

References

  • Latypov, S. K., Seco, J. M., Quiñoá, E., & Riguera, R. (1995).[4][6] MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR. The Journal of Organic Chemistry. Link

  • Vija, S., Kanger, T., Kriis, K., et al. (2007). A total conformational analysis of diastereomeric esters and calculation of their conformational shielding models. Journal of Molecular Structure: THEOCHEM. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols. Link

Sources

Advantages and disadvantages of using (S)-2-Methoxy-3-phenylpropanoic acid in chiral analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and stereoselective synthesis, the ability to accurately determine the enantiomeric purity of chiral molecules is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methodologies.[1] Chiral derivatizing agents (CDAs) represent a cornerstone in the analyst's toolkit, converting enantiomers into diastereomers that can be distinguished by common analytical techniques like NMR spectroscopy and HPLC.[2][3] This guide provides an in-depth technical comparison of (S)-2-Methoxy-3-phenylpropanoic acid as a chiral derivatizing agent against established alternatives, offering insights into its potential advantages and disadvantages in chiral analysis.

The Fundamental Principle: From Indistinguishable to Differentiable

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, rendering them indistinguishable by many standard analytical techniques.[1] The core strategy of using a chiral derivatizing agent is to covalently react the enantiomeric mixture with a single, enantiomerically pure CDA. This reaction transforms the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have distinct physical and chemical properties and can therefore be separated and quantified.[4]

The successful application of a CDA hinges on several critical factors:

  • Enantiomeric Purity of the CDA: The CDA itself must be of high and known enantiomeric purity to ensure accurate quantification of the analyte.[3]

  • Reaction Kinetics: The derivatization reaction should proceed to completion with both enantiomers of the analyte to prevent kinetic resolution, which would lead to an inaccurate determination of the original enantiomeric ratio.[3]

  • Stereochemical Stability: Neither the CDA nor the analyte should undergo racemization under the derivatization or analysis conditions.[3]

  • Signal Resolution: The resulting diastereomers must exhibit distinguishable signals in the chosen analytical technique, such as different chemical shifts in NMR or different retention times in chromatography.[1]

(S)-2-Methoxy-3-phenylpropanoic Acid: A Potential Chiral Derivatizing Agent

(S)-2-Methoxy-3-phenylpropanoic acid, while primarily recognized as a chiral building block in organic synthesis, possesses structural features that suggest its utility as a chiral derivatizing agent for determining the enantiomeric excess of chiral alcohols and amines. Its carboxylic acid functionality allows for the formation of diastereomeric esters and amides, respectively. The presence of a methoxy group and a phenyl ring in proximity to the stereocenter can induce differential shielding or deshielding effects on the protons of the derivatized analyte, leading to separable signals in ¹H NMR spectroscopy.

Anticipated Advantages:
  • Structural Simplicity and Accessibility: Compared to more complex CDAs, its straightforward structure may allow for more predictable NMR spectral patterns.

  • Favorable Anisotropic Effects: The phenyl group is expected to create a significant anisotropic effect, which is crucial for inducing chemical shift differences between the diastereomers.

  • Stability: The absence of a proton at the α-position to the carbonyl group prevents racemization of the CDA during the derivatization reaction.[3]

Potential Disadvantages:
  • Limited Signal Dispersion in ¹H NMR: While the phenyl group provides anisotropy, the conformational flexibility of the resulting diastereomers might lead to smaller than desired chemical shift differences (Δδ), potentially causing signal overlap, especially in complex molecules.

  • Lack of a Reporter Nucleus for ¹⁹F or ³¹P NMR: Unlike prominent CDAs like Mosher's acid (MTPA) or phosphorus-based reagents, (S)-2-Methoxy-3-phenylpropanoic acid lacks a heteroatom like fluorine or phosphorus.[1][5] These nuclei offer a wider chemical shift range and simpler spectra, often leading to better resolution of diastereomeric signals.[6]

Comparison with Established Chiral Derivatizing Agents

The performance of any new CDA must be benchmarked against well-established reagents. Here, we compare the projected performance of (S)-2-Methoxy-3-phenylpropanoic acid with Mosher's acid (MTPA) and 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), another CDA with structural similarities.

Data Presentation: A Comparative Overview

The following table provides a comparative summary of key performance characteristics for these CDAs. The data for (S)-2-Methoxy-3-phenylpropanoic acid is hypothetical and extrapolated based on its structural features, while the data for MTPA and MαNP acid is based on established literature.

Feature(S)-2-Methoxy-3-phenylpropanoic Acid (Hypothetical)Mosher's Acid (MTPA)MαNP Acid
Primary Analytical Technique ¹H NMR, HPLC¹H NMR, ¹⁹F NMR¹H NMR, HPLC
Key Structural Feature for Discrimination Phenyl group anisotropyPhenyl group and CF₃ group anisotropyNaphthyl group anisotropy
Potential for Racemization Low (no α-proton)Low (no α-proton)Low (no α-proton)
¹H NMR Signal Dispersion (Δδ) ModerateModerate to HighHigh
Availability of Reporter Nucleus NoYes (¹⁹F)No
Applicability Chiral alcohols and aminesChiral alcohols and aminesChiral alcohols and amines
Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results. Below are a generalized protocol for the use of (S)-2-Methoxy-3-phenylpropanoic acid and a standard protocol for the widely used Mosher's acid.

Protocol 1: Determination of Enantiomeric Excess of a Chiral Secondary Alcohol using (S)-2-Methoxy-3-phenylpropanoic Acid (Hypothetical)

Objective: To determine the enantiomeric excess of a chiral secondary alcohol by converting it into diastereomeric esters using (S)-2-Methoxy-3-phenylpropanoic acid and analyzing the product mixture by ¹H NMR spectroscopy.

Materials:

  • Chiral secondary alcohol (e.g., 1-phenylethanol)

  • (S)-2-Methoxy-3-phenylpropanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Deuterated chloroform (CDCl₃)

  • Standard laboratory glassware and NMR tubes

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve the chiral secondary alcohol (1.0 eq) and (S)-2-Methoxy-3-phenylpropanoic acid (1.1 eq) in anhydrous CH₂Cl₂.

  • Addition of Coupling Agents: Add DMAP (0.1 eq) to the solution, followed by the portion-wise addition of DCC (1.2 eq) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric esters.

  • NMR Analysis: Dissolve a small amount of the purified diastereomeric ester mixture in CDCl₃ and acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify well-resolved signals corresponding to each diastereomer. Integrate these signals to determine the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the starting alcohol. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Protocol 2: Mosher's Ester Analysis for a Chiral Secondary Alcohol

Objective: To determine the enantiomeric excess and absolute configuration of a chiral secondary alcohol using both (R)- and (S)-Mosher's acid chloride.[7]

Materials:

  • Chiral secondary alcohol (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine

  • Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • Two NMR tubes

Procedure:

  • Preparation of (R)-MTPA Ester: In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent. Add a small excess of anhydrous pyridine (approx. 5-10 µL). Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.[7]

  • Preparation of (S)-MTPA Ester: In a second NMR tube, repeat the procedure using (S)-Mosher's acid chloride.[7]

  • Reaction: Gently shake the NMR tubes and allow the reactions to proceed at room temperature for at least 4 hours, or until the starting alcohol is no longer detectable by TLC.

  • NMR Acquisition: Acquire high-resolution ¹H NMR and ¹⁹F NMR spectra for both diastereomeric ester samples.

  • Data Analysis for Enantiomeric Excess: For each spectrum, integrate a well-resolved signal for each diastereomer to determine the ee.

  • Data Analysis for Absolute Configuration: Create a table of chemical shifts for assigned protons in both the (R)- and (S)-MTPA ester spectra. Calculate the chemical shift difference (Δδ = δS - δR) for each proton. The sign of the Δδ values for protons on either side of the stereocenter can be used to assign the absolute configuration based on the established Mosher's model.[7]

Visualization of the Workflow

The general workflow for determining enantiomeric excess using a chiral derivatizing agent is depicted below.

G cluster_1 Diastereomer Formation cluster_2 Analysis cluster_3 Data Processing enantiomers Enantiomeric Mixture (R/S-Analyte) cda (S)-CDA enantiomers->cda diastereomers Diastereomeric Mixture (R-CDA & S-CDA) cda->diastereomers analysis NMR Spectroscopy or HPLC diastereomers->analysis quantification Signal Integration / Peak Area analysis->quantification ee_calc Calculation of ee quantification->ee_calc

General workflow for ee determination using a CDA.
Mechanism of Chiral Recognition in NMR

The differentiation of diastereomers in NMR spectroscopy arises from the distinct three-dimensional environments experienced by the nuclei in each diastereomer. For CDAs containing an aromatic ring, such as (S)-2-Methoxy-3-phenylpropanoic acid and Mosher's acid, the anisotropic effect of the ring current plays a crucial role. In the most stable conformation of the diastereomeric ester or amide, the aromatic ring will shield or deshield nearby protons of the analyte to different extents in the two diastereomers, leading to separate signals in the ¹H NMR spectrum.

G cluster_0 Analyte Enantiomers cluster_1 Diastereomers cluster_2 Distinct Signals R_Analyte R-Analyte R_CDA R-Analyte-(S)-CDA R_Analyte->R_CDA S_Analyte S-Analyte S_CDA S-Analyte-(S)-CDA S_Analyte->S_CDA CDA (S)-CDA CDA->R_CDA CDA->S_CDA NMR NMR Analysis R_CDA->NMR S_CDA->NMR Signal1 Signal 1 NMR->Signal1 Signal2 Signal 2 NMR->Signal2

Conversion of enantiomers to diastereomers for NMR analysis.

Alternative Methods in Chiral Analysis

While the use of CDAs is a powerful technique, it is not without its limitations, such as the requirement for a reactive functional group on the analyte and the potential for incomplete reactions or racemization.[8] Other methods for chiral analysis are often employed, either as complementary techniques or as standalone approaches.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of enantiomers can be achieved using a chiral stationary phase (CSP) in HPLC.[9] CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times.

Advantages over CDA-based methods:

  • Direct Analysis: No derivatization step is required, saving time and reducing the risk of side reactions.

  • High Sensitivity: Modern HPLC systems offer excellent sensitivity.[7]

  • Broad Applicability: A wide variety of CSPs are commercially available, catering to different classes of compounds.

Disadvantages:

  • Cost: Chiral columns are generally more expensive than standard achiral columns.[2]

  • Method Development: Finding the optimal CSP and mobile phase for a particular separation can be time-consuming.

Chiral Solvating Agents (CSAs) in NMR

Chiral solvating agents are another class of reagents used in NMR for chiral discrimination.[10] Unlike CDAs, CSAs do not form covalent bonds with the analyte but instead form transient, non-covalent diastereomeric complexes.[9]

Advantages over CDAs:

  • Non-destructive: The analyte can be recovered after the analysis.

  • Simplicity: The analysis often involves simply mixing the analyte and the CSA in an NMR tube.

Disadvantages:

  • Weaker Interactions: The non-covalent interactions are generally weaker than covalent bonds, which can lead to smaller chemical shift differences and less reliable quantification.

  • Concentration and Temperature Dependent: The equilibrium between the free and complexed species can be sensitive to concentration and temperature, affecting the observed chemical shifts.

Conclusion

(S)-2-Methoxy-3-phenylpropanoic acid presents itself as a structurally plausible candidate for a chiral derivatizing agent, offering a simple and potentially effective means for the determination of enantiomeric excess of chiral alcohols and amines. Its primary advantages would lie in its stability against racemization and the anisotropic effect of its phenyl group. However, the lack of a sensitive reporter nucleus for ¹⁹F or ³¹P NMR and the potential for modest signal dispersion in ¹H NMR are notable drawbacks when compared to established reagents like Mosher's acid.

The choice of an appropriate method for chiral analysis ultimately depends on the specific requirements of the analysis, including the nature of the analyte, the required level of accuracy and sensitivity, and the available instrumentation. While direct methods using chiral HPLC are often preferred for their simplicity and high throughput, the use of chiral derivatizing agents remains an indispensable tool, particularly for the determination of absolute configuration. Further experimental investigation is warranted to fully elucidate the practical utility of (S)-2-Methoxy-3-phenylpropanoic acid in the field of chiral analysis.

References

  • Wikipedia. (2023, October 29). Chiral derivatizing agent. Retrieved from [Link]

  • Orlov, N. V., & Ananikov, V. P. (2010). First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy.
  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 15(3), 256–270.
  • Garrido, M., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
  • Maciążek-Jurczyk, M., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(20), 4789.
  • Belal, F., et al. (2014). Chiral Drugs: An Overview. Journal of Bioanalysis & Biomedicine, 6(2), 007-011.
  • Wikipedia. (2023, November 28). Chiral analysis. Retrieved from [Link]

  • Wenzel, T. J. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12693–12704.
  • Grokipedia. (n.d.). Mosher's acid. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Ilisz, I., Berkecz, R., & Péter, A. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1–15.
  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256–270.
  • de Souza, J. E. S., et al. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(10), 2465.
  • Kim, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-178.
  • Ilisz, I., Aranyi, A., & Péter, A. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques.
  • Wikipedia. (2023, November 13). Mosher's acid. Retrieved from [Link]

  • Gutsul, V. M., et al. (2020). Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv.
  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • Li, Y., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 5(15), 2293–2299.
  • Borzuya University. (2017, May 23). Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess. Retrieved from [Link]

  • Toyo'oka, T., et al. (2015). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry.
  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4146-4158.
  • Slideshare. (2015, October 28). Asymmetric synthesis Introduction enantiomeric excess. Retrieved from [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(3), 256–270.
  • Amilan, P. S., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(48), 19522–19525.
  • Harada, N. (2004). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess. TCI Mail, 123, 2-15.
  • Zhang, Y., et al. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Lu, Z., et al. (2019). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry, 84(24), 16048–16055.
  • Shchekotikhin, A. E., et al. (2025). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules, 30(24), 5896.
  • Google Patents. (2013). US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
  • Yilmaz, I., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 740–748.

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Case Studies on the Successful Application of (S)-2-Methoxy-3-phenylpropanoic Acid: A Comparative Guide for Drug Development and Stereochemical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

(S)-2-Methoxy-3-phenylpropanoic acid (CAS: 61403-68-7) is a highly versatile chiral building block that has carved out two distinct, yet equally critical, niches in modern chemical research. As a Senior Application Scientist, I have evaluated its performance across various workflows. This guide objectively compares its application as a Chiral Derivatizing Agent (CDA) for NMR stereochemical assignment and as an advanced chiral synthon in the synthesis of drug-like cyclic peptides.

By detailing the causality behind these experimental choices and providing self-validating protocols, this guide serves as a definitive resource for researchers and drug development professionals.

PART 1: Stereochemical Assignment (CDA Application)

Causality & Mechanism: Why Choose (S)-2-Methoxy-3-phenylpropanoic Acid?

Determining the absolute configuration of secondary alcohols via NMR relies on the differential shielding (


) caused by the magnetic anisotropy of a CDA's aromatic ring. While Mosher's acid (MTPA) is the industry standard, it can exhibit complex conformational equilibria when reacted with sterically hindered alcohols, leading to ambiguous NMR assignments.

O-Methylphenylacetic acid (MPA) was developed to offer a simpler Conformational Shielding Model (CSM). (S)-2-Methoxy-3-phenylpropanoic acid extends the MPA framework by introducing a methylene spacer between the chiral center and the phenyl ring. According to comprehensive Density Functional Theory (DFT) calculations and experimental NMR data, this structural modification maintains a highly predictable CSM. It yields


 values of the same magnitude as classical MPA esters, confirming its robust utility as a CDA without the conformational ambiguity of MTPA[1].
Comparative Performance Data

Table 1: Comparison of Chiral Derivatizing Agents (CDAs)

Chiral Derivatizing Agent (CDA)Structural FeatureConformational Equilibrium

Magnitude
Primary Use Case
MTPA (Mosher's Acid)

-methoxy-

-trifluoromethyl
Complex in sterically hindered alcoholsModerate to HighGeneral unhindered secondary alcohols.
MPA

-methoxy
Single dominant conformerHighAlcohols where MTPA yields ambiguous data.
(S)-2-Methoxy-3-phenylpropanoic acid

-methoxy-

-phenyl
Predictable via CSM[1]High (Comparable to MPA)[1]Remote stereocenters and complex alcohols.
Experimental Protocol: Derivatization of Secondary Alcohols

This self-validating protocol ensures complete esterification without racemization, critical for accurate NMR analysis.

  • Preparation: Dissolve the unknown secondary alcohol (1.0 eq, ~0.1 mmol) in anhydrous CH₂Cl₂ (2 mL) under an inert argon atmosphere.

  • Activation: Add (S)-2-Methoxy-3-phenylpropanoic acid (1.5 eq), followed by N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 2.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.2 eq).

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor the reaction completion via TLC (Hexane/EtOAc).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3 x 5 mL). Wash the combined organic layers with 1M HCl, followed by brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify the diastereomeric ester via flash column chromatography.

  • Analysis: Repeat the entire process using the (R)-enantiomer. Acquire ¹H NMR spectra for both esters and calculate

    
     to assign the absolute configuration based on the CSM[1].
    

CSM_Workflow A Unknown Secondary Alcohol C Diastereomeric Ester Synthesis A->C EDCI, DMAP B (S)-2-Methoxy-3- phenylpropanoic acid B->C D 1H NMR Acquisition C->D E Calculate ΔδRS (δR - δS) D->E F Determine Absolute Configuration via CSM E->F

Workflow for determining absolute configuration using (S)-2-Methoxy-3-phenylpropanoic acid.

PART 2: Chiral Synthon in Drug Discovery (Cyclic Peptides)

Causality & Mechanism: Overcoming Peptide Instability

Standard small molecules often fail against "tough targets" that lack deep binding pockets[2]. While peptides can bind these flat target surfaces, they historically suffer from poor metabolic stability (rapid protease degradation) and low membrane permeability[2].

To solve this, modern drug discovery employs macrocyclization and the incorporation of unnatural amino acid derivatives. (S)-2-Methoxy-3-phenylpropanoic acid is utilized as a critical N-terminal or backbone modifier. The methoxy group provides a stable ether linkage that heavily resists oxidative metabolism—unlike thioethers, which can oxidize into toxic reactive metabolites[2]. Furthermore, its phenylpropanoic backbone mimics phenylalanine, maintaining essential hydrophobic interactions with the target protein while the


-methoxy substitution restricts conformational flexibility, thereby pre-organizing the peptide for target binding.
Comparative Performance Data

Table 2: Comparison of Chiral Synthons in Peptide/Drug Synthesis

Synthon / Building BlockLinkage / Backbone TypeMetabolic StabilityConformational RigidityPrimary Application
L-Phenylalanine Standard AmideLow (Protease susceptible)High flexibilityStandard linear peptide synthesis.
Thioether-based Synthons ThioetherModerate (Prone to oxidation)[2]ModerateEarly-generation cyclic peptides.
(S)-2-Methoxy-3-phenylpropanoic acid Methoxy (Ether) + PropanoicHigh (Resists oxidative metabolism)[2]Restricted (Pre-organizes structure)Advanced drug-like cyclic peptides[2].
Experimental Protocol: Synthesis of Cyanomethyl Ester for Peptide Cyclization

To incorporate this synthon into a cyclic peptide library (via solid-phase or ribosomal synthesis), it must first be converted into a highly reactive active ester. The following protocol details the synthesis of its cyanomethyl ester intermediate[2].

  • Preparation: Dissolve (S)-2-Methoxy-3-phenylpropanoic acid (0.50 g, 2.50 mmol) and 2-bromoacetonitrile (1.20 g, 10.00 mmol) in anhydrous acetonitrile (60 mL)[2].

  • Base Addition: Cool the solution in an ice bath to prevent exothermic degradation. Add triethylamine (0.50 g, 4.99 mmol) dropwise to the stirred solution[2].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for exactly 40 minutes[2].

  • Concentration: Concentrate the reaction solution under reduced pressure to remove the volatile acetonitrile solvent[2].

  • Purification: Purify the crude residue by silica gel column chromatography using a petroleum ether:ethyl acetate (20:1) solvent system[2].

  • Yield & Application: Isolate the target cyanomethyl ester. This active ester is now primed for highly efficient coupling reactions during the generation of highly diverse, drug-like cyclic peptide libraries[2].

Peptide_Cyclization N1 (S)-2-Methoxy-3-phenylpropanoic acid + 2-Bromoacetonitrile N2 Triethylamine, CH3CN Ice-cooling to RT, 40 min N1->N2 N3 Cyanomethyl Ester Active Intermediate N2->N3 Column Chromatography (PE:EA 20:1) N4 Peptide Sequence Incorporation (Solid-Phase/Ribosomal) N3->N4 N5 Macrocyclization (Amide/Thioether Bond) N4->N5 N6 Drug-Like Cyclic Peptide (Enhanced Stability) N5->N6

Synthesis workflow for incorporating (S)-2-Methoxy-3-phenylpropanoic acid into cyclic peptides.

References

  • Tamp, S., Danilas, K., Kreen, M., Vares, L., Kiirend, E., Vija, S., Pehk, T., Parve, O., & Metsala, A. (2008). A total conformational analysis of diastereomeric esters and calculation of their conformational shielding models. Journal of Molecular Structure: THEOCHEM.
  • Kariyuki, S., Iida, T., Kojima, M., Takeyama, R., Tanada, M., Kojima, T., & IIkura, H. (2024). Peptide-compound cyclization method (US Patent No. 11891457B2). Google Patents / Chugai Pharmaceutical Co Ltd.

Sources

Beyond Mosher's: A Comprehensive Comparison of Alternative Methods for Determining the Absolute Configuration of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

The unambiguous determination of the absolute configuration of secondary alcohols is a critical bottleneck in natural product characterization and pharmaceutical development. While single-crystal X-ray crystallography remains the definitive gold standard, it is frequently hindered by the inability to grow suitable crystals. Similarly, the traditional Mosher’s ester method (using MTPA), though ubiquitous, often suffers from signal overlap, unexpected conformational flexibility, and weak anisotropic shielding from the trifluoromethyl group[1],[2].

As a Senior Application Scientist, I approach stereochemical assignment not as a single experiment, but as a self-validating system. When traditional methods fail or sample quantities are severely limited, researchers must pivot to orthogonal techniques. This guide objectively compares three highly robust alternative methodologies: Competing Enantioselective Conversion (CEC) , Vibrational Circular Dichroism (VCD) , and Advanced Chiral Derivatizing Agents (CDAs) .

Competing Enantioselective Conversion (CEC)

The Mechanistic Causality

The CEC method is a modern, highly sensitive implementation of Horeau's principle. It utilizes kinetic resolution catalysts, such as Birman’s homobenzotetramisole (HBTM), to esterify the secondary alcohol[3]. The causality of this method rests on the transition state energy difference (


) between the matched and mismatched catalyst-substrate pairs. By running parallel esterification reactions with 

- and

-catalysts and quenching them before completion, the reaction that achieves higher conversion represents the sterically matched pair[4]. The method is self-validating: because both enantiomers of the catalyst are tested simultaneously against the same substrate, one reaction must be faster, providing an internal control that eliminates false positives[3].
Experimental Protocol
  • Sample Preparation: Dissolve micromolar quantities of the enantioenriched secondary alcohol in

    
    [4].
    
  • Parallel Aliquoting: Split the solution equally into two separate reaction vials (Vial A and Vial B).

  • Catalyst Addition: Add a catalytic amount of

    
    -HBTM to Vial A and 
    
    
    
    -HBTM to Vial B[3].
  • Acylation: Introduce the acylating agent (e.g., isobutyric anhydride) and a non-nucleophilic base (e.g.,

    
    ) to both vials simultaneously.
    
  • Quenching: Allow the reactions to proceed at room temperature and quench both simultaneously (typically at 30–60 minutes) using methanol-

    
    [4].
    
  • Analysis: Analyze the crude mixtures via Thin-Layer Chromatography (TLC) for a rapid qualitative assessment (nanomolar sensitivity) or

    
     NMR for quantitative conversion ratios[3]. For complex mixtures, LC/MS can also be utilized[5].
    
  • Assignment: Apply the established empirical mnemonic to assign the absolute configuration based on which catalyst yielded the faster reaction[4].

CEC_Workflow Substrate Enantioenriched Secondary Alcohol Split Split into Parallel Reactions Substrate->Split R_Cat React with (R)-HBTM Catalyst Split->R_Cat S_Cat React with (S)-HBTM Catalyst Split->S_Cat Quench Quench at Specific Time (e.g., 30-60 min) R_Cat->Quench S_Cat->Quench Analyze Analyze Conversion (TLC, 1H NMR, or LC/MS) Quench->Analyze Assign Assign Absolute Configuration via Empirical Mnemonic Analyze->Assign

Workflow of the Competing Enantioselective Conversion (CEC) method.

Vibrational Circular Dichroism (VCD)

The Mechanistic Causality

VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrational transitions[6]. Unlike Electronic Circular Dichroism (ECD), which requires a UV-Vis chromophore near the stereocenter, VCD probes the


 fundamental vibrational modes of the entire molecule[7]. The causality relies on quantum mechanical modeling: enantiomers produce exact mirror-image VCD spectra. By calculating the theoretical VCD spectrum of an arbitrarily chosen enantiomer using Density Functional Theory (DFT) and comparing it to the experimental data, the configuration is assigned[8]. The system is self-validating because the unpolarized IR spectrum must first show a high correlation with the calculated IR spectrum; if the IR spectra do not match, the DFT conformational model is rejected, preventing erroneous VCD interpretation[8].
Experimental Protocol
  • Sample Preparation: Dissolve 1–10 mg of the chiral alcohol in an IR-transparent, non-chiral solvent (e.g.,

    
    ) and inject it into a 
    
    
    
    VCD cell[8].
  • Spectral Acquisition: Place the cell in the VCD spectrometer. Acquire the IR and VCD spectra over 1–4 hours to achieve a high signal-to-noise ratio. Acquire and subtract a pure solvent background[8].

  • Conformational Search: Perform a molecular mechanics (MM) conformational search to identify all low-energy conformers of one enantiomer (e.g., the

    
    -enantiomer)[8].
    
  • DFT Optimization: Optimize geometries and calculate vibrational frequencies and rotational strengths for each conformer using an appropriate level of theory (e.g., B3LYP/6-31G(d))[8].

  • Boltzmann Averaging: Generate a composite theoretical VCD spectrum by weighting the calculated spectra of individual conformers based on their relative Boltzmann populations[8].

  • Assignment: Overlay the experimental and calculated VCD spectra. A direct match in band signs and relative intensities confirms the sample is the calculated enantiomer; a mirror-image relationship indicates the opposite enantiomer[8].

VCD_Logic Exp Acquire Experimental VCD & IR Spectra Compare Compare Experimental vs. Calculated Spectra Exp->Compare Comp Conformational Search & DFT Optimization Calc Calculate VCD/IR for Chosen Enantiomer (e.g., R) Comp->Calc Calc->Compare Match Direct Match: Configuration is (R) Compare->Match Mirror Mirror Image: Configuration is (S) Compare->Mirror

Logical framework for assigning absolute configuration using VCD and DFT.

Advanced Chiral Derivatizing Agents (CDAs)

The Mechanistic Causality

When the standard Mosher's acid (MTPA) fails to provide clear diagnostic signals, advanced CDAs such as 1-Naphthylacetic acid (1NMA), 2-Naphthylacetic acid (2NMA), or Phenylglycine methyl ester (PGME) are deployed[2]. The causality here is governed by magnetic anisotropy. The extended


-system of the naphthyl group in 1NMA/2NMA generates a significantly stronger ring current effect under an external magnetic field compared to the phenyl ring of MTPA[1]. This stronger anisotropy induces larger chemical shift differences (

) for the protons surrounding the stereocenter, resolving ambiguities caused by signal overlap[2]. The method is self-validating: the

values must systematically segregate into positive and negative hemispheres across the molecule. A random distribution immediately flags the presence of multiple competing conformers, warning the scientist against a false assignment[1],[2].
Experimental Protocol
  • Derivatization: Split the secondary alcohol sample into two equal portions. React one portion with

    
    -1NMA and the other with 
    
    
    
    -1NMA using standard DCC/DMAP coupling conditions.
  • Purification: Isolate the resulting diastereomeric esters via flash chromatography or preparative TLC.

  • NMR Acquisition: Acquire high-resolution

    
     NMR spectra for both the 
    
    
    
    - and
    
    
    -esters[9].
  • Data Deconvolution: Calculate the chemical shift differences (

    
    ) for all identifiable protons surrounding the stereocenter[9].
    
  • Spatial Assignment: Map the positive and negative

    
     values onto the standardized conformational model. Protons with positive values are positioned on one side of the ester plane, and negative values on the other, unambiguously defining the spatial arrangement of the substituents[2].
    

Quantitative Comparison of Methodologies

To facilitate experimental design, the following table summarizes the operational parameters of each technique compared to the traditional X-Ray baseline.

MethodologyMinimum Sample RequiredTypical TimeframeDestructive Analysis?Key AdvantagePrimary Limitation
CEC (HBTM/TLC) ~1 mg (Micromolar)1–2 HoursYes (Derivatized)Nanomolar sensitivity via TLC; extremely rapid[3].Requires a reactive, unhindered hydroxyl group.
VCD + DFT 1–10 mg1–3 DaysNo (Fully Recovered)No derivatization needed; probes entire molecular scaffold[8].Computationally intensive; requires rigid conformers.
Advanced CDAs (1NMA) 1–5 mg1–2 DaysYes (Derivatized)Larger

values than Mosher's; highly reliable[2].
Susceptible to errors if non-standard conformers dominate.
X-Ray Crystallography >1 mg (Single Crystal)WeeksNoUnambiguous, absolute spatial certainty[8].Crystal growth is empirical and often impossible.

References

  • Wagner, A. J., & Rychnovsky, S. D. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. The Journal of Organic Chemistry, 78(9), 4594-4598.[Link]

  • Burns, A. S., et al. (2017). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. Molecules (Referenced via PMC).[Link]

  • Seco, J. M., et al. (2005). Chiral Anisotropic Reagents for Determining the Absolute Configuration of Secondary Alcohols and Carboxylic Acids. Tetrahedron: Asymmetry (Referenced via SciSpace).[Link]

  • Lassen, P. R. (2006). Structural characterization of chiral molecules using vibrational circular dichroism spectroscopy. Technical University of Denmark.[Link]

  • Batista, J. M., et al. (2021). Vibrational Circular Dichroism Absolute Configuration of Natural Products From 2015 to 2019. Natural Product Communications (Referenced via ResearchGate).[Link]

  • Silva, M. A., et al. (2005). Utilização de RMN de ¹H na determinação da configuração absoluta de álcoois. Química Nova (Referenced via ScienceOpen).[Link]

  • Wagner, A. J., & Rychnovsky, S. D. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. PMC.[Link]

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Safety Operating Guide

Proper Disposal of (S)-2-Methoxy-3-phenylpropanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of (S)-2-Methoxy-3-phenylpropanoic acid, a compound utilized in pharmaceutical and agrochemical synthesis.[1] Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The information herein is synthesized from established safety protocols for organic acids and specific hazard data for phenylpropanoic acid derivatives.

Hazard Assessment and Risk Mitigation

(S)-2-Methoxy-3-phenylpropanoic acid is classified as a hazardous substance. A thorough understanding of its potential risks is the foundation of safe handling and disposal.

1.1. GHS Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Methoxy-3-phenylpropanoic acid presents the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Serious Eye Damage (Category 1/2A): Causes serious eye damage or irritation.[2][3][4][5][6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][3][4][5]

1.2. Toxicological Properties:

While comprehensive toxicological data for this specific isomer is not exhaustively detailed in readily available literature, the chemical structure, a substituted phenylpropanoic acid, suggests that it should be handled with care. The primary routes of exposure are inhalation, skin contact, and eye contact.

1.3. Personal Protective Equipment (PPE):

Based on the identified hazards, the following minimum PPE must be worn when handling (S)-2-Methoxy-3-phenylpropanoic acid, particularly during disposal procedures:

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.[2][7][8] A face shield is recommended when handling larger quantities or when there is a significant splash risk.[9]Protects against splashes that can cause serious eye damage.
Hand Protection Nitrile gloves.[7]Prevents skin contact and subsequent irritation.
Body Protection Laboratory coat.[7]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[7]Protects feet from spills.
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area. However, if dust is generated or if working outside of a fume hood, a NIOSH/MSHA-approved respirator should be worn.Minimizes the risk of respiratory tract irritation from dust or aerosols.

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

2.1. Small Spills (Solid):

  • Evacuate and Ventilate: If not already in a fume hood, move to a well-ventilated area.

  • Containment: Prevent the spread of the powder.

  • Clean-up: Carefully sweep or vacuum the spilled solid. Avoid creating dust.[2][5] Place the collected material into a suitable, labeled container for disposal.[2][5]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

2.2. Large Spills:

In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately.[10]

Step-by-Step Disposal Procedure

The proper disposal route for (S)-2-Methoxy-3-phenylpropanoic acid depends on the quantity and the local regulations of your institution. Never dispose of this chemical down the drain without proper treatment and authorization. [7]

3.1. Waste Segregation and Containerization:

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Incompatible Materials: (S)-2-Methoxy-3-phenylpropanoic acid, as an organic acid, must be stored separately from:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide)[10][11]

    • Oxidizing agents (e.g., nitric acid, perchloric acid, peroxides)[10][11][12]

    • Metals[11]

The following diagram illustrates the decision-making process for waste segregation:

cluster_0 Waste Segregation Waste (S)-2-Methoxy-3-phenylpropanoic Acid Waste IsOrganicAcid Is it an Organic Acid? Waste->IsOrganicAcid OrganicAcidContainer Designated 'Organic Acid' Waste Container IsOrganicAcid->OrganicAcidContainer Yes Incompatible Incompatible with: - Bases - Oxidizers - Metals OrganicAcidContainer->Incompatible

Caption: Waste segregation for (S)-2-Methoxy-3-phenylpropanoic acid.

3.2. Disposal of Small Quantities (Research Scale):

For small quantities (typically < 5g), the recommended procedure is to collect the waste in a designated container for chemical waste disposal.

  • Container Selection: Use a clearly labeled, leak-proof container.[13] Glass containers are generally preferred for acidic waste to avoid corrosion of metal containers.[13]

  • Labeling: The container must be labeled with the full chemical name: "(S)-2-Methoxy-3-phenylpropanoic acid" and the appropriate hazard symbols (irritant, corrosive).

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[10]

  • Disposal Request: When the container is full, or on a regular schedule, contact your institution's EH&S department to arrange for pickup and disposal by a licensed hazardous waste contractor.[7]

3.3. Disposal of Large Quantities:

For larger quantities, the same principles of segregation and containerization apply. However, additional precautions may be necessary.

  • Waste Container: Use a designated "Organic Liquid" or "Organic Acid" waste container.[7]

  • Location: Place the waste container in a fume hood to control any potential vapors.[7]

  • Disposal: Arrange for proper disposal through your institution's waste management personnel.[7] Maintain detailed records of the disposal.[7]

The following workflow outlines the general disposal protocol:

cluster_1 Disposal Workflow Start Generate (S)-2-Methoxy-3-phenylpropanoic Acid Waste AssessQuantity Assess Quantity Start->AssessQuantity SmallQuantity Small Quantity (< 5g) AssessQuantity->SmallQuantity < 5g LargeQuantity Large Quantity (> 5g) AssessQuantity->LargeQuantity > 5g CollectSmall Collect in Labeled Glass Container SmallQuantity->CollectSmall CollectLarge Collect in Designated 'Organic Acid' Drum in Fume Hood LargeQuantity->CollectLarge Store Store in Satellite Accumulation Area CollectSmall->Store CollectLarge->Store RequestPickup Request EH&S Waste Pickup Store->RequestPickup

Caption: General disposal workflow for (S)-2-Methoxy-3-phenylpropanoic acid.

Decontamination of Empty Containers

Empty containers that held (S)-2-Methoxy-3-phenylpropanoic acid must be properly decontaminated before disposal or recycling.

  • Rinsing: Rinse the container thoroughly with a suitable solvent (e.g., ethanol) at least three times.

  • Rinsate Collection: Collect the rinsate as hazardous waste in the appropriate "Organic Acid" waste container.

  • Drying: Allow the rinsed container to air dry completely in a fume hood.[9]

  • Disposal: Once clean and dry, the container can typically be disposed of in the appropriate recycling or general waste stream, in accordance with institutional policies.[9]

Conclusion

The proper disposal of (S)-2-Methoxy-3-phenylpropanoic acid is a critical aspect of laboratory safety and environmental responsibility. By understanding the hazards, utilizing appropriate PPE, and following the prescribed disposal protocols, researchers can minimize risks and ensure compliance with safety regulations. Always consult your institution's specific waste management guidelines and your chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

  • Organic Acid Standard Operating Procedure. (n.d.). University of Washington. Retrieved from [Link]

  • Acid Handling. (n.d.). University of California, Santa Cruz.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Retrieved from [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion. Retrieved from [Link]

  • Safety Data Sheet - (S)-2-Methyl-3-phenylpropanoic acid. (2025, March 1). Angene Chemical. Retrieved from [Link]

  • Safety Data Sheet (S)-(-)-2-Hydroxy-3-phenylpropionic acid. (n.d.). Metasci. Retrieved from [Link]

  • 3-(2-Methoxyphenyl)propionic acid - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • 2-Methoxy-3-phenylpropanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet 2-Oxo-3-phenylpropanoic acid. (n.d.). Metasci. Retrieved from [Link]

  • Chemical Incompatibility Chart. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

  • Potential health effects of emerging environmental contaminants perfluoroalkyl compounds. (n.d.). Retrieved from [Link]

  • Chemical Incompatibility Guide. (2020, November 3). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Wiley Guide to Chemical Incompatibilities. (n.d.). SciSpace. Retrieved from [Link]

  • Potential human health effects of per- and polyfluoroalkyl substances (PFAS) prevalent in aquatic environment: a review. (n.d.). RSC Publishing. Retrieved from [Link]

  • Examples of Incompatible Chemicals. (n.d.). University of California, Berkeley. Retrieved from [Link]

  • Incompatible Chemicals. (n.d.). Risk Management and Safety, University of Alabama in Huntsville. Retrieved from [Link]

  • Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. (2003, August 14). PubMed. Retrieved from [Link]

  • Toxicological effects of the environmental pollutant perfluoronanoic acid on the ground-dwelling arthropod Solenopsis invicta. (2025, January 22). ResearchGate. Retrieved from [Link]

  • A “Qualitative–Pharmacological–Correlation–Molecular” Integrated Workflow Reveals HIF-1α–Relevant Anti-Hypoxia Metabolites in Rhodiola Species. (2026, February 26). MDPI. Retrieved from [Link]

Sources

Personal protective equipment for handling (S)-2-Methoxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: At-a-Glance

(S)-2-Methoxy-3-phenylpropanoic acid is a chiral carboxylic acid derivative used primarily as a building block in the synthesis of PPAR agonists and other metabolic therapeutics. While chemically stable, its acidic nature and lipophilic phenyl ring create a specific hazard profile requiring strict adherence to contact-prevention protocols.

Core Safety Directive: Treat as a Severe Irritant/Corrosive . The combination of acidity and lipophilicity enhances skin permeation, potentially leading to delayed burns or severe dermatitis. Engineering controls (fume hood) are mandatory for all powder handling.

Logistical Criticality: Cold Chain (2–8°C) . Improper storage leads to degradation and racemization risks, compromising enantiomeric excess (ee) in downstream applications.

Risk Assessment & Hazard Identification

The "Why" behind the safety protocols.

This compound is not just a generic "white powder."[1] Its structure dictates its interaction with biological tissues.

Hazard ClassGHS CodeSignalMechanism of Action
Skin Irritation H315WarningProton donation (acidity) disrupts the stratum corneum; lipophilic phenyl group facilitates entry.
Eye Damage H318/H319Danger Acidic hydrolysis of corneal proteins. Risk of permanent opacity if not rinsed immediately.
Respiratory H335WarningFine crystalline dust irritates mucous membranes; potential for sensitization (structural analogs).
Scientific Insight: The "Lipophilic Acid" Danger

Unlike simple mineral acids that burn immediately, lipophilic organic acids like (S)-2-Methoxy-3-phenylpropanoic acid can penetrate the upper skin layers before pain receptors trigger a response. This can result in deep-tissue irritation that manifests hours after exposure. Trustworthiness Check: If you feel a "tingle," you have already been exposed for too long.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix tailored to the compound's physical state.

PPE Decision Tree (Graphviz Visualization)

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Resp Respiratory: Fume Hood (N95 if outside hood) Solid->Resp EyeSolid Eye: Safety Glasses + Face Shield (if >10g) Solid->EyeSolid Glove Hand: Double Nitrile (0.11mm min) Solution->Glove EyeLiq Eye: Chemical Splash Goggles (No safety glasses) Solution->EyeLiq

Caption: PPE selection logic based on physical state. Note the escalation to splash goggles for solutions due to splash risks.

Detailed PPE Specifications
  • Eye Protection:

    • Solids: Safety glasses with side shields (ANSI Z87.1).

    • Solutions:Chemical Splash Goggles are non-negotiable. Standard safety glasses allow liquid entry from the top/bottom gaps.

  • Hand Protection:

    • Material: Nitrile Rubber (minimum thickness 0.11 mm).

    • Protocol:Double gloving is recommended during dissolution steps. The outer glove protects against gross contamination; the inner glove maintains the barrier during doffing.

    • Breakthrough: Change gloves immediately upon splash. Organic acids can degrade nitrile over prolonged contact.

  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity 80–100 fpm).

    • Secondary (Spill cleanup): N95 or P100 particulate respirator.

Operational Protocols: From Receipt to Reaction[3]

Phase 1: Logistics & Storage
  • Receipt: Upon arrival, inspect the container for seal integrity. The compound is often hygroscopic.

  • Storage Conditions:

    • Temperature: 2–8°C (Refrigerator).

    • Environment: Desiccator or sealed under inert gas (Argon/Nitrogen).

    • Why? Moisture absorption can lead to hydrolysis of the methoxy ether linkage over long periods or simply alter the stoichiometry during weighing.

Phase 2: Weighing & Transfer (The Critical Step)

Risk: Static electricity can cause this light powder to "jump," leading to inhalation hazards or cross-contamination.

  • Equilibrate: Allow the container to warm to room temperature before opening to prevent condensation.

  • Static Control: Use an anti-static gun or polonium strip near the balance.

  • Containment: Perform all weighing inside a balance enclosure or fume hood.

  • Tools: Use plastic spatulas (less static than metal) or anti-static coated metal.

Phase 3: Reaction Setup
  • Solvent Compatibility: Soluble in Methanol, DCM, Ethyl Acetate.

  • Addition: Add the acid to the solvent, not vice versa, to minimize dust clouds.

  • Inert Atmosphere: While not strictly pyrophoric, performing coupling reactions (e.g., EDC/NHS) under Nitrogen preserves the chiral center integrity by preventing moisture-induced side reactions.

Workflow Visualization

Handling_Workflow Rec Receipt (Check Seal) Store Storage 2-8°C, Desiccated Rec->Store Immediate Warm Equilibration Warm to RT (30 min) Store->Warm Before Use Weigh Weighing Fume Hood + Static Control Warm->Weigh Dry Air React Reaction Inert Atmosphere Weigh->React Dissolve

Caption: Operational workflow emphasizing the thermal equilibration step to prevent moisture condensation.

Emergency Response & Disposal

Acute Exposure Scenarios[4][5]
  • Eye Contact:

    • Immediate Action: Flush with water for 15 minutes .[2][3][4][5] Hold eyelids open.

    • Contraindication: Do not use neutralization agents (e.g., baking soda) in the eye; the exotherm will cause thermal burns.

  • Skin Contact:

    • Action: Wash with soap and water.[6][2][3][4][7] If sticky/waxy, use Polyethylene Glycol (PEG 400) first, then water.

  • Spills (Solid):

    • Do not dry sweep (creates dust).[4][5]

    • Cover with wet paper towels to dampen, then scoop into a waste container.

    • Clean surface with weak base (1% Sodium Bicarbonate) to neutralize residues.

Waste Disposal[4][6][7][9][10]
  • Classification: Hazardous Chemical Waste (Acidic/Organic).

  • Protocol:

    • Dissolve solid waste in a minimal amount of acetone or ethanol.

    • Transfer to the Organic Acid or Halogen-Free Organic waste stream (depending on other reagents used).

    • Do NOT mix with strong oxidizers (e.g., Nitric Acid) or active metals.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10130222, 2-Methoxy-3-phenylpropanoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Phenylpropanoic acid derivatives - GHS Classification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Organic Acids. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.